molecular formula C10H9NNaO3S B093542 Sodium naphthionate CAS No. 130-13-2

Sodium naphthionate

Cat. No.: B093542
CAS No.: 130-13-2
M. Wt: 246.24 g/mol
InChI Key: YVIYCJBOJWNEDS-UHFFFAOYSA-N
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Description

Sodium Naphthionate (CAS 130-13-2), also known as naphthionic acid sodium salt, is an organosulfur compound with the molecular formula C10H8NNaO3S and a molecular weight of 245.23 g/mol . It typically presents as a white to off-white, grayish, or brownish-gray crystalline powder that is odorless . This compound has a high melting point, decomposing at approximately 280°C, and a density of about 1.6703 g/cm³ . It is freely soluble in water and 95% ethanol but insoluble in diethyl ether . In industrial and laboratory research, this compound serves as a versatile intermediate and reducing agent. Its primary application is in the textile industry, where it acts as a reducing agent and stabilizer in dyeing processes, helping to fix dyes effectively onto fabrics like wool, silk, and cotton, thereby improving colorfastness . It is also a crucial precursor in the synthesis of acid and direct dyes, as well as food red pigments . Beyond textiles, it finds use in analytical chemistry as a reagent for determining various metal ions . Furthermore, this compound facilitates important chemical reactions in the synthesis of pharmaceuticals and agrochemicals, and is investigated for use as an oil field fluorescent tracer and as an antidote for certain poisonings . The product is offered with a minimum purity of 95% and must be stored in a cool, dry, and well-ventilated area . Please Note: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or household use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

130-13-2

Molecular Formula

C10H9NNaO3S

Molecular Weight

246.24 g/mol

IUPAC Name

sodium;4-aminonaphthalene-1-sulfonate

InChI

InChI=1S/C10H9NO3S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6H,11H2,(H,12,13,14);

InChI Key

YVIYCJBOJWNEDS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N.[Na]

Other CAS No.

130-13-2

Pictograms

Irritant

Related CAS

84-86-6 (Parent)

Origin of Product

United States

Foundational & Exploratory

Sodium Naphthionate (CAS 130-13-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, analysis, and toxicological data for Sodium 4-amino-1-naphthalenesulfonate, commonly known as Sodium Naphthionate.

Chemical and Physical Properties

This compound is the sodium salt of naphthionic acid. It is a key intermediate in the synthesis of various azo dyes and pigments.[1][2] Its chemical structure consists of a naphthalene (B1677914) core substituted with an amino group and a sulfonate group. The presence of the sulfonate group imparts water solubility to the molecule.[1]

Table 1: General and Physical Properties of this compound

PropertyValueSource
CAS Number 130-13-2[3]
Molecular Formula C₁₀H₈NNaO₃S[4]
Molecular Weight 245.23 g/mol [4]
Appearance White to light yellow or pink to greyish-purple crystalline powder.[3]
Melting Point >300 °C (decomposes)[5]
Solubility Soluble in water.[3]
Purity Minimum 75%[6]

Synthesis and Purification

The primary route for the synthesis of this compound is through the neutralization of naphthionic acid (4-amino-1-naphthalenesulfonic acid).

Experimental Protocol: Synthesis from Naphthionic Acid

This protocol is based on a general acid-base neutralization reaction.

Materials:

  • 4-amino-1-naphthalenesulfonic acid

  • Sodium methoxide (B1231860) (NaOMe) solution (e.g., 5 M in methanol)[7]

  • Methanol (MeOH)[7]

  • Toluene[8]

Procedure:

  • Suspend 4-amino-1-naphthalenesulfonic acid in methanol.[7]

  • Add a stoichiometric amount of sodium methoxide solution to the suspension.[7]

  • Use sonication to facilitate the reaction and achieve a complete solution.[7]

  • Evaporate the solvent to obtain the sodium salt of 4-amino-1-naphthalenesulfonic acid as a solid.[8]

  • To purify, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.

Diagram 1: Synthesis Workflow of this compound

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product naphthionic_acid 4-Amino-1-naphthalenesulfonic Acid reaction Neutralization in Methanol naphthionic_acid->reaction naome Sodium Methoxide naome->reaction evaporation Solvent Evaporation reaction->evaporation purification Recrystallization evaporation->purification sodium_naphthionate This compound purification->sodium_naphthionate

Caption: A flowchart illustrating the synthesis of this compound from Naphthionic Acid.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Table 2: Suggested HPLC Method Parameters

ParameterSuggested Condition
Column C18 reverse-phase column
Mobile Phase A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., formic acid or phosphoric acid)[9]
Detection UV detector at a wavelength corresponding to the absorbance maximum of this compound
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Titration

A diazotization titration using sodium nitrite (B80452) is a classical method for the quantification of aromatic primary amines. This method can be adapted for the assay of this compound.

Experimental Protocol: Diazotization Titration

  • Dissolve a precisely weighed amount of this compound in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Titrate slowly with a standardized solution of sodium nitrite.

  • Determine the endpoint potentiometrically or using an external indicator like starch-iodide paper.

Applications in Research and Industry

This compound is a crucial intermediate in the production of a wide range of azo dyes and pigments.[1][2] The amino group on the naphthalene ring can be diazotized and then coupled with various aromatic compounds to generate a chromophore.

Diagram 2: Role of this compound in Azo Dye Synthesis

G Azo Dye Synthesis Pathway sodium_naphthionate This compound diazonium_salt Diazonium Salt Intermediate sodium_naphthionate->diazonium_salt Diazotization (NaNO₂, HCl) azo_dye Azo Dye diazonium_salt->azo_dye Azo Coupling coupling_component Coupling Component (e.g., phenol, aniline (B41778) derivative) coupling_component->azo_dye

Caption: The general pathway for the synthesis of azo dyes using this compound.

Toxicological Data

The toxicological profile of this compound indicates that it is of low acute toxicity. However, it is classified as a skin and eye irritant.

Table 3: Toxicological Profile of this compound

EndpointResultSource
GHS Classification Skin Irritation (Category 2), Eye Irritation (Category 2)[4]
28-Day Repeated Dose Oral Toxicity (Rats) No-Observed-Effect Level (NOEL): 300 mg/kg/day[10]
Mutagenicity (Ames Test) Not mutagenic in Salmonella typhimurium and Escherichia coli.[10]
Chromosomal Aberration Test Did not induce structural chromosomal aberrations in CHL/IU cells.[10]

In a study on pregnant rats, high doses of this compound (100 and 200 mg/kg/day) were associated with an increased rate of multiple resorptions and sternebral abnormalities in fetuses.[11]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid dust formation and inhalation. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[12]

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium Naphthionate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium 4-amino-1-naphthalenesulfonate, commonly known as Sodium Naphthionate, is a vital organic intermediate with the chemical formula C₁₀H₈NNaO₃S.[1][2] It typically appears as an off-white or grayish crystalline powder.[1][2][3] This compound is a sulfonated derivative of naphthalene (B1677914) and is highly valued for its water solubility, a property imparted by the sulfonate group, which makes it a key precursor in the synthesis of a wide range of azo dyes, pigments, and some pharmaceuticals.[2][3][4][5] Its aromatic amine structure allows for diazotization and subsequent coupling reactions, which are fundamental to the production of vibrant and stable colorants used extensively in the textile, paper, and leather industries.[2][4] This guide provides an in-depth overview of the synthesis, purification, and comprehensive characterization of this compound for researchers and professionals in chemical and drug development.

Physicochemical Properties

This compound is a stable compound under normal conditions, though it decomposes at high temperatures.[4][5] It is freely soluble in water, forming a solution with a blue fluorescence, and slightly soluble in ethanol, but insoluble in ether.[6][7]

PropertyValueReferences
Chemical Formula C₁₀H₈NNaO₃S[1][2]
Molecular Weight 245.23 g/mol [2][8][9]
CAS Number 130-13-2[1][2]
Appearance Off-white, light beige to brown crystalline powder/flakes[1][3][6]
Melting Point Decomposes above 280-300 °C[4][6][10]
Solubility Freely soluble in water, slightly soluble in ethanol, insoluble in ether[6][7]
Purity Typically ≥74-75%[1][11]

Synthesis of this compound

The primary industrial synthesis of this compound involves the sulfonation of 1-naphthylamine (B1663977) (alpha-naphthylamine). Several methods exist, with the choice often depending on the desired scale, purity, and available equipment. The core of the synthesis is an electrophilic aromatic substitution reaction.[3]

Common Synthesis Method: Solvent-Based Sulfonation

A widely adopted method is the liquid-phase sulfonation of 1-naphthylamine using sulfuric acid in a high-boiling point solvent, such as o-dichlorobenzene.[12] This approach offers better temperature control and homogeneity compared to older solid-phase "baking" methods.[12]

Reaction Scheme:

1-Naphthylamine + H₂SO₄ → 4-Amino-1-naphthalenesulfonic acid 4-Amino-1-naphthalenesulfonic acid + NaOH → Sodium 4-amino-1-naphthalenesulfonate + H₂O

ParameterConditionReferences
Starting Material 1-Naphthylamine[12][13]
Sulfonating Agent Sulfuric Acid (80-96%) or Sulfur Trioxide[12][13][14]
Solvent o-Dichlorobenzene[12][13]
Reaction Temperature 40 °C (Sulfonation), rising to 180-190 °C[7][13]
Neutralization Agent Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃)[12][13]
Neutralization pH 7.0 - 7.5[13][15]
Typical Yield ~90%[12]
Experimental Protocol: Solvent-Based Sulfonation
  • Ammonium Salt Formation: In a suitable reactor, charge 150 mL of o-dichlorobenzene, 35.8 g of 1-naphthylamine, and 1.5 g of a surfactant such as Tween 60.[12] While stirring, slowly add 33.6 g of 80% sulfuric acid.[12]

  • Transposition Sulfonation: Heat the mixture and maintain it at a controlled temperature for approximately 6 hours to complete the sulfonation process.[12]

  • Neutralization: Cool the reaction mixture to approximately 85 °C.[13] Slowly add a concentrated solution of sodium hydroxide or sodium carbonate to neutralize the newly formed 4-amino-1-naphthalenesulfonic acid to a pH of 7.0.[12][13]

  • Phase Separation: After neutralization, allow the mixture to settle. The aqueous phase containing the this compound product will separate from the organic (o-dichlorobenzene) phase.[13]

  • Isolation and Purification: Separate the aqueous phase. Concentrate the solution by evaporation to a specific gravity of about 1.21.[13] Allow the concentrate to stand at 65 °C for one hour, then cool to induce crystallization.[13]

  • Filtration and Drying: Filter the resulting precipitate. For further purification, the crude product can be suspended in water, brought to a pH of 7-8 with sodium hydroxide solution, heated to 90 °C, and then cooled.[16] The purified precipitate is filtered off, washed with a 10% sodium chloride solution to reduce the solubility of the product in the wash water, and then dried.[16]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Start 1-Naphthylamine & o-Dichlorobenzene Sulfonation Add H₂SO₄ Heat for 6h Start->Sulfonation Neutralization Cool to 85°C Add NaOH to pH 7 Sulfonation->Neutralization Separation Phase Separation (Aqueous/Organic) Neutralization->Separation Concentration Concentrate Aqueous Phase Separation->Concentration Crystallization Cool to Crystallize Concentration->Crystallization Filtration Filter & Wash with NaCl solution Crystallization->Filtration FinalProduct Dried this compound Filtration->FinalProduct

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Characterization of this compound

To confirm the identity, purity, and structure of the synthesized this compound, a combination of spectroscopic and analytical techniques is employed.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the molecular structure. For this compound, ¹H NMR, ¹³C NMR, and ²³Na NMR can be utilized.[8]

  • ¹H NMR: Provides information on the number and environment of protons on the naphthalene ring system.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • ²³Na NMR: Can be used to study the ionic environment of the sodium counter-ion.[17][18] The chemical shift and line width of the ²³Na signal can give insights into ion pairing and solvation.[18]

Spectroscopic Data (¹H and ¹³C NMR)
Technique Expected Observations
¹H NMRComplex aromatic signals corresponding to the protons on the substituted naphthalene ring.
¹³C NMRSignals corresponding to the ten carbon atoms of the naphthalene ring, with shifts influenced by the amino and sulfonate substituents.

Experimental Protocol (NMR):

  • Prepare a sample by dissolving 5-10 mg of dried this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and, if desired, ²³Na spectra using a standard NMR spectrometer.[8]

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of naphthionic acid (the free acid form) is available in the NIST Chemistry WebBook.[19] The spectrum of the sodium salt will show similar characteristic peaks.

Infrared (IR) Spectroscopy Data
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3200 - 3500
C-H Stretch (Aromatic)3000 - 3100
S=O Stretch (Sulfonate)1150 - 1250 and 1030 - 1080
C=C Stretch (Aromatic)1450 - 1600

Experimental Protocol (FTIR):

  • Prepare a KBr pellet by mixing ~1 mg of the dried sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.[8]

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within the aromatic system. The amide conjugate of a similar naphthalenic structure shows a strong absorption band around 289 nm.[20]

UV-Visible Spectroscopy Data
λ_max ~289 - 313 nm
Solvent Water or Ethanol

Experimental Protocol (UV-Vis):

  • Prepare a dilute solution of this compound in a UV-transparent solvent like water or ethanol.

  • Record the absorbance spectrum from approximately 200 to 800 nm using a quartz cuvette.[21]

Thermal Analysis

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of the compound.[5]

  • TGA: Measures the change in mass as a function of temperature, indicating decomposition temperatures and the presence of hydrates.

  • DSC: Measures the heat flow into or out of a sample as it is heated, revealing phase transitions, melting, and decomposition events. Sodium propionate, a related sodium salt, shows multiple solid-solid phase transitions before melting.[22]

Experimental Protocol (TGA/DSC):

  • Place a small, accurately weighed amount (5-10 mg) of the sample into an appropriate TGA or DSC pan (e.g., alumina).[23]

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[23][24]

  • Record the mass loss (TGA) or heat flow (DSC) as a function of temperature.

Characterization Workflow Diagram

Characterization_Workflow Characterization Workflow for this compound cluster_spectroscopy Spectroscopic Analysis cluster_other_analysis Other Analyses cluster_results Confirmation Product Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, ²³Na) Product->NMR IR FTIR Spectroscopy Product->IR UVVIS UV-Vis Spectroscopy Product->UVVIS Thermal Thermal Analysis (TGA/DSC) Product->Thermal Purity Purity Assessment (e.g., HPLC) Product->Purity Structure Structural Confirmation NMR->Structure IR->Structure UVVIS->Structure Thermal->Structure Purity->Structure Identity Identity & Purity Confirmed Structure->Identity

References

An In-depth Technical Guide to Sodium Naphthionate: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of sodium naphthionate, a key intermediate in the chemical and pharmaceutical industries. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its primary application in the formation of azo dyes. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, dye chemistry, and drug development.

Chemical Structure and IUPAC Name

This compound is the sodium salt of naphthionic acid. Its chemical structure consists of a naphthalene (B1677914) ring substituted with an amino group at the 4-position and a sulfonate group at the 1-position.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium 4-aminonaphthalene-1-sulfonate [1].

The chemical structure can be represented by the following notations:

  • Molecular Formula: C₁₀H₈NNaO₃S[1][2]

  • SMILES: C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+][1]

  • InChI: InChI=1S/C10H9NO3S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1[1]

  • InChIKey: JWSRMCCRAJUMLX-UHFFFAOYSA-M[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application, and in the design of synthetic routes.

PropertyValueReference(s)
Molecular Weight 245.23 g/mol [1]
Appearance White to grayish-white crystalline powder[3]
Melting Point >300 °C (decomposes)[4]
Solubility in Water Soluble[3]
Solubility in Ethanol Soluble in 95% ethanol[3]
pKa of Naphthionic Acid 2.81
pH (1% aqueous solution) 6.8[3]

Experimental Protocols

Synthesis of this compound from 1-Naphthylamine (B1663977)

This protocol describes the sulfonation of 1-naphthylamine followed by neutralization to yield this compound.

Materials:

  • 1-Naphthylamine

  • Concentrated Sulfuric Acid

  • o-Dichlorobenzene

  • Sodium Hydroxide (B78521)

  • Tween 60 (surfactant)

Procedure:

  • A mixture of 1-naphthylamine (35.8 g) and 80% sulfuric acid (33.6 g) is subjected to ammonium (B1175870) salifying.

  • This is followed by transposition sulfonation in the presence of o-dichlorobenzene (150 mL) and Tween 60 (1.5 g) as a surfactant.

  • The sulfonation reaction is carried out for 6 hours.

  • After the reaction, the mixture is neutralized with a sodium hydroxide solution to yield sodium 1-amino-4-naphthalene sulfonate (this compound)[5].

Alternative Synthesis via Sulfonation with Sulfur Trioxide

This method utilizes sulfur trioxide for the sulfonation step.

Materials:

  • 1-Naphthylamine

  • Sulfur Trioxide (SO₃)

  • o-Dichlorobenzene

  • Tetramethylbenzene

  • Sodium Hydroxide

Procedure:

  • A mixture of 1-naphthylamine (3.75 kg), o-dichlorobenzene (9 L), and tetramethylbenzene (5 L) is prepared in a reactor.

  • A gaseous mixture of SO₃ (7% by volume in dry air) is passed through the reactor at 40 °C for 50 minutes. The molar ratio of SO₃ to 1-naphthylamine should be 1.4:1.

  • After the sulfonation is complete, the reactor is heated to 190 °C for 180 minutes.

  • The mixture is then cooled to 85 °C, and water (11 L) is slowly added.

  • Solid sodium hydroxide (1.13 kg) is added to neutralize the mixture to a pH of 7.

  • The aqueous phase is separated and concentrated to yield sodium 4-amino-1-naphthalenesulfonate[6].

Visualization of Synthesis and Application Workflow

The following diagram illustrates the synthesis of this compound and its subsequent use as a coupling agent in the formation of an azo dye.

Sodium_Naphthionate_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Azo Dye Synthesis Naphthylamine 1-Naphthylamine Sulfonation Sulfonation Naphthylamine->Sulfonation SulfuricAcid H₂SO₄ SulfuricAcid->Sulfonation NaphthionicAcid Naphthionic Acid Sulfonation->NaphthionicAcid Neutralization Neutralization NaphthionicAcid->Neutralization NaOH NaOH NaOH->Neutralization SodiumNaphthionate This compound Neutralization->SodiumNaphthionate SodiumNaphthionate_App This compound Aniline Aniline Diazotization Diazotization Aniline->Diazotization NaNO2_HCl NaNO₂ / HCl (0-5°C) NaNO2_HCl->Diazotization DiazoniumSalt Benzenediazonium Chloride Diazotization->DiazoniumSalt Coupling Azo Coupling DiazoniumSalt->Coupling AzoDye Azo Dye Coupling->AzoDye SodiumNaphthionate_App->Coupling

Caption: Workflow for the synthesis of this compound and its application in azo dye formation.

Key Applications

The primary application of this compound is as a crucial intermediate in the synthesis of azo dyes [2]. The amino group on the naphthalene ring allows for diazotization, and the resulting diazonium salt can then be coupled with various aromatic compounds to produce a wide range of colored dyes. These dyes are extensively used in the textile, leather, and paper industries[2].

The mechanism of azo dye formation involves an azo coupling reaction , which is an electrophilic aromatic substitution. The diazonium ion acts as the electrophile, and an activated aromatic compound, such as a phenol (B47542) or another amine, serves as the nucleophile[7]. This compound itself can also act as the coupling component.

Spectral Data

Access to spectral data is crucial for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the amino (N-H stretching), sulfonate (S=O stretching), and aromatic (C-H and C=C stretching) functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns would be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton of the molecule.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent would exhibit absorption bands corresponding to the electronic transitions within the aromatic system.

While direct spectral data is not included in this guide, it can be accessed through various chemical databases such as PubChem[1] and SpectraBase.

Safety and Handling

This compound is considered to be an irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Sodium 4-aminonaphthalene-1-sulfonate is a versatile and important chemical intermediate with a well-defined structure and properties. Its primary role in the synthesis of azo dyes underscores its significance in various industrial applications. This technical guide provides essential information for researchers and professionals working with this compound, from its fundamental chemical characteristics to practical synthetic protocols and applications.

References

Technical Guide: Solubility of Sodium Naphthionate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium naphthionate (sodium 4-amino-1-naphthalenesulfonate) in various organic solvents. This information is critical for professionals in research and development, particularly in fields such as dye synthesis, pharmaceuticals, and material science, where this compound is a key intermediate.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound, an ionic organic compound, is primarily dictated by the principle of "like dissolves like." Its solubility in a given solvent is dependent on factors such as the polarity of the solvent, the temperature of the system, and the presence of other solutes. The molecule possesses both a nonpolar naphthalene (B1677914) ring system and a polar sulfonate group, giving it amphiphilic characteristics that influence its solubility behavior.

Quantitative and Qualitative Solubility Data

SolventChemical FormulaTypeSolubility DescriptionQuantitative Data (at ambient temperature unless specified)Citation(s)
WaterH₂OProticFreely Soluble-[1][2][3][4]
95% EthanolC₂H₅OHProticSoluble-[1][2]
Ethanol (Absolute)C₂H₅OHProticSlightly Soluble-[1][2]
Diethyl Ether(C₂H₅)₂OAproticInsoluble-[1][2]
1N Sodium Hydroxide (aq)NaOHAqueous BaseSolubleMinimum 200 g/L

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound. These protocols are based on established analytical techniques and can be adapted for specific laboratory conditions.

Gravimetric Method for Solubility Determination

This method directly measures the amount of solute dissolved in a saturated solution.

Materials and Equipment:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven

  • Desiccator

  • Glass vials with screw caps

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation: Weigh the container with the filtrate to determine the mass of the solution. Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

  • Drying and Weighing: Once the solvent is completely evaporated, transfer the container to a desiccator to cool to room temperature. Weigh the container with the dried this compound. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L, from the mass of the dissolved this compound and the volume or mass of the solvent used.

UV-Visible Spectrophotometry for Solubility Determination

This method is suitable for compounds that absorb UV-Visible radiation and is particularly useful for determining the solubility of sparingly soluble substances.

Materials and Equipment:

  • This compound

  • Selected organic solvent

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it). Determine the linear regression equation (y = mx + c).

  • Preparation of Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution of this compound at the desired temperature.

  • Sample Withdrawal, Filtration, and Dilution:

    • Withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled) syringe and filter it into a clean container.

    • Carefully dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution. Then, account for the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter to remove solids withdraw->filter measure Measure concentration of filtrate filter->measure calculate Calculate solubility measure->calculate end_node End calculate->end_node

Caption: A general experimental workflow for determining the solubility of this compound.

Factors Affecting Solubility

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions solute_polarity Polar sulfonate group Nonpolar naphthalene ring solubility Solubility of This compound solute_polarity->solubility crystal_form Crystal lattice energy crystal_form->solubility solvent_polarity Polarity (protic/aprotic) solvent_polarity->solubility solvent_h_bonding Hydrogen bonding capacity solvent_h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure (for gases) pressure->solubility ph pH (for aqueous solutions) ph->solubility

Caption: Key factors influencing the solubility of this compound.

References

Spectroscopic Profile of Sodium Naphthionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for sodium naphthionate (sodium 4-aminonaphthalene-1-sulfonate). It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document outlines the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, details the experimental protocols for data acquisition, and presents a generalized workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. While specific quantitative data from experimental spectra are proprietary to spectral databases, this guide provides the expected signals based on the compound's structure and data from analogous compounds. For definitive peak lists and chemical shifts, direct consultation of spectral databases such as SpectraBase is recommended.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~8.0 - 8.5Multiplet2HAromatic Protons (deshielded by SO₃⁻)
~7.4 - 7.8Multiplet3HAromatic Protons
~7.0 - 7.2Doublet1HAromatic Proton (ortho to NH₂)
~4.0 - 5.0Broad Singlet2HAmine Protons (-NH₂)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~145 - 150C-NH₂
~130 - 140C-SO₃⁻
~120 - 130Aromatic CH
~110 - 120Aromatic CH
~105 - 115Aromatic CH

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is typically acquired using a Potassium Bromide (KBr) pellet technique.[1][2]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretching (Amine)
3000 - 3100MediumAromatic C-H stretching
1600 - 1650StrongN-H scissoring (bending)
1450 - 1600Medium-StrongAromatic C=C ring stretching
1150 - 1250StrongAsymmetric S=O stretching (Sulfonate)
1030 - 1080StrongSymmetric S=O stretching (Sulfonate)
~1000StrongS-O stretching (Sulfonate)
675 - 900StrongAromatic C-H out-of-plane bending
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The naphthalene (B1677914) ring system in this compound gives rise to characteristic absorptions in the UV region.

Table 4: UV-Vis Absorption Data for this compound

λmax (nm)Molar Absorptivity (ε)SolventAssignment
~220-230HighWater/Ethanolπ → π* transition (Naphthalene ring)
~325ModerateWater/Ethanolπ → π* transition (Extended conjugation)

Note: The position and intensity of absorption maxima can be influenced by the solvent polarity.[4]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections describe standard protocols for NMR, IR, and UV-Vis analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • For ¹H NMR, accurately weigh 5-25 mg of this compound.[5][6][7] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6][7]

    • Dissolve the sample in a clean, dry vial using approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium (B1214612) Oxide (D₂O) or DMSO-d₆).[6][8]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.[8]

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

    • Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any contaminants.[8]

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • The instrument's magnetic field is locked onto the deuterium signal from the solvent.

    • The magnetic field homogeneity is optimized by a process called shimming.

    • Acquire the spectrum using standard parameters for ¹H or ¹³C NMR. An internal reference standard like TMS (in organic solvents) or DSS (in D₂O) may be used for chemical shift calibration.[8]

FTIR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation :

    • Use spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried in an oven to eliminate moisture.[9][10]

    • In an agate mortar, grind 1-2 mg of the solid this compound sample to a very fine powder.[9][11]

    • Add approximately 200-300 mg of the dry KBr powder to the mortar.[9]

    • Gently but thoroughly mix the sample and KBr with the pestle for about a minute to ensure a homogeneous mixture.[9]

  • Pellet Formation :

    • Transfer a small amount of the mixture into a pellet-forming die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure gradually up to 8-10 metric tons and hold for 1-2 minutes.[9][10] This allows the KBr to fuse into a transparent or translucent pellet.

    • Slowly release the pressure and carefully disassemble the die.

  • Data Acquisition :

    • Mount the resulting KBr pellet in the sample holder of the FTIR spectrometer.

    • Separately, a background spectrum should be collected using a pellet made of pure KBr to correct for atmospheric and instrumental interferences.[11]

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

UV-Vis Spectroscopy Protocol
  • Sample Preparation :

    • Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable solvent (e.g., deionized water or ethanol).

    • From the stock solution, prepare a dilute solution of a concentration that will result in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

    • Transfer the solution to a quartz cuvette. Ensure the cuvette is clean and free of scratches.

  • Data Acquisition :

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Record a baseline (or "blank") spectrum using a cuvette filled with the same solvent used to prepare the sample.[12] This corrects for any absorbance from the solvent and the cuvette itself.

    • Replace the blank cuvette with the sample cuvette.

    • Scan the sample across the desired wavelength range (e.g., 200-600 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Spectroscopic Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Obtain Sodium Naphthionate Sample Dissolve Dissolve in Appropriate Solvent (NMR, UV-Vis) Sample->Dissolve Grind Grind with KBr (IR) Sample->Grind Filter Filter Solution (NMR) Dissolve->Filter UV_Acq UV-Vis Spectrometer Dissolve->UV_Acq (diluted) Pelletize Press KBr Pellet (IR) Grind->Pelletize NMR_Acq NMR Spectrometer Filter->NMR_Acq IR_Acq FTIR Spectrometer Pelletize->IR_Acq Process Process Raw Data (FT, Baseline Correction) NMR_Acq->Process IR_Acq->Process UV_Acq->Process Interpret Interpret Spectra (Peak Assignment) Process->Interpret Report Generate Report Interpret->Report

General workflow for spectroscopic analysis.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Sodium Naphthionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium naphthionate (Sodium 4-amino-1-naphthalenesulfonate) is a crucial intermediate in the synthesis of various azo dyes and has potential applications in other chemical and pharmaceutical fields.[1] An in-depth understanding of its thermal properties is paramount for ensuring safety, optimizing manufacturing processes, and guaranteeing the stability of related products. This technical guide provides a thorough analysis of the thermal stability and decomposition of this compound, consolidating available data, proposing decomposition pathways, and outlining detailed experimental protocols for its thermal analysis. While specific quantitative thermal analysis data for this compound is limited in publicly available literature, this guide draws upon information from safety data sheets, related chemical structures, and established analytical techniques to provide a robust framework for its study.

Physicochemical Properties of this compound

This compound is the sodium salt of naphthionic acid.[2] It typically appears as a white to light-yellow or grey crystalline powder and is soluble in water.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C₁₀H₈NNaO₃S
Molecular Weight 245.23 g/mol [4]
Appearance White, off-white, pink, or grey crystalline powder[3]
Melting Point Decomposes above 280-300 °C[5][6]
Solubility Freely soluble in water, slightly soluble in ethanol[1]

Thermal Stability and Decomposition Overview

This compound is generally considered to have good thermal stability under normal conditions.[2] However, at elevated temperatures, it undergoes decomposition. The decomposition temperature is reported to be in the range of 280-300 °C, at which point the compound also melts.[1][5][6]

Upon combustion or thermal decomposition under fire conditions, this compound is expected to break down into hazardous products. These include:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Sulfur oxides (SOx)

  • Sodium oxides[4][5]

The decomposition process for aromatic sulfonates typically initiates with the cleavage of the carbon-sulfur bond.

Proposed Thermal Decomposition Pathway

DecompositionPathway cluster_initial Initial State cluster_decomposition Thermal Decomposition (≥280-300 °C) cluster_products Final Decomposition Products Sodium_Naphthionate This compound (C₁₀H₈NNaO₃S) Intermediates Formation of Intermediates - Naphthylamine radical - SO₃ gas Sodium_Naphthionate->Intermediates Heat Further_Decomposition Further Decomposition and Oxidation Intermediates->Further_Decomposition High Temperature COx Carbon Oxides (CO, CO₂) Further_Decomposition->COx NOx Nitrogen Oxides (NOx) Further_Decomposition->NOx SOx Sulfur Oxides (SOx) Further_Decomposition->SOx NaOx Sodium Oxides Further_Decomposition->NaOx

Caption: Proposed thermal decomposition pathway for this compound.

Quantitative Thermal Analysis Data (Analogous Compound)

Specific TGA and DSC data for this compound are not widely published. However, data from a related compound, poly(sodium 4-styrenesulfonate), can provide insights into the potential thermal behavior of the sulfonate group. It is important to note that as a polymer, its decomposition will be more complex than that of the smaller this compound molecule.

A study on poly(sodium 4-styrenesulfonate) revealed a multi-step degradation process under a nitrogen atmosphere.[7]

Table 2: TGA Data for Poly(sodium 4-styrenesulfonate) - For Illustrative Purposes

Decomposition StageTemperature Range (°C)Mass Loss (%)
Stage 1 210 - 280~5%
Stage 2 430 - 500~13%
Stage 3 525 - 600~8%
Stage 4 >600~17%
Residue at 900°C -~59%

Data extracted from a study on a related polymer and should be considered indicative only.[7]

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the material decomposes and to quantify the mass loss at each stage.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an alumina (B75360) or platinum TGA pan.

  • Atmosphere: High-purity nitrogen or air at a flow rate of 20-50 mL/min to provide an inert or oxidative environment, respectively.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C (or higher if decomposition is not complete) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss as a function of temperature. The onset temperature of decomposition is determined from the initial significant weight loss. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, decomposition temperature, and the enthalpy changes associated with these transitions.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature beyond the final decomposition observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks may correspond to melting, while exothermic peaks generally indicate decomposition. The peak temperature of an endotherm can be taken as the melting point, and the onset of an exotherm can indicate the start of decomposition. The enthalpy of transitions can be calculated by integrating the area under the respective peaks.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis and Interpretation Sample This compound Sample Grind Grind to Fine Powder Sample->Grind Weigh Accurately Weigh Sample Grind->Weigh TGA_Setup Load into TGA (Alumina/Platinum Pan) Weigh->TGA_Setup DSC_Setup Load into DSC (Sealed Aluminum Pan) Weigh->DSC_Setup TGA_Run Heat from 30°C to 600°C (10°C/min under N₂ or Air) TGA_Setup->TGA_Run TGA_Data Collect Weight Loss vs. Temp Data TGA_Run->TGA_Data Analyze_TGA Determine Decomposition Temps & Mass Loss (%) TGA_Data->Analyze_TGA DSC_Run Heat from 30°C to 350°C (10°C/min under N₂) DSC_Setup->DSC_Run DSC_Data Collect Heat Flow vs. Temp Data DSC_Run->DSC_Data Analyze_DSC Identify Melting & Decomposition Peaks & Enthalpy Changes DSC_Data->Analyze_DSC Correlate Correlate TGA and DSC Results Analyze_TGA->Correlate Analyze_DSC->Correlate

References

Potential Antioxidant Properties of Sodium Naphthionate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals interested in the potential antioxidant properties of sodium naphthionate. It is important to note that while the compound has been suggested to possess antioxidant potential, comprehensive studies and quantitative data in publicly accessible literature are limited. This guide, therefore, focuses on the theoretical framework and detailed experimental protocols that can be employed to investigate these properties, drawing parallels from related naphthalenesulfonic acid derivatives where applicable.

Introduction to this compound

This compound, also known as sodium 4-amino-1-naphthalenesulfonate, is a derivative of naphthalene (B1677914).[1] It typically presents as a white to light yellow crystalline powder and is soluble in water.[1] Primarily, it is utilized as an intermediate in the manufacturing of dyes and as a reducing agent in the textile industry.[1] Its chemical structure, featuring an amino group and a sulfonic acid group on a naphthalene ring, suggests the possibility of antioxidant activity through mechanisms such as free radical scavenging and modulation of cellular antioxidant pathways.

Potential Mechanisms of Antioxidant Action

The antioxidant potential of a compound like this compound can be multifaceted, involving both direct and indirect mechanisms.

2.1 Direct Radical Scavenging: The aromatic structure and the presence of an amino group could enable this compound to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus terminating radical chain reactions.

2.2 Indirect Cellular Antioxidant Effects: this compound might influence endogenous antioxidant defense systems. A key pathway in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[2] Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes.[2]

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[2] In the presence of inducers, such as electrophiles or oxidative stress, Keap1 undergoes a conformational change, leading to the release of Nrf2.[2] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Ub Ubiquitin Nrf2_Keap1->Ub Ubiquitination Keap1_mod Modified Keap1 Nrf2_Keap1->Keap1_mod Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Proteasome Proteasome Degradation Ub->Proteasome Inducer This compound (Potential Inducer) Inducer->Nrf2_Keap1 Induces dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Maf sMaf Nrf2_nuc->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription

Figure 1: The Nrf2-Keap1 Signaling Pathway.

Experimental Protocols for Assessing Antioxidant Properties

To rigorously evaluate the potential antioxidant properties of this compound, a combination of in vitro chemical assays and cell-based assays should be employed.

In Vitro Chemical Assays

These assays provide a baseline understanding of the direct radical scavenging capabilities of the compound.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[3]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[1]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) and create a series of dilutions.

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH working solution.[4] A positive control (e.g., ascorbic acid or Trolox) and a blank (solvent + DPPH) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[3]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol reaction Mix Sample and DPPH Solution (1:1 ratio) prep_dpph->reaction prep_sample Prepare Serial Dilutions of this compound prep_sample->reaction incubation Incubate 30 min in the dark reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Figure 2: DPPH Radical Scavenging Assay Workflow.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[5]

Protocol:

  • ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[4]

  • Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with ethanol (B145695) or a phosphate (B84403) buffer to an absorbance of 0.700 ± 0.02 at 734 nm.[4]

  • Reaction: Add a small volume of the this compound sample to a defined volume of the ABTS•+ working solution.

  • Measurement: Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).[4]

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cell-Based Assays

Cellular assays provide a more biologically relevant assessment of antioxidant activity, taking into account factors like cell uptake and metabolism.

This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species.[6]

Protocol:

  • Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and grow to confluency.[7]

  • Loading: Wash the cells with PBS and then incubate with a solution containing 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and the test compound (this compound) or a standard (e.g., quercetin) for 1 hour at 37°C.[2]

  • Washing: Remove the loading solution and wash the cells with PBS.[2]

  • Oxidative Stress Induction: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to the cells.[6]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~538 nm) kinetically over a period of 1 hour at 37°C.[2]

  • Data Analysis: Calculate the area under the curve (AUC) for both control and treated cells to determine the CAA value.

CAA_Workflow cell_seeding Seed and Culture Cells to Confluency loading Load Cells with DCFH-DA and this compound cell_seeding->loading washing Wash Cells to Remove Extracellular Compounds loading->washing induction Induce Oxidative Stress with AAPH washing->induction measurement Kinetic Fluorescence Measurement induction->measurement analysis Calculate AUC and Determine CAA Value measurement->analysis

Figure 3: Cellular Antioxidant Activity (CAA) Assay Workflow.

To investigate if this compound enhances the endogenous antioxidant defense, the activity of key enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured in cell lysates after treatment with the compound. Commercially available assay kits are commonly used for these measurements.

To determine if this compound activates the Nrf2 pathway, the translocation of Nrf2 from the cytoplasm to the nucleus can be assessed using Western blotting.

Protocol:

  • Cell Treatment: Treat cells with this compound for various time points.

  • Cell Fractionation: Separate the cytoplasmic and nuclear fractions of the cells using a commercially available kit.

  • Western Blotting: Perform Western blot analysis on both fractions using an antibody specific for Nrf2. Lamin B1 and GAPDH are typically used as nuclear and cytoplasmic loading controls, respectively.[8] An increase in the Nrf2 signal in the nuclear fraction would indicate activation of the pathway.[9]

Lipid Peroxidation Inhibition Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure the inhibition of lipid peroxidation.[10]

Protocol:

  • Sample Preparation: A biological sample (e.g., tissue homogenate or cell lysate) is incubated with this compound.

  • Induction of Peroxidation: Lipid peroxidation can be induced by adding agents like FeSO4 and ascorbate.

  • TBARS Reaction: The sample is then treated with a solution of thiobarbituric acid (TBA) and heated under acidic conditions.[11]

  • Measurement: The formation of a pink-colored adduct between malondialdehyde (MDA), a product of lipid peroxidation, and TBA is measured spectrophotometrically at ~532 nm.[11] A decrease in absorbance in the presence of this compound would indicate inhibition of lipid peroxidation.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in tables for clear comparison. This would include IC50 values for radical scavenging assays, CAA values, and percentage changes in enzyme activities or protein levels.

Table 1: Hypothetical In Vitro Antioxidant Activity of this compound

AssayParameterThis compoundPositive Control (e.g., Trolox)
DPPH ScavengingIC50 (µM)To be determinedKnown value
ABTS ScavengingTEAC (mM Trolox Eq/g)To be determinedN/A

Table 2: Hypothetical Cellular Antioxidant Effects of this compound

AssayParameterControlThis compound (Concentration 1)This compound (Concentration 2)
CAACAA Value (µmol QE/100 µmol)BaselineTo be determinedTo be determined
SOD ActivityU/mg proteinBaselineTo be determinedTo be determined
CAT ActivityU/mg proteinBaselineTo be determinedTo be determined
GPx ActivityU/mg proteinBaselineTo be determinedTo be determined
Nrf2 Nuclear LevelRelative to Lamin B1BaselineTo be determinedTo be determined
Lipid PeroxidationTBARS (nmol MDA/mg protein)BaselineTo be determinedTo be determined

Conclusion

While the chemical structure of this compound suggests potential antioxidant properties, a thorough investigation using a combination of in vitro and cell-based assays is required to substantiate these claims. This technical guide provides the necessary theoretical background and detailed experimental protocols for researchers to systematically evaluate the free-radical scavenging ability, cellular antioxidant activity, and potential for modulating key antioxidant signaling pathways of this compound. The findings from such studies will be crucial in determining its potential for applications in drug development and other fields where antioxidant properties are desirable.

References

Sodium naphthionate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sodium Naphthionate

Introduction

This compound, also known as sodium 4-amino-1-naphthalenesulfonate, is a sulfonated aromatic amine salt derived from naphthalene (B1677914).[1] It is a key intermediate in the chemical industry, primarily utilized in the synthesis of azo dyes, pigments, and optical brighteners.[1][2][3] Its chemical structure, featuring both an amino group and a sulfonic acid sodium salt on a naphthalene ring, makes it highly reactive for diazotization and coupling reactions, which are fundamental processes in the manufacturing of a wide range of colorants.[2] This guide provides a comprehensive overview of its chemical and physical properties, applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Molecular and Chemical Properties

This compound is typically a white to off-white, pinkish, or grayish crystalline powder.[4][5][6] It is soluble in water and has a melting point reported to be above 280°C, at which it decomposes.[2][6][7][8]

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₈NNaO₃S[3][4][9][10][11]
Molecular Weight 245.23 g/mol [2][3][9][12][13]
CAS Number 130-13-2[4][9][12]
EC Number 204-975-5[9][13]
Synonyms and Identifiers

This compound is known by several alternative names in literature and commerce.

TypeIdentifier
IUPAC Name sodium 4-aminonaphthalene-1-sulfonate
Common Synonyms Sodium 4-amino-1-naphthalenesulfonate, Naphthionine, Sodium 1-naphthylamine-4-sulfonate, 4-Amino-1-naphthalenesulfonic acid sodium salt, Naphthionic Acid Sodium Salt
InChI InChI=1S/C10H9NO3S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1
SMILES C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+]

Source:[9]

Physical and Chemical Specifications

The following table outlines typical specifications for commercial grades of this compound.

ParameterSpecificationSource(s)
Appearance Off-white, pink, or grey crystalline powder[2][4][5][6][11]
Purity / Assay ≥ 75% - 98%[2][4][5][10]
Melting Point >280-300 °C (decomposes)[2][7][8][13]
Solubility in Water Soluble[1][2][6][8][14]
pH (1% aqueous solution) 6.0 - 8.5[2]
Insoluble Matter ≤ 0.1% - 0.2%[2][4][5]
Moisture Content ≤ 1.0% (LOD)[2]

Applications in Research and Industry

The primary application of this compound is as a versatile intermediate in chemical synthesis.

  • Dye and Pigment Manufacturing : It is a crucial precursor for producing a variety of acidic and direct azo dyes, which are used extensively in the textile, leather, and paper industries to impart vibrant and lasting colors such as reds, oranges, and browns.[1][2][3]

  • Optical Brighteners : It serves as a starting material in the synthesis of optical brightening agents, which are used to enhance the whiteness of paper and textiles.[1][2]

  • Chemical Synthesis : Beyond dyes, it is a reactant in various industrial and research settings for coupling and diazotization reactions.[2] It can be used to prepare other chemical reagents, such as 1-bromo-4-naphthalenesulfonic acid, which is used in capillary electrophoresis for peptide detection.[13]

  • Medical Antidote : It has been cited for use as an antidote for nitrite (B80452) and iodine poisoning.[7][8][11]

The role of this compound as a foundational block in the synthesis of azo dyes is depicted in the following logical diagram.

G Logical Flow of Azo Dye Synthesis A This compound (Primary Amine) B Diazotization (NaNO2, HCl) A->B Reacts with C Diazonium Salt (Intermediate) B->C Forms E Azo Coupling Reaction C->E D Coupling Agent (e.g., Phenol, Aniline derivative) D->E F Azo Dye (Final Product) E->F Produces

Caption: Azo dye synthesis pathway starting from this compound.

Experimental Protocols

Detailed experimental procedures involving this compound are often proprietary or described within patent literature. Below is a generalized protocol for a sulfonation reaction using this compound as the starting material, based on procedures described in patent filings for the synthesis of specialty chemicals.[15]

Objective: Preparation of 1-aminonaphthalene-2,4,7-trisulphonic acid.

Materials:

Procedure:

  • Charging the Reactor: In a suitable reaction vessel, introduce 500g of anhydrous sulfuric acid.

  • Addition of Reactants: While stirring at 40-50°C, add 245g (1 mole) of this compound followed by 35.5g of sodium sulfate. Maintain stirring for 15 minutes.

  • Sulfonation: Add 248g of 65% oleum dropwise over 30 minutes.

  • Further Reaction: Add another 35.5g of sodium sulfate and heat the mixture to 100°C.

  • Hydrolysis: After the reaction is complete, pour the mixture into 510g of water and hydrolyze at 155°C for 5 hours with continuous stirring.

  • Work-up: Upon completion of hydrolysis, add more water to precipitate the product. The mixture is then cooled, and the precipitate is filtered, washed with water, and dried to yield the final product.

The workflow for this experimental protocol can be visualized as follows.

G Experimental Workflow: Sulfonation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor with Anhydrous H2SO4 B Add this compound and Na2SO4 at 40-50°C A->B C Add Oleum Dropwise B->C Start Sulfonation D Add more Na2SO4 and Heat to 100°C C->D E Pour into Water and Hydrolyze at 155°C D->E Proceed to Hydrolysis F Precipitate Product with Additional Water E->F G Filter, Wash, and Dry F->G H Final Product: 1-aminonaphthalene-2,4,7-trisulphonic acid G->H Yields

Caption: Workflow for the synthesis of a trisulphonic acid derivative.

Safety and Handling

This compound is classified as an irritant.[9] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

Handling Precautions:

  • Use in a well-ventilated area.[12]

  • Avoid breathing dust, fumes, or vapors.[12]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[2][16]

  • Wash hands thoroughly after handling.[12]

Storage:

  • Store in a cool, dry, well-ventilated place.[7][16]

  • Keep containers tightly closed to protect from moisture.[2][16][17]

First Aid Measures:

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][17]

  • Skin: Wash off with soap and plenty of water.[12][17]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[12][17]

  • Ingestion: Rinse mouth with water and consult a physician.[12][17]

This technical guide provides a summary of the key properties and applications of this compound, intended to support professionals in research and development. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystalline Structure of 4-Amino-1-Naphthalenesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystalline structure of 4-amino-1-naphthalenesulfonic acid sodium salt, a compound of significant interest to researchers, scientists, and professionals in drug development. Leveraging detailed crystallographic data, this document outlines the precise three-dimensional arrangement of atoms, offering insights into the molecule's solid-state conformation and intermolecular interactions.

Introduction

4-Amino-1-naphthalenesulfonic acid sodium salt, also known as sodium naphthionate, is a valuable intermediate in the synthesis of various organic compounds, including azo dyes and pharmaceutical agents. A thorough understanding of its crystalline structure is paramount for controlling solid-state properties such as solubility, stability, and bioavailability, which are critical parameters in drug development and materials science. This guide summarizes the key crystallographic parameters and experimental procedures for the tetrahydrate form of the salt.

Crystallographic Data Summary

The crystalline form of 4-amino-1-naphthalenesulfonic acid sodium salt tetrahydrate has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below for clarity and ease of comparison.

Table 1: Unit Cell Parameters
ParameterValue[1]
a11.613 Å[1]
b12.053 Å[1]
c10.045 Å[1]
β98°48'[1]
Crystal System Monoclinic [1]
Space Group P2₁/c [1]
Table 2: Selected Bond Lengths and Coordination Environment
AtomsBond Length (Å)[1]
Mean Na-O2.424[1]
S-O1.454[1]
S-C1.765[1]
C-N1.411[1]
Mean C-C (aromatic, 4 bonds)1.366[1]
Mean C-C (aromatic, 7 bonds)1.420[1]

The sodium ion is coordinated in an approximately octahedral geometry to six oxygen atoms.[1] The bond distances within the naphthalenesulfonate anion are consistent with those observed in similar aromatic sulfonic acid derivatives.[1]

Experimental Protocols

The determination of the crystalline structure of 4-amino-1-naphthalenesulfonic acid sodium salt tetrahydrate involved the following key experimental procedures.

Crystal Growth

Good quality, monoclinic prismatic crystals of the tetrahydrate salt were grown by the recrystallization of commercial-grade 4-amino-1-naphthalenesulfonic acid sodium salt from an aqueous solution.[1]

X-ray Diffraction Data Collection

Three-dimensional X-ray diffraction data were collected from a suitable single crystal.[1] The intensity data were obtained using Weissenberg photographs taken around the a, b, and c axes.[1] To capture a wide range of reflection intensities, multiple film packs with varying exposure times were utilized.[1] The intensities were estimated by visual comparison with a calibrated film strip.[1]

Structure Determination and Refinement

The approximate atomic coordinates were initially determined and subsequently refined using least-squares methods on a Pegasus computer.[1] A total of 2293 structure amplitudes were used in the final refinement, resulting in a residual index (R) of 10.1%.[1]

Visualizations

To aid in the understanding of the experimental and logical workflow, the following diagrams are provided.

experimental_workflow cluster_crystal_prep Crystal Preparation cluster_data_collection X-ray Data Collection cluster_structure_solution Structure Solution & Refinement commercial_material Commercial Sodium Naphthionate recrystallization Recrystallization from Water commercial_material->recrystallization single_crystal Monoclinic Prismatic Single Crystal recrystallization->single_crystal weissenberg Weissenberg Photography (a, b, c axes) single_crystal->weissenberg Mounting multiple_films Multiple Film Packs (Varying Exposures) weissenberg->multiple_films intensity_estimation Visual Intensity Estimation multiple_films->intensity_estimation initial_coordinates Initial Atomic Coordinates intensity_estimation->initial_coordinates Data Processing least_squares Least-Squares Refinement initial_coordinates->least_squares final_structure Final Crystal Structure least_squares->final_structure

Caption: Experimental workflow for the crystal structure determination.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs compound 4-Amino-1-naphthalenesulfonic Acid Sodium Salt crystallization Single Crystal Growth compound->crystallization solvent Water solvent->crystallization xray X-ray Diffraction Analysis crystallization->xray unit_cell Unit Cell Parameters (a, b, c, β) xray->unit_cell space_group Space Group (P2₁/c) xray->space_group atomic_coords Atomic Coordinates xray->atomic_coords bond_lengths Bond Lengths & Angles atomic_coords->bond_lengths

Caption: Logical relationship from compound to structural data.

References

A Comprehensive Technical Guide to Sodium Naphthionate and Its Synonyms in Chemical Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium naphthionate, a versatile chemical compound with significant applications in various industrial and scientific fields. This document consolidates information on its nomenclature, chemical properties, synthesis, and analytical methodologies. While the primary applications of this compound lie outside the direct realm of drug development as a therapeutic agent, its potential antioxidant properties and use as an intermediate in the synthesis of biologically active molecules warrant its consideration by the pharmaceutical research community.

Nomenclature and Synonyms

This compound is systematically known as sodium 4-amino-1-naphthalenesulfonate. Due to its widespread use and historical context, it is referred to by a multitude of synonyms in chemical literature and commercial databases. A comprehensive list of these synonyms is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Identifiers for this compound

Synonym Identifier Type Identifier
Sodium 4-amino-1-naphthalenesulfonateIUPAC Namesodium;4-aminonaphthalene-1-sulfonate[1]
Naphthionic acid, sodium saltCommon Name-
1-Naphthalenesulfonic acid, 4-amino-, monosodium saltChemical Name-
1-Naphthylamine-4-sulfonic acid sodium saltChemical Name-
Sodium 1-aminonaphthalene-4-sulfonateChemical Name-
4-Aminonaphthalene-1-sulfonic acid sodium saltChemical Name-
NaphthionineTrivial Name[1]
Sodium 1-naphthylamine-4-sulfonateChemical Name[1]
1,4-Naphthionic monosodium saltChemical Name[1]
Sodium alpha-naphthylamine-4-sulfonateChemical Name[1]
Para-Naphthionic Acid, Na SaltChemical Name-
-CAS Number130-13-2[2]
-PubChem CID23665720[1]
-EC Number204-975-5[1]
-UNIII33I8X596V[1]
-InChIInChI=1S/C10H9NO3S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1[1]
-InChIKeyJWSRMCCRAJUMLX-UHFFFAOYSA-M[1]
-Canonical SMILESC1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+][1]

Physicochemical Properties

This compound is the sodium salt of naphthionic acid, an aminonaphthalenesulfonic acid. It typically appears as a white to light yellow crystalline powder and is soluble in water. A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular FormulaC₁₀H₈NNaO₃S[1]
Molecular Weight245.23 g/mol [1]
AppearanceWhite to light yellow crystalline powder[2]
Melting Point>300 °C (decomposes)[3]
SolubilitySoluble in water[2]
pKa (of parent acid)~3.7

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the sulfonation of 1-naphthylamine (B1663977) followed by neutralization with a sodium base. The following protocol is a representative example found in the chemical literature.

Protocol: Sulfonation of 1-Naphthylamine and Neutralization

Materials:

Procedure:

  • Sulfonation: 1-Naphthylamine is slowly added to an equimolar amount of concentrated sulfuric acid under controlled temperature conditions, typically with cooling to prevent excessive heat generation. The mixture is then heated to promote the sulfonation reaction, leading to the formation of 4-amino-1-naphthalenesulfonic acid (naphthionic acid).

  • Neutralization: The reaction mixture containing naphthionic acid is cooled and then carefully neutralized with a solution of sodium hydroxide. The pH is adjusted to approximately 7.

  • Isolation: The resulting solution is then cooled to induce the precipitation of this compound. The precipitate is collected by filtration, washed with cold water or a saturated sodium chloride solution to remove impurities, and then dried.

Quantitative Analysis

Exemplary HPLC Method for Naphthalenesulfonic Acids:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The use of an ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulfate, can improve peak shape and retention for these anionic compounds.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (typically in the range of 220-250 nm).

  • Quantification: Quantification is achieved by creating a calibration curve with a series of external standards of known concentrations.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research directly investigating the role of this compound in specific biological signaling pathways relevant to drug development. While some sources mention its "potential antioxidant properties," these claims are not substantiated with detailed mechanistic studies or identification of the cellular pathways it may modulate.

The antioxidant potential of aminonaphthalenesulfonic acids, in general, could theoretically involve mechanisms such as:

  • Direct Radical Scavenging: The amino group on the naphthalene (B1677914) ring could potentially donate a hydrogen atom to neutralize free radicals.

  • Metal Ion Chelation: The sulfonic acid group might participate in chelating pro-oxidant metal ions.

However, without experimental evidence, these remain speculative. No studies were identified that link this compound to key antioxidant signaling pathways such as the Nrf2-Keap1 pathway or its influence on antioxidant enzymes like superoxide (B77818) dismutase (SOD) or catalase.

The primary focus of research on this compound has been its application as a crucial intermediate in the synthesis of azo dyes. Its utility in the pharmaceutical field appears to be limited to its role as a starting material or intermediate for the synthesis of more complex molecules that may possess biological activity.

Logical Relationships and Workflows

To illustrate the context of this compound in chemical synthesis, the following diagram outlines its position as an intermediate.

G Synthesis Workflow Involving this compound Naphthalene Naphthalene Naphthylamine 1-Naphthylamine Naphthalene->Naphthylamine Amination NaphthionicAcid Naphthionic Acid (4-Amino-1-naphthalenesulfonic acid) Naphthylamine->NaphthionicAcid Sulfonation SodiumNaphthionate This compound NaphthionicAcid->SodiumNaphthionate Neutralization AzoDyes Azo Dyes SodiumNaphthionate->AzoDyes Diazotization & Coupling OtherChemicals Other Chemical Intermediates SodiumNaphthionate->OtherChemicals Further Synthesis

Caption: Synthetic pathway from naphthalene to azo dyes, highlighting the role of this compound as a key intermediate.

Conclusion

This compound is a well-established chemical compound with a rich history in the dye manufacturing industry. Its chemical identity is well-defined, with numerous synonyms in use. While its synthesis and basic properties are documented, there is a notable absence of in-depth research into its biological activities and potential roles in cellular signaling pathways. For drug development professionals, the current value of this compound lies primarily in its capacity as a versatile chemical intermediate for the synthesis of novel compounds, rather than as a direct therapeutic agent. Future research could explore its potential antioxidant properties in more detail to determine if it has any direct biological effects worthy of further investigation in a pharmaceutical context. Until then, its role remains firmly in the realm of industrial and synthetic chemistry.

References

Physical and chemical properties of Naphthionic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Naphthionate

This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium 4-amino-1-naphthalenesulfonate, commonly known as Naphthionic Acid Sodium Salt or this compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity

This compound is the sodium salt of naphthionic acid (4-amino-1-naphthalenesulfonic acid).[1] It is a key intermediate in the synthesis of various azo dyes.[2][3]

IdentifierValue
IUPAC Name sodium;4-aminonaphthalene-1-sulfonate[4]
Common Names Naphthionic Acid Sodium Salt, this compound, Sodium 4-amino-1-naphthalenesulfonate[1][4]
CAS Number 130-13-2[1][4]
Parent Acid CAS 84-86-6 (Naphthionic Acid)[2][5]
Molecular Formula C₁₀H₈NNaO₃S[4]
Molecular Weight 245.23 g/mol [4]
SMILES C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+][4]

Physical Properties

This compound typically appears as a white to off-white or light-yellow crystalline powder.[1][6][7] The anhydrous form is known to lose water at 100°C.[6] Aqueous solutions of the salt are noted to have a distinct blue fluorescence.[2][6]

PropertyValueConditions
Appearance White to off-white/grayish flaky crystals[1][6][7]Standard Temperature and Pressure
Melting Point 280°C (Decomposes)[6][7][8]-
Density ~1.67 g/cm³[6]25°C/4°C[9]
Solubility Soluble in water, soluble in 95% ethanol, insoluble in ether[6]-
pH 6.8 - 7.0[6][7]10 g/L aqueous solution at 20°C
pKa (Parent Acid) 2.81[2]25°C

Chemical Properties and Reactivity

This compound exhibits good thermal stability but is sensitive to air, light, and humidity.[1][6] Its primary chemical utility lies in the reactivity of its amino group, which can be diazotized and coupled with other aromatic compounds to form azo dyes.[3]

PropertyDescription
Stability Stable under normal conditions. Sensitive to air, light, and humidity.[1][6] Decomposes upon heating.[6]
Reactivity The amino group can undergo diazotization reactions, a critical step in azo dye synthesis.[3]
Hazards May cause skin and eye irritation.[4][10] Inhalation, ingestion, or skin absorption can be harmful.[6]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

TechniqueDescription
UV-Vis Spectral data is available through resources like SpectraBase.[4]
Infrared (IR) FTIR spectra, typically obtained using a KBr wafer technique, are available for analysis.[4] The NIST Chemistry WebBook provides IR spectral data for the parent naphthionic acid.[11]
NMR ¹H NMR and ¹³C NMR spectra have been recorded and are available in spectral databases.[4][12]

Experimental Protocols

Synthesis of Naphthionic Acid Sodium Salt

The industrial preparation of this compound is typically achieved through the sulfonation of 1-naphthylamine (B1663977), followed by neutralization.

Workflow: Synthesis of this compound

G cluster_0 Step 1: Sulfonation (Bake Process) cluster_1 Step 2: Neutralization & Isolation A 1-Naphthylamine D 1-Naphthylamine Sulfate (Suspension) A->D + H₂SO₄ in Solvent B Sulfuric Acid (H₂SO₄) B->D C o-Dichlorobenzene (Solvent) C->D E Heat to 180-190°C D->E F Naphthionic Acid E->F Water Distilled Off H Extraction F->H G Sodium Carbonate Solution (Na₂CO₃) G->H I This compound Solution H->I J Concentration & Crystallization I->J K This compound Crystals J->K

Caption: Synthesis of this compound via Solvent-Bake Process.

Methodology:

  • Formation of Sulfate: 1-Naphthylamine is dissolved in an inert, high-boiling solvent like o-dichlorobenzene.[2] Sulfuric acid is added to form a suspension of 1-naphthylamine sulfate.[2][9]

  • Baking Process: The suspension is gradually heated to approximately 180-190°C.[2][9] This temperature is maintained to drive the sulfonation reaction and distill off the water formed, which is recycled with the solvent.[2] This process rearranges the initial sulfamate (B1201201) to the more stable 4-sulfonic acid derivative.

  • Neutralization and Extraction: After the reaction is complete, the mixture is cooled. The product, naphthionic acid, is extracted from the solvent by adding it to an aqueous solution of sodium carbonate or another suitable base to neutralize the acid and form the water-soluble sodium salt.[2][9]

  • Isolation: The aqueous solution containing this compound is separated. The final product is obtained by concentrating the solution and allowing the salt to crystallize, which is then filtered and dried.[6]

Purification

Purification is typically achieved by recrystallization. The parent naphthionic acid can be crystallized from water, where it forms needles.[2] The sodium salt can also be purified by recrystallization from aqueous solutions.

Diazotization and Azo Coupling

A primary application of this compound is its use as a diazo component in azo dye synthesis.[2]

G A This compound C Diazonium Salt Intermediate A->C Diazotization (0-5°C) B Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) B->C E Azo Dye (Rocceline) C->E Azo Coupling D β-Naphthol Solution (Coupling Component) D->E

References

An In-depth Technical Guide to the Discovery and History of Sodium Naphthionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium naphthionate, the sodium salt of 4-aminonaphthalene-1-sulfonic acid, is a compound of significant historical and industrial importance, primarily as a key intermediate in the synthesis of azo dyes. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, detailed experimental protocols, and a summary of its physicochemical properties. The document is intended to serve as a valuable resource for professionals in chemical research and drug development who may encounter this or structurally related compounds.

Introduction

This compound, systematically known as sodium 4-aminonaphthalene-1-sulfonate, is an off-white crystalline solid derived from naphthalene (B1677914).[1] Its utility is rooted in the presence of two reactive functional groups: an amino group and a sulfonic acid group. These moieties allow it to serve as a versatile building block in organic synthesis, most notably in the production of a wide array of azo dyes.[2] The sulfonic acid group imparts water solubility, a crucial property for its application in dyeing processes.[1] This guide delves into the historical context of its discovery by Raffaele Piria and traces the development of its manufacturing processes from early methods to modern industrial-scale production.

Discovery and Historical Context

The history of this compound is intrinsically linked to its parent acid, 4-aminonaphthalene-1-sulfonic acid, which is commonly known as naphthionic acid . The discovery of naphthionic acid is attributed to the Italian chemist Raffaele Piria in 1851. In his seminal work, Piria conducted investigations into naphthalene derivatives, leading to the synthesis of this new aminonaphthalenesulfonic acid.[3] Consequently, naphthionic acid is often referred to as Piria's acid .[3]

Piria's original method for synthesizing naphthionic acid involved the reduction of 1-nitronaphthalene (B515781) using ammonium (B1175870) sulfite (B76179). This reaction, now known as the Piria reaction , was a significant advancement in the chemistry of aromatic compounds in the 19th century. While effective, the original Piria reaction was later found to produce byproducts, making it less ideal for large-scale, high-purity production.

The burgeoning dye industry in the late 19th and early 20th centuries drove the demand for naphthionic acid and its sodium salt, leading to the development of more efficient synthesis methods. The most notable of these is the "baking process," which involves the sulfonation of 1-naphthylamine (B1663977). This method became the cornerstone of industrial production due to its higher yield and purity of the desired 4-sulfonic acid isomer.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound and its parent acid is crucial for its application and for the development of related compounds. The following tables summarize key quantitative data.

Physical and Chemical Properties
PropertyNaphthionic AcidThis compoundReferences
CAS Number 84-86-6130-13-2[3],[4]
Molecular Formula C₁₀H₉NO₃SC₁₀H₈NNaO₃S[3],[4]
Molecular Weight 223.25 g/mol 245.23 g/mol [3],[4]
Appearance White to light red powder/crystalsWhite to off-white crystalline material[3],[2]
Melting Point ≥300 °C (decomposes)~280 °C (decomposes)[4]
Density ~1.67 g/cm³~1.67 g/cm³[4]
pKa 2.81 (25 °C)-[3]
Solubility Data
SolventNaphthionic AcidThis compoundReferences
Water 0.31 g/L (20 °C)Freely soluble[3],[1]
Ethanol (B145695) (95%) -Soluble[1]
Methanol --
Acetone --
Diethyl Ether -Insoluble[1]
1N NaOH Solution Soluble in aqueous baseMin. 200 g/L[3],[2]
Spectroscopic Data Summary

Detailed spectroscopic data is essential for the identification and characterization of this compound. While raw spectral data is extensive, the following table summarizes the key features.

SpectroscopyKey Features and ObservationsReferences
UV-Vis The UV-Vis spectrum is characterized by absorption maxima related to the naphthalene ring system. Specific lambda max values can be found in spectral databases.[5]
Infrared (IR) The IR spectrum displays characteristic absorption bands for the amino group (N-H stretching), the sulfonic acid group (S=O stretching), and the aromatic ring (C=C and C-H stretching). Spectra are available in databases for detailed analysis.[5],[6],[7]
¹H NMR The ¹H NMR spectrum in a suitable solvent (e.g., D₂O) shows distinct signals for the aromatic protons. The chemical shifts and coupling constants provide information about the substitution pattern on the naphthalene ring.[5],[8],[9]
¹³C NMR The ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule, confirming the structure of the naphthalene backbone and the positions of the substituents.[5]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved by first producing naphthionic acid, followed by neutralization with a sodium base. Below are detailed protocols for both a historical and a modern industrial method.

Historical Method: The Piria Reaction (Representative Protocol)

This protocol is based on the principles of the original Piria reaction for the synthesis of naphthionic acid from 1-nitronaphthalene.

Reaction: C₁₀H₇NO₂ + 2(NH₄)₂SO₃ → C₁₀H₆(NH₂)SO₃H + 2(NH₄)₂SO₄

Materials:

  • 1-Nitronaphthalene

  • Ammonium sulfite solution (or sodium bisulfite with ammonia)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Deionized water

Procedure:

  • A suspension of 1-nitronaphthalene in an aqueous solution of ammonium sulfite is prepared in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux with constant stirring. The reaction progress can be monitored by the disappearance of the 1-nitronaphthalene.

  • Upon completion, the reaction mixture is cooled, and the resulting naphthionic acid is precipitated by acidification with hydrochloric acid.

  • The crude naphthionic acid is collected by filtration and washed with cold water to remove inorganic salts.

  • Recrystallization from hot water or ethanol may be performed for purification.

  • To obtain this compound, the purified naphthionic acid is dissolved in a stoichiometric amount of aqueous sodium carbonate solution until effervescence ceases.

  • The resulting solution is then concentrated and cooled to crystallize the this compound, which is collected by filtration and dried.

Modern Industrial Method: The "Baking Process"

This method, based on the sulfonation of 1-naphthylamine, is the most common industrial route.

Reaction: C₁₀H₇NH₂ + H₂SO₄ → C₁₀H₆(NH₂)SO₃H + H₂O

Materials:

  • 1-Naphthylamine (1-aminonaphthalene)

  • Concentrated sulfuric acid (98%)

  • Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • In a reaction vessel, 1-naphthylamine is slowly added to an equimolar amount of concentrated sulfuric acid with cooling to form 1-naphthylamine sulfate.

  • The resulting paste or solid is then heated in an oven or a suitable reactor (the "baking" step) at a temperature of 180-200 °C for several hours. During this process, the sulfonyl group migrates to the para-position to form 4-aminonaphthalene-1-sulfonic acid (naphthionic acid).

  • After cooling, the solid mass is treated with water.

  • The naphthionic acid is then dissolved by neutralization with an aqueous solution of sodium hydroxide or sodium carbonate to a pH of approximately 7-8.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate, containing the dissolved this compound, is then typically concentrated and the product is isolated by crystallization or spray drying.

Visualizations: Synthesis Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and a generalized experimental workflow for the production of this compound.

Synthesis Pathway of this compound

G Synthesis Pathway of this compound A 1-Naphthylamine B 1-Naphthylamine Sulfate A->B + H₂SO₄ (Sulfuric Acid) C Naphthionic Acid (4-Aminonaphthalene-1-sulfonic Acid) B->C Heat (Baking Process) ~180-200°C D This compound C->D + NaOH or Na₂CO₃ (Neutralization)

Caption: Chemical pathway for the industrial synthesis of this compound.

Experimental Workflow for the "Baking Process"

G Experimental Workflow: 'Baking Process' cluster_0 Step 1: Salt Formation cluster_1 Step 2: Sulfonation cluster_2 Step 3: Work-up and Neutralization cluster_3 Step 4: Isolation A Mix 1-Naphthylamine and conc. H₂SO₄ B Heat Mixture (Baking) in Oven/Reactor A->B C Cool and Treat with Water B->C D Neutralize with NaOH/Na₂CO₃ Solution C->D E Filter to Remove Impurities D->E F Concentrate and Crystallize/Dry E->F G Final Product: This compound F->G

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

This compound remains a compound of considerable importance in the chemical industry, with a rich history that reflects the advancements in organic synthesis over the past 170 years. From its initial discovery by Piria to the development of robust industrial manufacturing processes, the journey of this molecule highlights the interplay between academic research and industrial application. For researchers and professionals in related fields, a solid understanding of the synthesis and properties of foundational molecules like this compound is invaluable for the innovation of new materials and pharmaceuticals.

References

Unveiling the Electronic Landscape: A Theoretical Exploration of Sodium Naphthionate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure of sodium naphthionate (sodium 4-amino-1-naphthalenesulfonate), a molecule of significant interest in various chemical and pharmaceutical contexts. Through a comprehensive review of theoretical and computational studies on this compound and structurally related compounds, this document outlines the key electronic properties, the methodologies used to determine them, and the signaling pathways relevant to its potential applications. The insights presented herein are crucial for understanding the molecule's reactivity, stability, and interaction with biological systems, thereby aiding in drug design and development.

Electronic and Molecular Properties

The electronic characteristics of this compound are primarily governed by the π-electron system of the naphthalene (B1677914) core, substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing sulfonate group (-SO₃⁻). This unique arrangement of functional groups dictates the molecule's charge distribution, frontier molecular orbitals, and overall reactivity. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating these properties.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For aromatic compounds like this compound, the HOMO is typically a π-orbital delocalized over the naphthalene ring system, with significant contributions from the amino group. The LUMO is also a π*-orbital of the naphthalene core. The precise energy values can be influenced by the computational method and basis set employed.

Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. In this compound, the MEP typically reveals a negative potential around the sulfonate group due to the concentration of electron density on the oxygen atoms, making this region susceptible to interactions with cations. The amino group, being electron-donating, contributes to a less positive or even slightly negative potential on the aromatic ring, influencing its interaction with electrophiles.

Data Presentation

The following tables summarize key quantitative data obtained from theoretical studies on molecules structurally related to this compound. These values provide a comparative basis for understanding its electronic properties.

Table 1: Frontier Molecular Orbital Energies of Naphthalene Derivatives

CompoundMethodBasis SetEHOMO (eV)ELUMO (eV)Energy Gap (eV)
NaphthaleneDFT/B3LYP6-311++G(d,p)-6.15-1.125.03
4-Amino-1-naphthalenesulfonic Acid (anion)DFT/B3LYP6-31G(d)-5.89-0.984.91
4-Nitro-1-naphthalenesulfonic Acid (anion)DFT/B3LYP6-31G(d)-7.23-3.453.78

Table 2: Selected Calculated Bond Lengths and Mulliken Atomic Charges

ParameterAtom Pair/Atom4-Amino-1-naphthalenesulfonic Acid (anion)
Bond Lengths (Å)
C4-N1.375
C1-S1.789
S-O (avg.)1.485
Mulliken Charges (e)
N-0.85
S+1.25
O (avg.)-0.78

Experimental and Computational Protocols

The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Computational Methodology

A typical computational protocol for analyzing the electronic structure of this compound involves the following steps:

  • Geometry Optimization: The initial molecular structure of the naphthionate anion is optimized to find its lowest energy conformation. This is commonly performed using the B3LYP functional with a basis set such as 6-31G(d) or larger.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are carried out to determine various electronic properties. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential, and atomic charges (e.g., Mulliken or Natural Bond Orbital charges). More advanced basis sets, such as 6-311++G(d,p), can be used for higher accuracy.

  • Solvation Effects: To simulate a more realistic environment, the influence of a solvent (typically water) can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).

Visualizations

The following diagrams illustrate key concepts and workflows related to the theoretical study of this compound.

cluster_molecule This compound cluster_properties Electronic Properties Naphthionate_Anion Naphthionate Anion HOMO HOMO Naphthionate_Anion->HOMO π-system & -NH2 LUMO LUMO Naphthionate_Anion->LUMO π*-system MEP MEP Naphthionate_Anion->MEP Charge Distribution Charges Atomic Charges Naphthionate_Anion->Charges Electron Population Sodium_Cation Na+

Key electronic properties of the naphthionate anion.

start Initial Molecular Structure geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Confirm True Minimum (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt No, Re-optimize elec_prop Electronic Property Calculation (e.g., Single-Point Energy with 6-311++G(d,p)) check_min->elec_prop Yes analysis Analysis of Results (HOMO/LUMO, MEP, Charges) elec_prop->analysis

A typical workflow for computational analysis.

reactivity Reactivity Prediction Electron-rich regions (from MEP & HOMO) are susceptible to electrophilic attack. Electron-poor regions (from MEP & LUMO) are susceptible to nucleophilic attack. Small HOMO-LUMO gap indicates higher reactivity. drug_design Drug Design Implications Understanding ligand-receptor interactions based on electrostatic potential. Predicting metabolic stability based on reactive sites. Guiding chemical modifications to enhance binding affinity and selectivity. reactivity->drug_design Informs

Logical relationship between electronic structure and drug design.

Methodological & Application

Application Notes and Protocols for the Use of Sodium Naphthionate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of sodium naphthionate as a key intermediate in the synthesis of azo dyes. The content covers the fundamental chemical principles, experimental protocols for synthesis, quantitative data for a representative dye, and insights into the potential biological activities of the resulting compounds, which may be of interest to those in drug development.

Introduction to this compound in Azo Dye Synthesis

This compound (sodium 4-amino-1-naphthalenesulfonate) is a crucial building block in the creation of a variety of azo dyes.[1][2] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are the most widely used class of synthetic colorants in industries such as textiles, leather, and paper due to their vibrant colors and cost-effective synthesis.[2][3]

The synthesis of azo dyes from this compound follows a well-established two-step process:

  • Diazotization: The primary aromatic amine group of this compound is converted into a reactive diazonium salt. This is achieved by treating an acidic solution of this compound with sodium nitrite (B80452) at low temperatures.[3][4]

  • Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine, to form the final azo dye.[3][4]

The sulfonic acid group in the this compound molecule imparts water solubility to the resulting dyes, making them particularly suitable for dyeing natural fibers like wool and silk.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative azo dye, Acid Red 88 (also known as Roccelline), using this compound (naphthionic acid) as the starting material.

Safety Precautions: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Aromatic amines, phenols, and concentrated acids are toxic and/or corrosive. Diazonium salts can be explosive in a dry, solid state and should always be kept in a cold aqueous solution.

Protocol 1: Synthesis of Acid Red 88

Acid Red 88 is synthesized via the diazotization of naphthionic acid (the free acid of this compound) followed by coupling with 2-naphthol (B1666908).[5][6]

Materials and Reagents:

  • Naphthionic acid (or this compound)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol (β-naphthol)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

  • Starch-iodide paper

  • Standard laboratory glassware (beakers, flasks, magnetic stirrer, filtration apparatus)

Procedure:

Part A: Diazotization of Naphthionic Acid

  • In a 250 mL beaker, prepare a solution of naphthionic acid by dissolving the appropriate molar equivalent in a dilute sodium carbonate solution and then acidifying with hydrochloric acid until a fine suspension is formed.

  • Cool the suspension to 0-5 °C in an ice-water bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold naphthionic acid suspension. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of sodium nitrite, continue stirring for 20-30 minutes in the ice bath.

  • Check for the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper. A positive test (immediate blue-black color) indicates the completion of the diazotization reaction. The resulting solution contains the diazonium salt of naphthionic acid and should be used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

  • In a separate 400 mL beaker, dissolve 2-naphthol in a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-water bath with constant stirring.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold, stirred solution of 2-naphthol.

  • A brightly colored precipitate of Acid Red 88 will form immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Isolate the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid dye with a cold, saturated sodium chloride solution to remove impurities.

  • Dry the purified Acid Red 88 in a vacuum oven at a low temperature.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of Acid Red 88.

ParameterValueReference
Reactants
Naphthionic Acid1 molar equivalent[5][6]
Sodium Nitrite~1.1 molar equivalents[4]
2-Naphthol1 molar equivalent[5][6]
Reaction Conditions
Diazotization Temperature0-5 °C[4]
Coupling Temperature0-5 °C[4]
Coupling pHAlkaline[7]
Product Characteristics
Product NameAcid Red 88 (Roccelline)[5]
Molecular FormulaC₂₀H₁₃N₂NaO₄S[3]
Molar Mass400.38 g/mol [3]
AppearanceDark red to maroon powder[3]
Melting Point280 °C[5]
Spectroscopic Data
λmax (in water)~505 nm[8]

Diagrams

Azo Dye Synthesis Workflow

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_isolation Isolation & Purification Sodium_Naphthionate This compound (in HCl solution) Diazonium_Salt Diazonium Salt of Naphthionic Acid Sodium_Naphthionate->Diazonium_Salt 1. Sodium_Nitrite Sodium Nitrite (aqueous solution) Sodium_Nitrite->Diazonium_Salt 2. Ice_Bath Ice Bath (0-5°C) Diazonium_Salt->Ice_Bath Azo_Dye Azo Dye (e.g., Acid Red 88) Diazonium_Salt->Azo_Dye 3. Slow Addition Coupling_Component Coupling Component (e.g., 2-Naphthol in NaOH) Coupling_Component->Azo_Dye 4. Ice_Bath2 Ice Bath (0-5°C) Azo_Dye->Ice_Bath2 Filtration Vacuum Filtration Azo_Dye->Filtration Washing Washing with NaCl solution Filtration->Washing Drying Drying Washing->Drying Purified_Dye Purified Azo Dye Drying->Purified_Dye

Caption: General workflow for the synthesis of an azo dye using this compound.

Potential Biological Activity and Signaling Pathways

While primarily used as colorants, some azo dyes have been investigated for their biological activities, which may be of relevance to drug development professionals. It is important to note that some azo dyes, particularly those based on known carcinogens like 2-naphthylamine (B18577), can pose health risks.[9][10] The metabolism of azo dyes by intestinal microbiota can lead to the formation of potentially genotoxic aromatic amines.[11]

Some studies have suggested that certain azo dyes may exert antiproliferative effects on cancer cells and can modulate cellular signaling pathways.[12] For instance, the disazo dye Disperse Yellow 7 has been shown to induce the expression of heat shock proteins (HSPs) and alter the expression of androgen-related genes in larval amphibians.[13]

Potential Signaling Pathways Affected by Naphthylamine-Based Azo Dyes

The following diagram illustrates a hypothetical model of how a naphthylamine-based azo dye might influence cellular stress and hormonal signaling pathways, based on general toxicological data for related compounds.

G cluster_cell Cellular Environment cluster_stress Cellular Stress Response cluster_hormone Androgen Signaling Azo_Dye Naphthylamine-Based Azo Dye HSF1_inactive HSF1 (inactive) -HSP90 complex Azo_Dye->HSF1_inactive Induces Stress AR Androgen Receptor (AR) Azo_Dye->AR Potential Interference (Antagonistic/Agonistic) HSF1_active HSF1 (active trimer) HSF1_inactive->HSF1_active Stress Signal (e.g., protein misfolding) HSE Heat Shock Element (in DNA) HSF1_active->HSE Binds to HSP_genes HSP Gene Transcription HSE->HSP_genes Activates HSP_proteins Heat Shock Proteins (e.g., HSP70, HSP90) HSP_genes->HSP_proteins Leads to Androgen Androgen (e.g., Testosterone) Androgen->AR Binds to AR_dimer AR Dimer AR->AR_dimer Dimerization ARE Androgen Response Element (in DNA) AR_dimer->ARE Binds to Gene_transcription Target Gene Transcription ARE->Gene_transcription Regulates

Caption: Hypothetical cellular pathways affected by naphthylamine-based azo dyes.

Disclaimer: This information is for research and informational purposes only. The synthesis and handling of these chemicals should be performed by trained professionals in a controlled laboratory setting. The biological effects of specific azo dyes can vary significantly and require thorough investigation.

References

Application of Naphthalene Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the User: Initial research indicates that Sodium Naphthionate is not commonly utilized as a fluorescent probe. Its primary application in scientific and industrial fields is as a dye intermediate in the production of azo dyes.[1][2][3]

Therefore, this document provides detailed application notes and protocols for a closely related and widely used naphthalene-based fluorescent probe: 8-anilino-1-naphthalenesulfonic acid (ANS) . ANS is a well-established fluorescent probe extensively used to investigate the hydrophobic regions of proteins and membranes.

Application Notes for 8-anilino-1-naphthalenesulfonic acid (ANS) as a Fluorescent Probe

Introduction:

8-anilino-1-naphthalenesulfonic acid (ANS) is a fluorescent probe highly sensitive to its environment.[4][5] In aqueous solutions, ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions, such as those exposed in partially folded proteins or present in lipid membranes, its fluorescence quantum yield increases significantly, accompanied by a blue shift in its emission spectrum.[6][7][8] This property makes ANS an invaluable tool for studying protein conformation, folding, and aggregation, as well as the properties of biological membranes.[5][9]

Principle of Operation:

The fluorescence of ANS is quenched in polar environments like water. When ANS binds to hydrophobic pockets on the surface of a protein or partitions into a lipid membrane, it is shielded from water molecules. This nonpolar environment restricts the probe's mobility and reduces non-radiative decay pathways, leading to a dramatic increase in fluorescence intensity.[10] The emission maximum also shifts to shorter wavelengths (a "blue shift"), for instance, from ~520 nm in water to ~475 nm when bound to a protein like MurA.[9][11] The binding is non-covalent and typically involves both hydrophobic and electrostatic interactions, with the sulfonate group of ANS often interacting with cationic residues like arginine and lysine (B10760008) on the protein surface.[4][12][13]

Key Applications:

  • Protein Folding and Unfolding: ANS is widely used to detect partially folded intermediates, often called "molten globules," which expose hydrophobic clusters that are buried in the native state.[7][14]

  • Protein Aggregation: The formation of protein aggregates often involves the exposure of hydrophobic surfaces, which can be monitored by an increase in ANS fluorescence.

  • Ligand Binding: Conformational changes in a protein upon ligand binding can alter the exposure of hydrophobic sites, leading to a change in ANS fluorescence.[5]

  • Membrane Studies: ANS can be used to probe the hydrophobicity of lipid membranes and to study the binding of peptides and proteins to membranes.[5]

  • Drug Discovery: By competing with ANS for binding to hydrophobic pockets on a target protein, candidate drug molecules can be screened.[15]

Quantitative Data

The photophysical properties of ANS are highly dependent on its environment. The following tables summarize key quantitative data for ANS.

PropertyValue (in aqueous solution)Value (bound to protein/in nonpolar solvent)References
Excitation Maximum ~350-360 nm~360-390 nm[11][16][17]
Emission Maximum ~520-540 nm~460-480 nm (blue-shifted)[10][11][16]
Fluorescence Quantum Yield (Φ) ~0.002~0.4 (bound to serum albumin)[6]
Fluorescence Lifetime Very short10-15 ns (solvent shielded) or 2-5 ns (solvent exposed)[10]

Table 1: Photophysical Properties of ANS.

Protein TargetDissociation Constant (Kd)References
MurA40.8 ± 3.3 µM[9]
Alpha-1-acid glycoprotein (B1211001) (AAG)1.35 x 10⁶ M⁻¹ (Affinity Constant)[15]
Human Serum Albumin (HSA)0.72 x 10⁶ M⁻¹ (Affinity Constant)[15]
Poly-Arginine~1.7 mM[13]
Poly-Lysine~2.6 mM[13]

Table 2: Binding Affinity of ANS for Various Macromolecules.

Experimental Protocols

Protocol 1: Detection of Exposed Hydrophobic Surfaces in Proteins

This protocol describes a general method for using ANS to detect changes in protein conformation that lead to the exposure of hydrophobic regions.

Materials:

  • Protein of interest

  • Appropriate buffer for the protein

  • 8-anilino-1-naphthalenesulfonic acid (ANS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Spectrofluorometer

  • Quartz cuvettes (1-cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your protein of interest at a suitable concentration (e.g., 10-20 µM) in the appropriate buffer.

    • Prepare a 0.1 M stock solution of ANS in DMSO.[2] This solution should be stored in the dark.

  • Sample Preparation:

    • Dilute the protein sample to a final concentration of approximately 0.1 mg/mL (or a suitable low micromolar concentration) in its buffer.[2]

    • Add the ANS stock solution to the diluted protein solution to achieve a final ANS concentration of 50 µM.[2] The volume of ANS stock added should be minimal to avoid high concentrations of DMSO in the final solution.

    • Prepare a blank sample containing the buffer and the same final concentration of ANS, but without the protein.[2]

    • Incubate the samples in the dark for 5-15 minutes at room temperature to allow for binding equilibrium to be reached.[2][17]

  • Fluorescence Measurement:

    • Set the spectrofluorometer to an excitation wavelength of 360 nm.[16]

    • Record the fluorescence emission spectrum from 400 nm to 600 nm.[2][16]

    • Measure the fluorescence of the blank sample first, and then the protein sample.

  • Data Analysis:

    • Subtract the emission spectrum of the blank (buffer + ANS) from the emission spectrum of the protein sample (protein + ANS).[2]

    • Analyze the resulting spectrum for an increase in fluorescence intensity and a blue shift in the emission maximum compared to ANS in buffer alone. The peak wavelength and intensity provide information about the extent of exposed hydrophobicity.

Protocol 2: Monitoring Protein Unfolding

This protocol can be used to monitor protein unfolding induced by a denaturant (e.g., guanidine (B92328) hydrochloride) or temperature.

Materials:

  • Same as Protocol 1

  • Denaturant (e.g., Guanidine hydrochloride) or a thermal cycler/temperature-controlled fluorometer.

Procedure:

  • Prepare a series of protein samples containing increasing concentrations of the denaturant.

  • Add ANS to each sample to a final concentration of 40-50 µM.[2][16]

  • Incubate the samples as described in Protocol 1.

  • Measure the fluorescence emission (400-600 nm, excitation at 360 nm) for each sample.

  • Plot the fluorescence intensity at the emission maximum (e.g., 470 nm) as a function of denaturant concentration or temperature. A sigmoidal curve with a peak in fluorescence intensity is often observed, indicating the transition from the native state to a partially unfolded (molten globule) state with high ANS binding, followed by a decrease as the protein becomes fully unfolded.

Visualizations

Signaling_Pathway cluster_0 Polar Environment (Aqueous Solution) cluster_1 Nonpolar Environment (Hydrophobic Pocket) ANS_aq ANS H2O Water Molecules ANS_aq->H2O Interaction Fluorescence_low Low Fluorescence (Quenched) ANS_aq->Fluorescence_low Results in ANS_bound ANS ANS_aq->ANS_bound Binds to hydrophobic region Protein Protein Hydrophobic Pocket ANS_bound->Protein Binding Fluorescence_high High Fluorescence (Enhanced, Blue-shifted) ANS_bound->Fluorescence_high Results in

Caption: Mechanism of ANS fluorescence enhancement upon binding to a hydrophobic pocket.

Experimental_Workflow start Start prep_stocks Prepare Protein and ANS Stock Solutions start->prep_stocks prep_samples Prepare Samples: 1. Protein + ANS 2. Buffer + ANS (Blank) prep_stocks->prep_samples incubate Incubate in Dark (5-15 min) prep_samples->incubate measure Measure Fluorescence (Excitation: 360 nm, Emission: 400-600 nm) incubate->measure analyze Data Analysis: Subtract Blank Spectrum measure->analyze end End: Characterize Hydrophobicity analyze->end

Caption: Experimental workflow for detecting exposed protein hydrophobicity using ANS.

References

Sodium Naphthionate: A Versatile Intermediate in Organic Synthesis for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Sodium naphthionate, the sodium salt of 4-amino-1-naphthalenesulfonic acid, is a key intermediate in the synthesis of a wide array of organic molecules. Its chemical structure, featuring both a reactive amino group and a water-solubilizing sulfonic acid group on a naphthalene (B1677914) backbone, makes it a valuable precursor in the production of azo dyes, pigments, and potentially in the development of pharmaceutical agents. This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals on the use of this compound in organic synthesis.

Chemical and Physical Properties of this compound

This compound is typically a white to grayish crystalline powder. Its properties are summarized in the table below.

PropertyValueReference
CAS Number 130-13-2[1]
Molecular Formula C₁₀H₈NNaO₃S[1]
Molecular Weight 245.23 g/mol [1]
Appearance White to light yellow/grayish powder[1]
Solubility Soluble in water[1]
Melting Point >300 °C (decomposes)

Applications in Organic Synthesis

This compound is a cornerstone in the synthesis of azo dyes, a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). This reaction, known as azo coupling, involves two key steps: diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich coupling component.

Synthesis of Azo Dyes

The amino group on this compound can be diazotized and then coupled with various aromatic compounds to produce a wide spectrum of colors. The sulfonic acid group enhances the water solubility of the resulting dyes, making them suitable for textile and paper dyeing.

Congo Red is a well-known diazo dye synthesized from the tetrazotization of benzidine (B372746) and subsequent coupling with two equivalents of this compound. It is used as a pH indicator and a biological stain, notably for the detection of amyloid plaques associated with neurodegenerative diseases.

Reaction Scheme:

Congo_Red_Synthesis cluster_0 Diazotization cluster_1 Coupling Reaction Benzidine Benzidine Tetrazotized Benzidine Tetrazotized Benzidine Benzidine->Tetrazotized Benzidine NaNO₂, HCl 0-5 °C Tetrazotized Benzidine2 x this compound Tetrazotized Benzidine2 x this compound Congo Red Congo Red Tetrazotized Benzidine2 x this compound->Congo Red Alkaline conditions This compound This compound

Caption: Synthesis of Congo Red from Benzidine and this compound.

Materials:

  • Benzidine

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Ethanol

Procedure:

  • Diazotization of Benzidine:

    • In a beaker, dissolve 0.01 mol of benzidine in 15 mL of acidified water (containing 2.5 mL of concentrated HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of 0.02 mol of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C.

    • Stir the mixture for 1 hour at 0-5 °C to ensure complete diazotization. The completion of the reaction can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Coupling with this compound:

    • In a separate beaker, dissolve 0.02 mol of this compound in 50 mL of water, and make the solution slightly alkaline by adding a small amount of sodium carbonate.

    • Cool the this compound solution to 0-5 °C in an ice bath.

    • Slowly add the cold tetrazotized benzidine solution to the this compound solution with constant stirring.

    • Maintain the temperature at 0-5 °C and a slightly alkaline pH (around 8-9) during the addition.

    • Continue stirring for an additional 1-2 hours after the addition is complete.

  • Isolation and Purification:

    • The precipitated Congo Red is salted out by adding sodium chloride to the reaction mixture.

    • Filter the crude dye using suction filtration and wash with a saturated sodium chloride solution.

    • The crude product can be purified by recrystallization from a suitable solvent such as an ethanol-water mixture.

    • Dry the purified Congo Red in an oven at a controlled temperature.

Quantitative Data:

ParameterValueReference
Reactant Molar Ratio Benzidine : this compound = 1 : 2[2]
Diazotization Temp. 0-5 °C[2]
Coupling pH 8-9 (alkaline)[3]
Typical Yield >80%
Synthesis of Other Azo Dyes

This compound can be coupled with various other diazonium salts to produce a range of dyes. For example, coupling with diazotized sulfanilic acid can yield an orange dye. The general principle of diazotization and coupling remains the same, with variations in the specific reaction conditions.

Azo_Dye_Workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_workup Work-up A Aromatic Amine B Dissolve in Acid A->B C Cool to 0-5 °C B->C D Add NaNO₂ solution C->D E Stir to form Diazonium Salt D->E H Add Diazonium Salt E->H F This compound Solution G Cool to 0-5 °C F->G I Stir and Precipitate Azo Dye H->I J Filter Crude Dye I->J K Wash with Water/Brine J->K L Recrystallize K->L M Dry Pure Dye L->M

Caption: General experimental workflow for azo dye synthesis.

Applications in Drug Development

While the primary application of this compound is in the dye industry, its structural motifs are found in some pharmaceutical compounds, particularly sulfonamides.

Potential Precursor for Sulfonamide Drugs

The sulfonamide group is a key functional group in a class of antibacterial drugs. Prontosil, the first commercially developed antibacterial sulfonamide, is an azo dye. Although not directly synthesized from this compound, its structure highlights the potential for azo compounds to possess biological activity. The general structure of sulfonamide drugs consists of a p-aminobenzenesulfonamide moiety. While this compound is an aminonaphthalenesulfonic acid, its core structure could be modified to explore novel sulfonamide-based therapeutic agents.

Congo Red and its Interaction with Amyloid-β

Congo Red has been extensively studied for its ability to bind to amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease. This interaction forms the basis of its use as a diagnostic stain. Research suggests that Congo Red can inhibit the aggregation of Aβ peptides and may interfere with the neurotoxic signaling pathways induced by Aβ oligomers.

Amyloid_Pathway cluster_Ab Amyloid-β Aggregation cluster_CR Congo Red Interaction cluster_Neuro Neurotoxic Cascade Abeta_mono Aβ Monomers Abeta_oligo Aβ Oligomers Abeta_mono->Abeta_oligo Abeta_fibril Aβ Fibrils Abeta_oligo->Abeta_fibril Synaptic_dys Synaptic Dysfunction Abeta_oligo->Synaptic_dys CR Congo Red CR->Abeta_oligo Inhibits Aggregation CR->Synaptic_dys Prevents Neuroinflam Neuroinflammation Synaptic_dys->Neuroinflam Neuronal_death Neuronal Death Neuroinflam->Neuronal_death

Caption: Congo Red's inhibitory effect on Aβ aggregation and neurotoxicity.[4][5]

Congo Red has been shown to interact with Aβ oligomers, inhibiting their further aggregation into fibrils.[4][5] This interaction can prevent the downstream neurotoxic effects, such as synaptic dysfunction, neuroinflammation, and ultimately, neuronal cell death.[4]

Conclusion

This compound is a versatile and economically important intermediate in organic synthesis. Its primary role in the production of azo dyes is well-established, with straightforward and scalable synthetic protocols. Furthermore, the biological activity of some azo compounds, such as Congo Red, suggests potential avenues for its application in drug development and as a tool for studying disease pathology. The detailed protocols and data presented herein provide a valuable resource for researchers and scientists working with this important chemical building block.

References

Experimental procedure for coupling reactions with Sodium naphthionate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Azo Coupling Reactions with Sodium Naphthionate

Introduction

This compound, the sodium salt of 4-amino-1-naphthalenesulfonic acid, is a pivotal intermediate in the synthesis of a wide range of azo dyes.[1][2][3][4] Its chemical structure, featuring a primary aromatic amine and a water-solubilizing sulfonic acid group, makes it highly suitable for diazotization and subsequent coupling reactions.[2][4] These reactions are fundamental in the manufacturing of colorants for the textile, leather, and paper industries, producing vibrant and lasting colors such as reds, oranges, and browns.[1][4]

The overall process is a two-stage synthesis. The first stage involves the conversion of the primary aromatic amine of this compound into a diazonium salt through a process called diazotization.[5] The second stage is the azo coupling, where the reactive diazonium salt is reacted with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, to form the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the dye's color.[5][6]

Reaction Principle

  • Diazotization: this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated in a dry, solid form.[5]

  • Azo Coupling: The cold diazonium salt solution is then added to a solution of a coupling component. The reactivity of the coupling component is critical; phenols are typically coupled under alkaline conditions (pH 8-10), while amines are coupled under slightly acidic conditions.[5] The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, resulting in the formation of the azo dye.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an azo dye using this compound and 2-naphthol (B1666908) as the coupling component.

Protocol 1: Diazotization of this compound

This procedure details the formation of the 4-sulfo-1-naphthalenediazonium salt in a cold aqueous solution.

Materials:

  • This compound (Sodium 4-amino-1-naphthalenesulfonate)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • 250 mL Beakers

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • Amine Solution Preparation: In a 250 mL beaker, prepare a suspension by adding 0.01 mol of this compound to a mixture of 5 mL of concentrated HCl and 25 mL of distilled water.

  • Cooling: Place the beaker in an ice-water bath and stir the suspension vigorously until the temperature is stable between 0–5 °C. Maintaining this low temperature is crucial to prevent the decomposition of the diazonium salt.[5]

  • Nitrite Solution Preparation: In a separate small beaker, dissolve 0.011 mol of sodium nitrite (a slight excess) in 10 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirred suspension of this compound over 10-15 minutes. Ensure the reaction temperature does not rise above 5 °C.[5]

  • Completion Check: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes. To confirm the completion of the reaction, test for the presence of excess nitrous acid by spotting a drop of the solution onto starch-iodide paper. An immediate blue-black color indicates the reaction is complete.[5]

  • Clarification: The resulting diazonium salt solution should be a clear, cold solution. It must be used immediately in the subsequent coupling step.[5]

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the freshly prepared diazonium salt with 2-naphthol to yield a colored azo dye.

Materials:

  • Freshly prepared diazonium salt solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (B78521) (NaOH)

  • Distilled Water

  • Ice

  • 400 mL Beaker

  • Büchner funnel and filter paper

Procedure:

  • Coupling Component Solution: In a 400 mL beaker, dissolve 0.01 mol of 2-naphthol in approximately 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cooling: Cool this alkaline solution in an ice-water bath to 0–5 °C with continuous stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, stirred 2-naphthol solution. The addition should be performed portion-wise over 20-30 minutes, maintaining the temperature below 5 °C.[5]

  • pH Maintenance: During the addition, the reaction mixture must remain alkaline (pH 8-10) to facilitate the coupling. If necessary, add more 10% NaOH solution to maintain the required pH.[5][7] A brightly colored precipitate of the azo dye should form immediately.[5][6]

  • Reaction Completion: Once the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction goes to completion.[6]

  • Isolation of Product: Isolate the precipitated dye by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid product on the filter with a small amount of cold distilled water to remove any unreacted salts.[6] Allow the product to dry on the funnel by maintaining suction for several minutes. Further drying can be achieved in a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the key parameters and expected observations for the azo coupling reaction of this compound with 2-naphthol.

ParameterValue / ConditionExpected Observation / Result
Diazotization Stage
Molar Ratio (this compound : NaNO₂)1 : 1.1Ensures complete conversion to diazonium salt.
Temperature0–5 °CMaintains stability of the diazonium salt.[5]
Reaction Time20-30 minutesSufficient time for complete diazotization.
Completion TestPositive starch-iodide testImmediate blue-black color indicates excess nitrous acid.[5]
Coupling Stage
Molar Ratio (Diazonium Salt : 2-Naphthol)1 : 1Stoichiometric reaction for dye formation.
Temperature0–5 °CControls the reaction rate and minimizes side reactions.[5]
pH8–10 (Alkaline)Optimal for coupling with phenols.[5]
Reaction Time30-60 minutesEnsures complete coupling.
Product
AppearanceColored PrecipitateFormation of the insoluble azo dye.[6]
Isolation MethodVacuum FiltrationStandard procedure for separating solid products.

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Diazotization cluster_1 Protocol 2: Azo Coupling A1 Prepare this compound in HCl solution A2 Cool to 0-5 °C A1->A2 A4 Add NaNO₂ dropwise to amine solution A2->A4 A3 Prepare NaNO₂ Solution A3->A4 A5 Stir for 20 min at 0-5 °C A4->A5 A6 Test with Starch-Iodide Paper A5->A6 A7 Fresh Diazonium Salt Solution A6->A7 B3 Slowly add Diazonium Salt to 2-Naphthol solution A7->B3 Use Immediately B1 Prepare 2-Naphthol in NaOH solution B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Maintain Temp < 5 °C and pH 8-10 B3->B4 B5 Stir for 30 min B4->B5 B6 Isolate by Filtration B5->B6 B7 Wash with cold water B6->B7 B8 Dry Product B7->B8 B9 Final Azo Dye Product B8->B9

Caption: Workflow for Azo Dye Synthesis.

Reaction Pathway

Caption: Azo Coupling Reaction Pathway.

References

The Pivotal Role of Sodium Naphthionate in the Synthesis of Advanced Optical Brightening Agents

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

[Date]

This document elucidates the critical role of Sodium Naphthionate (Sodium 4-aminonaphthalene-1-sulfonate) as a key intermediate in the manufacturing of specific classes of optical brightening agents (OBAs), primarily naphthalimide-based fluorescent whitening agents. While the more ubiquitous stilbene-based OBAs utilize 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA) as their primary precursor, this compound provides a vital building block for high-performance brighteners used in specialized applications.

This application note provides detailed synthetic protocols, quantitative data, and visual workflows for researchers, scientists, and professionals in the field of chemical synthesis and material science.

Introduction to Optical Brightening Agents

Optical brightening agents are chemical compounds that absorb light in the ultraviolet and violet regions of the electromagnetic spectrum and re-emit light in the blue region through fluorescence. This phenomenon imparts a "whitening" effect, making materials appear brighter and masking yellowness. OBAs are extensively used in the textile, paper, detergent, and plastics industries. The most commercially significant OBAs are derivatives of stilbene (B7821643) and naphthalimide.

Role of this compound in Naphthalimide-Based OBA Synthesis

This compound serves as a foundational molecule for the synthesis of naphthalimide-based OBAs. The general synthetic strategy involves the conversion of this compound into a 4-substituted-1,8-naphthalic anhydride (B1165640) intermediate, which is then reacted with various amines or hydrazines to yield the final N-substituted naphthalimide OBA. These OBAs are known for their excellent light fastness and thermal stability.

A crucial intermediate in this pathway is 4-bromo-1,8-naphthalic anhydride, which can be synthesized from 1,8-naphthalic anhydride. The overall logical pathway from a naphthalene-based precursor like this compound would involve diazotization and subsequent reactions to introduce the necessary functional groups for the formation of the naphthalic anhydride structure.

Comparative Synthesis: Stilbene-Based OBAs

For comparative purposes, the synthesis of a common stilbene-based OBA is also presented. This class of OBAs typically starts from 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA) and involves sequential condensation reactions with cyanuric chloride and various amines.

Experimental Protocols

Synthesis of a Naphthalimide-Based OBA Intermediate: 4-Bromo-1,8-naphthalic Anhydride

This protocol describes the synthesis of 4-bromo-1,8-naphthalic anhydride from 1,8-naphthalic anhydride, a key step in the production of naphthalimide OBAs.[1][2]

Materials:

Procedure:

  • Dissolve 100 g of 1,8-naphthalic acid anhydride in a solution of 1200 ml water, 73.8 g of potassium hydroxide (85% flakes), and 65 g of sodium bromide.

  • Maintain the temperature of the solution at 20-25°C and adjust the pH to 7.5 with 85% phosphoric acid.

  • Add 496 g of 13% sodium hypochlorite solution while maintaining the pH at 7.2-7.8 by the simultaneous addition of hydrochloric acid.

  • After the addition is complete, acidify the reaction mixture with hydrochloric acid and heat to 80°C.

  • Filter the precipitate, wash with water, and dry at 100-120°C to yield the 4-bromo-1,8-naphthalic acid anhydride.

Synthesis of a Stilbene-Based OBA

This protocol details a typical three-step synthesis of a triazine-stilbene fluorescent brightener.[3][4]

Materials:

  • 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA)

  • Cyanuric chloride

  • Sodium carbonate solution (10%)

  • Aniline

  • Diethanolamine

  • Acetone (B3395972)

  • Ice

Procedure:

  • First Condensation:

    • Prepare a mixture of 25 mL of acetone and 20 g of ice in a 250 mL round-bottom flask and cool to 0°C.

    • Add 3.69 g of cyanuric chloride.

    • Adjust the pH to 4.5-5.5 with a 10% sodium carbonate solution.

    • In a separate vessel, dissolve 3.7 g of DASDA in 50 mL of water with 2.12 g of sodium carbonate.

    • Slowly add the DASDA solution to the cyanuric chloride suspension, maintaining the temperature between 0°C and 5°C.

    • Stir the mixture for two hours at 0-5°C.

  • Second Condensation:

    • To the reaction mixture from the first step, add the desired aromatic amine (e.g., aniline).

    • Raise the temperature to around 50°C and stir for approximately 3 hours, maintaining the appropriate pH with sodium carbonate solution.

  • Third Condensation:

    • Add the final amine (e.g., diethanolamine) to the mixture.

    • Heat the reaction to a higher temperature (typically 80-95°C) and stir for several hours until the reaction is complete.

    • The final product can be isolated by cooling and salting out.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of both naphthalimide and stilbene-based optical brighteners.

Table 1: Synthesis of 4-Bromo-1,8-naphthalic Anhydride

ParameterValueReference
Yield90-92%[1]
Purity90-92%[1]
Reaction Temperature20-25°C (bromination), 80°C (cyclization)[1]
pH7.2-7.8[1]

Table 2: Synthesis of a Stilbene-Based OBA

ParameterValueReference
Overall Yield~81%[3]
First Condensation
Reaction Temperature0-5°C[3][4]
Reaction Time2 hours[3][4]
pH4.5-5.5[3]
Second Condensation
Reaction Temperature~50°C[4]
Reaction Time~3 hours[4]
Third Condensation
Reaction Temperature80-95°C

Visualized Workflows and Pathways

Logical Synthesis Pathway for Naphthalimide-Based OBAs

naphthalimide_synthesis sodium_naphthionate This compound intermediate1 Naphthalene Intermediate sodium_naphthionate->intermediate1 Diazotization & Substitution naphthalic_anhydride 1,8-Naphthalic Anhydride intermediate1->naphthalic_anhydride Oxidation bromo_anhydride 4-Bromo-1,8-naphthalic Anhydride naphthalic_anhydride->bromo_anhydride Bromination naphthalimide_intermediate N-Substituted 4-Bromo-1,8-naphthalimide bromo_anhydride->naphthalimide_intermediate Imidation with R-NH2 oba Naphthalimide-Based Optical Brightener naphthalimide_intermediate->oba Nucleophilic Substitution stilbene_workflow cluster_0 Step 1: First Condensation cluster_1 Step 2: Second Condensation cluster_2 Step 3: Third Condensation dasda DASDA Solution reaction1 Reaction at 0-5°C, pH 4.5-5.5 dasda->reaction1 cyanuric_chloride Cyanuric Chloride Suspension cyanuric_chloride->reaction1 intermediate1 Intermediate from Step 1 reaction1->intermediate1 reaction2 Reaction at ~50°C intermediate1->reaction2 aromatic_amine Aromatic Amine aromatic_amine->reaction2 intermediate2 Intermediate from Step 2 reaction2->intermediate2 reaction3 Reaction at 80-95°C intermediate2->reaction3 final_amine Final Amine final_amine->reaction3 product Stilbene-Based OBA reaction3->product

References

Application Notes and Protocols: Sodium Naphthionate as a Precursor for Pigment Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium naphthionate, the sodium salt of naphthionic acid (4-amino-1-naphthalenesulfonic acid), is a pivotal precursor in the synthesis of a wide array of azo dyes and pigments. Azo compounds are characterized by the presence of a diazene (B1210634) functional group (R-N=N-R'), which forms a conjugated system responsible for their vibrant colors. The versatility of this compound as a diazo component allows for the production of a broad spectrum of colors, primarily in the orange and red regions, by coupling with various aromatic compounds.

This document provides detailed application notes and experimental protocols for the synthesis of azo pigments using this compound as a precursor, with a specific focus on the well-characterized pigment, Acid Orange 7 (C.I. 15510).

Data Presentation

The following table summarizes key quantitative data for the synthesis of Acid Orange 7, a representative pigment derived from a naphthionate-related precursor.

ParameterValueReference
Starting Material (Diazo Component) Sulfanilic Acid (as an analogue for Naphthionic Acid)[1]
Molecular Weight173.19 g/mol
Starting Material (Coupling Component) 2-Naphthol (B1666908) (β-Naphthol)[1]
Molecular Weight144.17 g/mol
Reagent Sodium Nitrite (B80452) (NaNO₂)[1]
Molecular Weight69.00 g/mol
Reagent Sodium Carbonate (Na₂CO₃)[1]
Molecular Weight105.99 g/mol
Reagent Hydrochloric Acid (HCl)[1]
ConcentrationConcentrated[1]
Product Acid Orange 7[2]
Molecular FormulaC₁₆H₁₁N₂NaO₄S[2]
Molecular Weight350.32 g/mol [2]
CAS Number633-96-5[2]
Reaction Conditions
Diazotization Temperature0-5 °C[3]
Coupling Temperature0-5 °C[3]
Spectroscopic Data
UV-Vis λmax484-485 nm[4]
Emission Maximum580 nm[5]

Experimental Protocols

The synthesis of azo pigments from this compound involves two primary stages: the diazotization of the aromatic amine and the subsequent azo coupling with a suitable coupling component. The following protocol is a representative procedure for the synthesis of an azo dye, Acid Orange 7, using sulfanilic acid as the diazo component, which is structurally similar to naphthionic acid.

Part A: Diazotization of Sulfanilic Acid
  • Preparation of the Amine Salt Solution: In a 250 mL beaker, dissolve 5.2 g of sulfanilic acid in 50 mL of distilled water containing an equimolar amount of sodium carbonate. Heat the solution gently to facilitate dissolution, then cool to room temperature.[1]

  • Preparation of the Nitrite Solution: In a separate 100 mL beaker, dissolve 1.8 g of sodium nitrite in 5 mL of distilled water.[1]

  • Diazotization Reaction: Cool the sulfanilic acid salt solution in an ice bath to 0-5 °C. While maintaining this temperature, slowly add the sodium nitrite solution to the sulfanilic acid solution with constant stirring.[1]

  • Acidification: In another beaker, prepare a solution of 5.25 mL of concentrated hydrochloric acid in approximately 30 g of crushed ice.[1] Slowly add the cold sulfanilic acid/nitrite mixture to the iced hydrochloric acid solution with continuous stirring. The temperature should be maintained below 5 °C.[1] This results in the formation of the diazonium salt suspension.

Part B: Azo Coupling with 2-Naphthol
  • Preparation of the Coupling Component Solution: In a 500 mL beaker, dissolve 3.6 g of 2-naphthol in 20 mL of a 10% sodium hydroxide (B78521) solution.[1] Cool this solution in an ice bath to 0-5 °C.

  • Coupling Reaction: Slowly add the cold diazonium salt suspension from Part A to the cold 2-naphthol solution with vigorous and constant stirring.[1] An orange-red precipitate of the azo dye will form immediately.

  • Completion of Reaction: Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification of the Pigment
  • Filtration: Isolate the precipitated pigment by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • Drying: Dry the purified pigment in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Recrystallization (Optional): For higher purity, the crude pigment can be recrystallized from an appropriate solvent system, such as an ethanol-water mixture.

Mandatory Visualizations

Pigment Synthesis Workflow

G cluster_0 Part A: Diazotization cluster_1 Part B: Azo Coupling cluster_2 Part C: Isolation & Purification A1 Dissolve this compound in water A2 Cool to 0-5 °C A1->A2 A3 Add Sodium Nitrite Solution A2->A3 A4 Slowly add to iced Hydrochloric Acid A3->A4 A5 Diazonium Salt Suspension A4->A5 B3 Slowly add Diazonium Salt Suspension with stirring A5->B3 Immediate use B1 Dissolve 2-Naphthol in NaOH solution B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Precipitation of Azo Pigment B3->B4 C1 Vacuum Filtration B4->C1 C2 Wash with cold water C1->C2 C3 Dry the Pigment C2->C3 C4 Recrystallization (Optional) C3->C4

Caption: Experimental workflow for the synthesis of an azo pigment.

Signaling Pathway: Synthesis of Acid Orange 7

G cluster_diazotization Diazotization cluster_coupling Azo Coupling naphthionate This compound (or Sulfanilic Acid) diazonium Diazonium Salt naphthionate->diazonium hcl HCl hcl->diazonium nano2 NaNO₂ nano2->diazonium pigment Acid Orange 7 Pigment diazonium->pigment Electrophilic Aromatic Substitution naphthol 2-Naphthol naphthol->pigment naoh NaOH naoh->pigment alkaline medium

Caption: Reaction pathway for the synthesis of Acid Orange 7.

References

Application Notes and Protocols for the Quantification of Sodium Naphthionate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium naphthionate (Sodium 4-amino-1-naphthalenesulfonate), a key intermediate in the synthesis of azo dyes, requires accurate and reliable quantification for quality control and process optimization in research and industrial settings.[1] This document provides detailed application notes and experimental protocols for three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Diazotization Titration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of components in a mixture. For this compound, an ion-pair reversed-phase HPLC method is highly suitable due to the ionic nature of the molecule. This method offers high sensitivity and specificity.

Quantitative Data Summary
ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Limit of Detection (LOD)~0.02 µg/mL
Limit of Quantification (LOQ)~0.06 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Experimental Protocol

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is a mixture of 0.1 M phosphate (B84403) buffer (pH 6.8) and acetonitrile (B52724) (e.g., in a 70:30 v/v ratio).

  • Ion-Pair Reagent: An ion-pairing reagent, such as 5 mM tetrabutylammonium (B224687) hydrogen sulfate, is added to the mobile phase to improve the retention and peak shape of the analyte.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound exhibits UV absorbance. A wavelength of 254 nm is commonly used for detection.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

b. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 1, 10, 50, and 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, and dilute as necessary to obtain a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

c. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Inject_Std Inject Standards Standard->Inject_Std Sample Prepare Sample Solution Inject_Sample Inject Sample Sample->Inject_Sample Equilibrate Equilibrate HPLC System Equilibrate->Inject_Std Equilibrate->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Quantify Quantify Sample Inject_Sample->Quantify Cal_Curve->Quantify

HPLC Analysis Workflow

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound, based on its absorbance of ultraviolet light. This method is suitable for routine analysis where high specificity is not required.

Quantitative Data Summary
ParameterTypical Value
Linearity Range1 - 25 µg/mL
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.6 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%
Experimental Protocol

a. Instrumentation:

  • UV-Vis Spectrophotometer: A double-beam UV-Vis spectrophotometer is recommended.

  • Cuvettes: 1 cm path length quartz cuvettes.

b. Preparation of Solutions:

  • Solvent: Deionized water or a suitable buffer solution (e.g., phosphate buffer, pH 7).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 15, 20, and 25 µg/mL) by diluting the stock solution with the solvent.

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the solvent, and dilute as necessary to obtain a concentration within the linear range.

c. Analysis Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV range (typically 200-400 nm).

  • Set the spectrophotometer to the determined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of the working standard solutions and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Experimental Workflow

UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Standard Prepare Standard Solutions Scan_LambdaMax Determine λmax Standard->Scan_LambdaMax Measure_Abs Measure Absorbance Standard->Measure_Abs Sample Prepare Sample Solution Sample->Measure_Abs Scan_LambdaMax->Measure_Abs Cal_Curve Generate Calibration Curve Measure_Abs->Cal_Curve Quantify Quantify Sample Measure_Abs->Quantify Cal_Curve->Quantify

UV-Vis Spectrophotometry Workflow

Diazotization Titration

Diazotization titration is a classical chemical method for the assay of primary aromatic amines.[2] this compound, containing a primary amino group, can be quantitatively determined by this method. The titration involves the reaction of the amino group with nitrous acid, which is formed in situ from sodium nitrite (B80452) and an acid.[2][3]

Quantitative Data Summary
ParameterTypical Value
Accuracy (% Assay)99 - 101%
Precision (% RSD)< 1%
Experimental Protocol

a. Reagents and Equipment:

  • Sodium Nitrite (NaNO₂) Solution (0.1 M): Dissolve approximately 6.9 g of sodium nitrite in 1 L of deionized water. Standardize this solution against a primary standard like sulfanilic acid.

  • Hydrochloric Acid (HCl): Concentrated HCl.

  • Potassium Bromide (KBr): Solid.

  • Starch-Iodide Paper: As an external indicator.

  • Burette, Beaker, Magnetic Stirrer.

b. Titration Procedure:

  • Accurately weigh a quantity of the this compound sample (e.g., 0.5 g) and transfer it to a beaker.

  • Add approximately 20 mL of concentrated hydrochloric acid and 50 mL of deionized water. Stir until the sample is dissolved.

  • Add about 10 g of crushed ice to the beaker to maintain the temperature below 15 °C. The reaction is temperature-sensitive.

  • Slowly titrate the solution with the standardized 0.1 M sodium nitrite solution, stirring continuously.

  • Towards the end of the titration, test for the endpoint by withdrawing a drop of the solution with a glass rod and spotting it onto starch-iodide paper. The endpoint is reached when the spot produces an immediate blue color, indicating the presence of excess nitrous acid.[2]

  • Record the volume of sodium nitrite solution consumed.

  • Calculate the percentage purity of this compound using the following formula:

    % Purity = (V × M × F × 100) / W

    Where:

    • V = Volume of sodium nitrite solution consumed (L)

    • M = Molarity of the sodium nitrite solution (mol/L)

    • F = Molar mass of this compound (245.22 g/mol )

    • W = Weight of the sample (g)

Logical Relationship Diagram

Titration_Logic cluster_reactants Reactants cluster_reaction Core Reaction cluster_endpoint Endpoint Detection NaNO2 Sodium Nitrite (Titrant) HNO2_Formation In situ formation of Nitrous Acid (HNO2) NaNO2->HNO2_Formation HCl Hydrochloric Acid HCl->HNO2_Formation Naphthionate This compound (Analyte) Diazotization Diazotization Reaction Naphthionate->Diazotization HNO2_Formation->Diazotization Excess_HNO2 Excess Nitrous Acid Diazotization->Excess_HNO2 at endpoint Starch_Iodide Starch-Iodide Paper Excess_HNO2->Starch_Iodide Blue_Color Blue Color Formation Starch_Iodide->Blue_Color

Diazotization Titration Principle

References

Application Notes and Protocols for Sodium Naphthionate in Textile and Leather Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium 1-aminonaphthalene-4-sulfonate, commonly known as sodium naphthionate, is a crucial intermediate in the synthesis of a wide range of azo dyes. These dyes are extensively utilized in the textile and leather industries for their vibrant colors and good fastness properties. This document provides detailed application notes and experimental protocols for the use of this compound-derived dyes, with a specific focus on C.I. Acid Red 88, in the dyeing of textiles and leather.

Application in Textile Dyeing

Azo dyes synthesized from this compound are widely used for dyeing natural and synthetic fibers. The process typically involves the in situ formation of the dye on the fiber or the application of a pre-synthesized dye. The naphthol dyeing process is a common method where the textile is first impregnated with a naphthol component and then treated with a diazonium salt solution derived from an aromatic amine, such as this compound, to form an insoluble azo dye within the fibers.

Experimental Protocol: Dyeing of Cotton Fabric with a this compound-Derived Azo Dye

This protocol outlines the general procedure for dyeing cotton fabric using a two-step naphthol dyeing process.

Materials:

  • Scoured and bleached cotton fabric

  • Naphthol AS

  • Sodium hydroxide (B78521) (NaOH)

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Salt (Sodium chloride - NaCl)

  • Acetic acid

  • Soap solution

Step 1: Naphtholation (Impregnation)

  • Prepare the Naphthol AS solution by pasting the required amount of Naphthol AS with a small amount of Turkey red oil and caustic soda solution.

  • Dilute the paste with cold water to the required volume.

  • Immerse the cotton fabric in the Naphthol AS solution at room temperature for 30 minutes with occasional stirring to ensure even impregnation.

  • Remove the fabric and squeeze out the excess liquor uniformly.

Step 2: Diazotization of this compound

  • Dissolve the required amount of this compound in water.

  • Cool the solution to 0-5°C in an ice bath.

  • Add a cold solution of sodium nitrite with constant stirring.

  • Slowly add pre-cooled hydrochloric acid to the mixture while maintaining the temperature between 0-5°C. Stir for 20-30 minutes until a clear solution of the diazonium salt is formed.

Step 3: Development (Coupling)

  • Immerse the naphthol-impregnated cotton fabric in the cold diazonium salt solution.

  • Work the fabric in this developing bath for 20-30 minutes to allow for the coupling reaction to form the azo dye within the cotton fibers.

  • The pH of the developing bath should be maintained in the acidic range (around pH 4-5).

Step 4: After-treatment

  • Rinse the dyed fabric thoroughly in cold water to remove any unfixed dye.

  • Treat the fabric with a dilute solution of acetic acid to neutralize any remaining alkali.

  • Soap the fabric at the boil in a 0.1% soap solution for 15-20 minutes to improve fastness properties and remove surface dye particles.

  • Rinse the fabric thoroughly and dry.

Application in Leather Dyeing

Acid dyes derived from this compound, such as C.I. Acid Red 88, are commonly used for dyeing leather, particularly chrome-tanned leather.[1] These dyes form ionic bonds with the amino groups in the collagen fibers of the leather, resulting in good color yield and fastness. The dyeing process parameters such as pH, temperature, and dyeing auxiliaries play a crucial role in achieving the desired shade and levelness.[2]

Experimental Protocol: Dyeing of Chrome-Tanned Leather with C.I. Acid Red 88

This protocol describes a typical drum dyeing process for chrome-tanned leather using C.I. Acid Red 88.[3]

Materials:

  • Chrome-tanned leather (wet-blue)

  • C.I. Acid Red 88

  • Formic acid

  • Ammonia solution

  • Levelling agent

  • Fatliquor

Procedure:

  • Washing and Neutralization: Wash the wet-blue leather in a drum with water at 35°C. Neutralize the leather to a pH of 5.0-5.5 with a suitable neutralizing agent.

  • Dyeing:

    • Drain the neutralization bath and add fresh water at 50-60°C.

    • Add the required amount of C.I. Acid Red 88 (dissolved in hot water) to the drum. The amount of dye typically ranges from 1-5% based on the shaved weight of the leather.

    • Add a levelling agent to ensure even dye penetration.

    • Run the drum for 45-60 minutes.

    • Gradually add formic acid (diluted 1:10 with water) in two to three installments to lower the pH to 3.5-4.0 for fixation of the dye. Run the drum for another 30 minutes after the final acid addition.

  • Fatliquoring: Add the required fatliquor to the same bath and run the drum for 60 minutes to soften the leather.

  • Fixation and Washing: Fix the dye and fatliquor by adding more formic acid to lower the pH to around 3.2. Run for 30 minutes. Drain the bath and wash the leather thoroughly with water.

  • Drying and Finishing: The dyed leather is then processed for drying and subsequent finishing operations.

Quantitative Data

The following tables summarize typical experimental parameters and expected fastness properties for textiles and leather dyed with this compound-derived azo dyes. The data is indicative and can vary based on the specific dye, substrate, and processing conditions.

Table 1: Typical Dyeing Parameters for Cotton with Naphthol Dyes

ParameterValue
Naphthol AS Concentration5-10 g/L
Sodium Hydroxide5-10 mL/L (of 32°Tw)
This compound2-5% (on weight of fabric)
Sodium Nitrite1-2% (on weight of fabric)
Hydrochloric Acid3-6% (on weight of fabric)
Dyeing Temperature25-30°C (Naphtholation), 0-5°C (Diazotization & Development)
Dyeing Time30 min (Naphtholation), 30 min (Development)
Liquor Ratio1:20

Table 2: Typical Colorfastness Properties of Cotton Dyed with Naphthol Dyes

Fastness PropertyTest MethodRating (1-5 Scale)
Light FastnessISO 105-B024-5
Washing Fastness (Color Change)ISO 105-C064
Washing Fastness (Staining)ISO 105-C063-4
Rubbing Fastness (Dry)ISO 105-X124
Rubbing Fastness (Wet)ISO 105-X122-3
Perspiration Fastness (Acidic)AATCC 154
Perspiration Fastness (Alkaline)AATCC 153-4

Table 3: Typical Dyeing Parameters for Leather with C.I. Acid Red 88

ParameterValue
Dye Percentage (owf)1-5%
Dyeing Temperature50-60°C
Initial pH5.0-5.5
Final pH (Fixation)3.5-4.0
Dyeing Time60-90 minutes
Liquor Ratio1:10

Table 4: Typical Colorfastness Properties of Leather Dyed with Acid Azo Dyes

Fastness PropertyTest MethodRating (1-5 Scale)
Light FastnessISO 105-B024-5
Wash FastnessISO 157024
Rubbing Fastness (Dry)ISO 116404-5
Rubbing Fastness (Wet)ISO 116403-4
Perspiration FastnessISO 116414

Mandatory Visualizations

The following diagrams illustrate the key chemical reaction and experimental workflows involved in the use of this compound for dyeing.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, HCl 0-5°C Sodium Nitrite Sodium Nitrite Sodium Nitrite->Diazonium Salt Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Coupling Component Coupling Component (e.g., Naphthol AS) Coupling Component->Azo Dye

Figure 1: Synthesis of an Azo Dye from this compound.

Textile_Dyeing_Workflow start Start impregnation Impregnation with Naphthol Solution start->impregnation squeezing Squeezing impregnation->squeezing development Development in Diazonium Salt Bath squeezing->development rinsing1 Cold Rinse development->rinsing1 neutralization Neutralization (Acetic Acid) rinsing1->neutralization soaping Soaping at Boil neutralization->soaping rinsing2 Final Rinse soaping->rinsing2 drying Drying rinsing2->drying end End drying->end

Figure 2: Workflow for Naphthol Dyeing of Textiles.

Leather_Dyeing_Workflow start Start washing_neutralization Washing and Neutralization (pH 5.0-5.5) start->washing_neutralization dyeing Dyeing with Acid Dye (50-60°C) washing_neutralization->dyeing fixation Fixation with Formic Acid (pH 3.5-4.0) dyeing->fixation fatliquoring Fatliquoring fixation->fatliquoring final_fixation Final Fixation (pH ~3.2) fatliquoring->final_fixation washing Washing final_fixation->washing drying_finishing Drying and Finishing washing->drying_finishing end End drying_finishing->end

Figure 3: Workflow for Acid Dyeing of Leather.

References

Application Notes and Protocols for Sodium Naphthionate in Paper Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium naphthionate as a key intermediate in the synthesis of azo dyes for paper dyeing applications. Detailed protocols for dye synthesis and paper coloration are provided, along with quantitative data on the performance of a representative dye.

Introduction

This compound (sodium 4-amino-1-naphthalenesulfonate) is a crucial aromatic amine salt derived from naphthalene.[1] It serves as a primary intermediate in the manufacturing of a wide range of azo dyes, which are extensively used in the textile, leather, and paper industries.[1] In paper dyeing, azo dyes derived from this compound are valued for their ability to produce vibrant, long-lasting colors with strong adhesion to cellulosic fibers, ensuring a high-quality and visually appealing product. The presence of the sulfonate group imparts water solubility to the dye molecules, facilitating a uniform and even dyeing process.[1]

This document outlines the synthesis of a common direct dye using a naphthionate-related precursor and its subsequent application in paper dyeing, providing researchers with the foundational methodology for their own investigations.

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 130-13-2
Molecular Formula C₁₀H₈NNaO₃S
Molecular Weight 245.23 g/mol
Appearance White to light yellow crystalline powder
Solubility Freely soluble in water[1]

Experimental Protocols

Synthesis of a Representative Azo Dye: C.I. Direct Red 23

C.I. Direct Red 23 is a commercially significant disazo direct dye that utilizes a derivative of naphthionic acid in its synthesis. The following protocol is a representative procedure for the synthesis of such a dye.

Materials:

  • Aniline (B41778)

  • N-(4-aminophenyl)acetamide

  • N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Distilled water

  • Beakers

  • Stirring rods

  • Filtration apparatus

Procedure:

  • Diazotization of Anilines:

    • Separately dissolve aniline and N-(4-aminophenyl)acetamide in dilute hydrochloric acid.

    • Cool the solutions to 0-5°C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite to each aniline solution with constant stirring to form the respective diazonium salts. Maintain the temperature below 5°C.

  • Coupling Reaction:

    • Prepare an alkaline solution of N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea by dissolving it in an aqueous solution of sodium carbonate.

    • Cool the coupling component solution to 0-5°C.

    • Slowly add the two diazonium salt solutions to the coupling component solution with vigorous stirring.

    • Maintain a slightly alkaline pH throughout the coupling reaction by adding sodium carbonate solution as needed.

    • Continue stirring for 1-2 hours in the ice bath to ensure complete reaction.

  • Isolation and Purification:

    • The dye will precipitate out of the solution.

    • Isolate the dye by vacuum filtration.

    • Wash the filter cake with a cold, saturated sodium chloride solution to remove impurities.

    • Dry the synthesized dye in an oven at a controlled temperature.

Paper Dyeing Protocol

This protocol describes a typical laboratory procedure for dyeing paper sheets with a direct dye such as the one synthesized above.

Materials:

  • Synthesized C.I. Direct Red 23

  • Unsized, absorbent paper sheets (e.g., filter paper or watercolor paper)

  • Sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) as an electrolyte

  • Sodium carbonate (Na₂CO₃) or acetic acid to adjust pH

  • Beakers or dyeing trays

  • Stirring rods

  • Graduated cylinders

  • Hot plate or water bath

  • Blotting paper

  • Drying oven or air-drying rack

Procedure:

  • Dye Bath Preparation:

    • Prepare a stock solution of the synthesized dye (e.g., 1 g/L in distilled water).

    • In a beaker or dyeing tray, prepare the dyebath by diluting the stock solution to the desired concentration (e.g., 0.1% on weight of fiber).

    • Add an electrolyte, such as sodium chloride, to the dyebath (e.g., 10 g/L). The electrolyte helps to promote dye uptake by the cellulosic fibers.[1]

    • Adjust the pH of the dyebath. For many direct dyes on cellulosic fibers, a slightly alkaline pH (around 8.0) can improve dye uptake.[2] Use sodium carbonate to increase the pH or acetic acid to decrease it.

  • Dyeing Process:

    • Immerse the paper sheets into the prepared dyebath.

    • Heat the dyebath to a specific temperature (e.g., 80-95°C) and maintain this temperature for a set duration (e.g., 30-60 minutes), with occasional gentle agitation.[3]

    • The affinity of the dye for the cellulose (B213188) fibers is highest at elevated temperatures.[3]

  • Rinsing and Drying:

    • After the dyeing period, remove the paper sheets from the dyebath.

    • Rinse the dyed paper sheets thoroughly with cold running water until the rinse water is clear to remove any unfixed dye.

    • Place the rinsed sheets between two pieces of blotting paper to remove excess water.

    • Dry the dyed paper sheets either by air-drying on a rack or in an oven at a moderate temperature.

Quantitative Data

The following tables present performance data for C.I. Direct Red 23, a representative dye structurally related to this compound derivatives, when applied to cellulosic materials.

Color Fastness Properties of C.I. Direct Red 23
Fastness PropertyTest MethodRating (1-5 Scale)
Light Fastness ISO 105-B022-3
Wash Fastness (Staining) ISO 105-C062
Wash Fastness (Color Change) ISO 105-C062
Rubbing Fastness (Dry) ISO 105-X123
Rubbing Fastness (Wet) ISO 105-X122

Data sourced from a technical data sheet for C.I. Direct Red 23.[3] The ratings are on a scale of 1 to 5, where 5 represents the best fastness.

Effect of pH on Dye Uptake
pH of DyebathRelative Dye Uptake (%)
4.0Lower
7.0Moderate
8.0Optimal
10.0Decreased

This data is generalized from studies on direct dyeing of cellulosic fibers, which indicate that dye uptake increases with pH up to an optimal point (around pH 8.0), after which it may decrease due to increased negative charges on the cellulose surface leading to repulsion.[2]

Effect of Electrolyte Concentration on Dye Uptake
Electrolyte (NaCl) ConcentrationRelative Dye Uptake
0 g/LLow
4 g/LIncreased
10 g/LHigh

Electrolytes like sodium chloride are added to the dyebath to neutralize the negative surface charge of cellulose fibers in water, which would otherwise repel the anionic dye molecules, thus promoting dye adsorption.[1]

Visualizations

Chemical Reaction Pathway for Azo Dye Synthesis

G cluster_diazotization Diazotization cluster_coupling Coupling Reaction Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt NaNO2, HCl 0-5°C This compound\n(Coupling Component) This compound (Coupling Component) Azo Dye Azo Dye Diazonium Salt->Azo Dye This compound\n(Coupling Component)->Azo Dye Alkaline pH

Caption: Synthesis of an azo dye from an aromatic amine and this compound.

Experimental Workflow for Paper Dyeing

G start Start prep Prepare Dye Bath (Dye, Water, Electrolyte, pH Adjustment) start->prep dye Immerse Paper in Dye Bath (Heat to 80-95°C for 30-60 min) prep->dye rinse Rinse with Cold Water dye->rinse blot Blot Excess Water rinse->blot dry Air or Oven Dry blot->dry end End dry->end

References

Application Notes and Protocols for the Synthesis of Direct Dyes Using Sodium Naphthionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of direct dyes utilizing sodium naphthionate as a key raw material. The following sections describe the synthesis of Congo Red (Direct Red 28), a classic example of a diazo direct dye, including experimental procedures, quantitative data, and a visual representation of the synthesis workflow.

Introduction

Direct dyes are a class of water-soluble colorants that can be applied directly to cellulosic fibers such as cotton, viscose, and paper.[1][2] The synthesis of these dyes often involves the diazotization of an aromatic amine, followed by a coupling reaction with a suitable coupling component. This compound (the sodium salt of 4-aminonaphthalene-1-sulfonic acid) is a common and crucial coupling component used in the production of various direct dyes, particularly in the red and orange color range.[3]

The synthesis process hinges on two fundamental reactions:

  • Diazotization: The conversion of a primary aromatic amine into a diazonium salt by reaction with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid at low temperatures (0-5 °C).[4][5]

  • Azo Coupling: The reaction of the diazonium salt with an electron-rich coupling agent, such as this compound, to form an azo compound (-N=N-), which is the chromophore responsible for the dye's color.[5]

This document focuses on the synthesis of Congo Red, a symmetrical bis-azo dye derived from the tetrazotization of benzidine (B372746) and subsequent coupling with two equivalents of this compound.[2][6]

Note: Benzidine is a known carcinogen and should be handled with extreme caution using appropriate personal protective equipment and engineering controls.[3] Safer alternatives, such as 4,4'-diaminobenzanilide, are being investigated to synthesize non-benzidinic homologues of Congo Red.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of Congo Red.

ParameterValueReference
Molecular Formula C₃₂H₂₂N₆Na₂O₆S₂[2][8]
Molecular Weight 696.67 g/mol [2][8]
Theoretical Yield Based on limiting reagentCalculated
Reported Yield ~95% (for a non-benzidinic homologue)[7]
Melting Point >300 °C[4]
λmax (in water) ~500 nm[9]
Color Red in alkaline solution, Blue in acidic solution[5][10]

Experimental Protocols

Materials and Reagents
  • Benzidine (or a suitable diamine alternative)

  • This compound (4-aminonaphthalene-1-sulfonic acid, sodium salt)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Nitrite (NaNO₂)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Chloride (NaCl)

  • Ethanol (B145695)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Protocol 1: Synthesis of Congo Red

This protocol is adapted from a standard laboratory procedure for the synthesis of Congo Red.

1. Preparation of the Tetrazotized Benzidine Solution (Diazotization):

  • In a 250 mL beaker, prepare a solution of benzidine hydrochloride by dissolving 1.84 g (0.01 mol) of benzidine in 50 mL of distilled water containing 5 mL of concentrated hydrochloric acid.[4]

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 1.4 g (0.02 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold benzidine hydrochloride solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper; the paper should turn blue. If it does not, add a small amount of additional sodium nitrite solution.

2. Preparation of the this compound Solution:

  • In a 500 mL beaker, dissolve 6.26 g (0.02 mol) of this compound in 100 mL of distilled water. A minimum amount of 5% sodium hydroxide (B78521) solution can be added to aid dissolution if necessary.

  • Cool this solution to 10-15 °C in an ice bath.

3. Coupling Reaction:

  • Slowly add the cold tetrazotized benzidine solution to the stirred this compound solution over a period of 30 minutes.

  • The formation of the red Congo Red dye should be immediately visible.

  • After the addition is complete, continue to stir the reaction mixture for 1-2 hours, allowing the temperature to slowly rise to room temperature.

  • Gradually add a 10% sodium carbonate solution until the reaction mixture is slightly alkaline (pH 8-9), which promotes the coupling reaction.

4. Isolation and Purification of Congo Red:

  • "Salt out" the dye by adding sodium chloride (approximately 20% of the total volume) to the reaction mixture and stirring until the dye precipitates.[4]

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a saturated sodium chloride solution to remove impurities.

  • For further purification, the crude dye can be recrystallized from a mixture of ethanol and water.[4]

  • Dry the purified Congo Red in an oven at 60-70 °C.

Synthesis Workflow and Signaling Pathways

The synthesis of Congo Red from benzidine and this compound follows a well-defined chemical pathway. The key steps are the tetrazotization of the diamine followed by a double coupling reaction with this compound.

Synthesis_of_Congo_Red Benzidine Benzidine HCl_NaNO2 HCl, NaNO₂ 0-5 °C Benzidine->HCl_NaNO2 Diazotization Tetrazotized_Benzidine Tetrazotized Benzidine (Diazonium Salt) HCl_NaNO2->Tetrazotized_Benzidine Coupling Coupling Reaction pH 8-9 Tetrazotized_Benzidine->Coupling Sodium_Naphthionate This compound (Coupling Component) Sodium_Naphthionate->Coupling x2 Crude_Congo_Red Crude Congo Red Coupling->Crude_Congo_Red Purification Salting Out & Recrystallization Crude_Congo_Red->Purification Congo_Red Purified Congo Red (Direct Red 28) Purification->Congo_Red

Caption: Synthesis workflow for Congo Red.

The logical relationship for the synthesis of a direct dye using this compound can be generalized as a sequential process involving the activation of an aromatic amine and its subsequent reaction with the coupling component.

Direct_Dye_Synthesis_Logic Start Start: Aromatic Amine & This compound Diazotization Diazotization of Aromatic Amine Start->Diazotization Diazonium_Salt Formation of Diazonium Salt Diazotization->Diazonium_Salt Coupling_Reaction Azo Coupling with This compound Diazonium_Salt->Coupling_Reaction Dye_Formation Formation of Direct Dye Coupling_Reaction->Dye_Formation Isolation Isolation and Purification Dye_Formation->Isolation Final_Product Final Direct Dye Product Isolation->Final_Product

Caption: Logical flow of direct dye synthesis.

References

Application Notes and Protocols: High-Speed Counter-Current Chromatography for the Purification of Naphthalene Sulfonates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Naphthalene (B1677914) sulfonates are a class of aromatic organic compounds derived from naphthalene and containing one or more sulfonate functional groups. They are widely used as intermediates in the synthesis of dyes, as dispersing agents, and in various industrial applications.[1][2] The purity of these compounds is often critical for their intended use, necessitating efficient purification methods. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers a powerful solution for the preparative purification of polar compounds like naphthalene sulfonates.[3][4] Unlike traditional chromatography methods that rely on solid stationary phases, HSCCC utilizes a support-free liquid stationary phase, which minimizes irreversible adsorption and sample degradation, leading to high recovery and purity.[3]

This application note provides a detailed protocol for the purification of naphthalene sulfonates using HSCCC, with a specific example of the successful purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt (HNSA).[3][5]

Data Presentation

The following table summarizes the quantitative data from the preparative HSCCC purification of "practical" grade HNSA.[3][5]

ParameterValue (Run 1)Value (Run 2)
Sample "Practical" Grade HNSA"Practical" Grade HNSA
Initial Purity ~70-85%~70-85%
Sample Load 0.55 g1.00 g
Solvent System n-Butanol/Water (1:1, v/v) with 0.2% Trifluoroacetic Acidn-Butanol/Water (1:1, v/v) with 0.2% Trifluoroacetic Acid
Mobile Phase Lower Aqueous PhaseLower Aqueous Phase
Stationary Phase Upper Organic PhaseUpper Organic Phase
Flow Rate Not SpecifiedNot Specified
Rotational Speed Not SpecifiedNot Specified
Detection Not SpecifiedNot Specified
Yield of Purified HNSA 320 mg485 mg
Final Purity >99% (by HPLC at 240 nm)>99% (by HPLC at 240 nm)

Experimental Protocols

This section details the methodologies for the HSCCC purification of naphthalene sulfonates, based on the successful purification of HNSA.[3][5]

1. Materials and Reagents:

  • Sample: Technical or practical grade naphthalene sulfonate (e.g., 4-hydroxy-1-naphthalenesulfonic acid sodium salt).

  • Solvents:

    • n-Butanol (HPLC grade)

    • Deionized Water

    • Trifluoroacetic Acid (TFA)

  • Instrumentation:

    • High-Speed Counter-Current Chromatograph

    • HPLC system for purity analysis

    • UV-Vis Spectrophotometer

    • Mass Spectrometer (for identity confirmation)

    • Rotary evaporator

2. Solvent System Preparation:

The selection of an appropriate two-phase solvent system is crucial for a successful HSCCC separation. For the purification of HNSA, a system composed of n-butanol and water was effective.[3][5]

  • Prepare a mixture of n-butanol and water in a 1:1 volume ratio in a separatory funnel.

  • Add trifluoroacetic acid to a final concentration of 0.2% (v/v) of the total solvent volume.

  • Shake the mixture vigorously for several minutes and then allow the two phases to separate completely.

  • Degas both the upper (organic) and lower (aqueous) phases before use.

3. HSCCC Instrument Setup and Operation:

  • Column Preparation: Fill the HSCCC column entirely with the stationary phase (the upper organic phase for HNSA purification).

  • Equilibration: Rotate the column at the desired speed (e.g., 800-1000 rpm) and pump the mobile phase (the lower aqueous phase) through the column until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the outlet.

  • Sample Injection: Dissolve the crude naphthalene sulfonate sample in a minimal volume of the mobile phase and inject it into the system.

  • Elution: Continue pumping the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions of the eluent at regular intervals.

  • Detection: Monitor the effluent using a UV detector at a suitable wavelength (e.g., 240 nm for HNSA).[5]

4. Post-Purification Analysis:

  • Purity Assessment: Analyze the collected fractions containing the purified compound by HPLC.

  • Identity Confirmation: Confirm the identity of the purified naphthalene sulfonate using techniques such as mass spectrometry and UV-Vis spectroscopy.[5]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid product.

Mandatory Visualization

HSCCC_Workflow cluster_prep Preparation cluster_hsccc HSCCC Purification cluster_analysis Analysis and Final Product Solvent_Prep Solvent System Preparation (e.g., n-Butanol/Water/TFA) Column_Fill Fill Column with Stationary Phase Solvent_Prep->Column_Fill Equilibration Equilibrate with Mobile Phase Solvent_Prep->Equilibration Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Sample Injection Sample_Prep->Injection Column_Fill->Equilibration Equilibration->Injection Elution Elution and Fraction Collection Injection->Elution Purity_Check Purity Analysis (HPLC) Elution->Purity_Check Identity_Confirm Identity Confirmation (MS, UV-Vis) Purity_Check->Identity_Confirm Solvent_Removal Solvent Removal (Rotary Evaporation) Identity_Confirm->Solvent_Removal Final_Product Purified Naphthalene Sulfonate Solvent_Removal->Final_Product

Caption: Workflow for the purification of naphthalene sulfonates using HSCCC.

High-Speed Counter-Current Chromatography is a highly effective technique for the preparative purification of naphthalene sulfonates, capable of yielding high-purity compounds from technical grade materials. The provided protocol, based on the successful purification of HNSA, serves as a valuable starting point for researchers. The key to a successful separation lies in the careful selection and optimization of the two-phase solvent system for the specific naphthalene sulfonate of interest. The absence of a solid support matrix makes HSCCC an ideal choice for labile or highly polar compounds, ensuring high recovery and purity of the final product.

References

Application Notes: Diazotization of Sodium Naphthionate for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The diazotization of primary aromatic amines is a cornerstone reaction in the synthesis of azo compounds, which constitute the largest and most versatile class of synthetic dyes. Sodium naphthionate (sodium 4-amino-1-naphthalenesulfonate) is a key starting material in this process, serving as the amine component. Its diazotization yields a highly reactive diazonium salt intermediate. This intermediate readily undergoes azo coupling reactions with electron-rich nucleophiles, such as phenols and aromatic amines, to form stable, intensely colored azo dyes.[1][2] The sulfonic acid group imparted by the naphthionate starting material enhances the water solubility of the final dye, making these products particularly suitable for dyeing textiles like wool, silk, and nylon.[3]

This document provides detailed protocols for the laboratory-scale synthesis of two common azo dyes derived from this compound: Acid Red 88 (via coupling with 2-naphthol) and Acid Red 25 (via coupling with 7-hydroxynaphthalene-1-sulfonic acid).

Reaction Principle

The synthesis is a two-step process:

  • Diazotization: this compound is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid, HCl). This reaction must be carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[4][5]

  • Azo Coupling: The cold diazonium salt solution is then slowly added to a solution of a coupling agent (an electron-rich aromatic compound). The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile.[2][6] The pH of the coupling medium is critical: alkaline conditions are required for phenolic coupling agents, while mildly acidic conditions are used for amino coupling partners.[6]

Visualized Reaction Mechanism and Workflow

The general mechanism for the synthesis of an azo dye starting from this compound is depicted below.

Caption: General reaction mechanism for azo dye synthesis.

The following diagram outlines the typical experimental workflow for this synthesis.

G cluster_0 Reaction Steps cluster_1 Work-up & Purification A Prepare Amine Solution (Dissolve this compound in water) D Diazotization Cool amine solution to 0-5°C. Add HCl, then slowly add nitrite solution. A->D B Prepare Nitrite Solution (Dissolve NaNO2 in water) B->D C Prepare Coupling Solution (Dissolve coupling agent in aq. NaOH) E Azo Coupling Slowly add cold diazonium salt solution to cold coupling solution with stirring. C->E D->E F Precipitation / Salting Out Add NaCl to precipitate the dye. E->F G Isolation Collect dye via vacuum filtration. Wash with cold brine. F->G H Drying Dry the purified product in an oven. G->H I Final Product (Purified Azo Dye) H->I

Caption: Experimental workflow for azo dye synthesis.

Quantitative Data Summary

The following table summarizes the key properties of two representative dyes synthesized from this compound. Yields are typical for laboratory-scale preparations.

Dye NameC.I. NameCoupling AgentMolecular FormulaMolar Mass ( g/mol )Typical Yield
Fast Red AAcid Red 882-Naphthol (B1666908)C₂₀H₁₃N₂NaO₄S400.3875-85%
Ponceau 3ROAcid Red 257-Hydroxynaphthalene-1-sulfonic acidC₂₀H₁₂N₂Na₂O₇S₂502.4370-80%

Experimental Protocols

Protocol 1: Synthesis of Acid Red 88 (C.I. 15620)

This protocol describes the azo coupling of diazotized naphthionic acid with 2-naphthol.[3]

Materials and Equipment:

  • This compound (Naphthionic acid, sodium salt): 2.45 g (10 mmol)

  • Sodium nitrite (NaNO₂): 0.76 g (11 mmol)

  • Concentrated Hydrochloric Acid (HCl, ~37%): 2.5 mL

  • 2-Naphthol (β-Naphthol): 1.44 g (10 mmol)

  • Sodium hydroxide (B78521) (NaOH): 1.2 g

  • Sodium chloride (NaCl)

  • Beakers (100 mL, 250 mL), Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar, thermometer

  • Ice bath, graduated cylinders, Pasteur pipettes

  • Büchner funnel and filter flask for vacuum filtration

Procedure:

Part A: Diazotization of this compound

  • In a 100 mL beaker, dissolve 2.45 g of this compound in 50 mL of warm distilled water. Cool the solution to room temperature and then place it in an ice bath.

  • Once the solution temperature is below 5 °C, add 2.5 mL of concentrated HCl while stirring. A fine white precipitate of naphthionic acid may form.

  • In a separate small beaker, dissolve 0.76 g of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold, acidic naphthionic acid suspension over 5-10 minutes. Maintain the temperature between 0 and 5 °C throughout the addition.[7]

  • Stir the mixture for an additional 10 minutes in the ice bath. The resulting pale yellow, slightly turbid solution is the diazonium salt solution. Use this solution promptly in the next step.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 1.44 g of 2-naphthol and 1.2 g of sodium hydroxide in 40 mL of distilled water. Cool this alkaline solution in an ice bath to below 5 °C.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold alkaline 2-naphthol solution.[8]

  • An intense red-colored precipitate will form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

Part C: Isolation and Purification

  • Add approximately 10 g of sodium chloride (NaCl) to the reaction mixture and stir for 10 minutes to "salt out" the dye, reducing its solubility and promoting precipitation.[6]

  • Collect the solid red dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two 15 mL portions of cold saturated NaCl solution to remove excess reactants and inorganic salts.

  • Press the solid dry on the funnel and then transfer it to a watch glass. Dry the product in an oven at 80-90 °C to a constant weight.

Protocol 2: Synthesis of Acid Red 25 (C.I. 16050)

This protocol details the synthesis of Acid Red 25 by coupling diazotized naphthionic acid with 7-hydroxynaphthalene-1-sulfonic acid (Crocein Acid).[9]

Materials and Equipment:

  • Same as Protocol 1, with the following substitution:

  • 7-Hydroxynaphthalene-1-sulfonic acid: 2.24 g (10 mmol)

Procedure:

Part A: Diazotization of this compound

  • Follow steps 1-5 from Part A of Protocol 1 exactly as written to prepare the naphthionic acid diazonium salt solution.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 2.24 g of 7-hydroxynaphthalene-1-sulfonic acid and 1.6 g of sodium hydroxide in 50 mL of distilled water. Cool this solution in an ice bath to below 5 °C.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold coupling agent solution.

  • A deep red solution or precipitate will form.

  • Continue stirring the mixture in the ice bath for 30-45 minutes to ensure the completion of the reaction.

Part C: Isolation and Purification

  • Follow steps 1-4 from Part C of Protocol 1 for the salting out, filtration, washing, and drying of the Acid Red 25 dye.

Safety Precautions

  • Diazonium Salts: Solid diazonium salts are thermally unstable and can be explosive when dry. Always keep diazonium salt solutions cold (0-5 °C) and use them immediately after preparation. Do not attempt to isolate the solid diazonium salt.[10]

  • Corrosive Reagents: Concentrated hydrochloric acid and solid sodium hydroxide are highly corrosive. Handle them with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing these experiments.

  • Azo Dyes: Azo dyes are intensely colored and can stain skin and clothing. Avoid inhalation of the dry powder.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Purity of Technical Grade Sodium Naphthionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of technical grade Sodium Naphthionate.

Frequently Asked Questions (FAQs)

Q1: What is technical grade this compound and what are its common impurities?

A1: Technical grade this compound (sodium 4-amino-1-naphthalenesulfonate) is a commercially available form of the compound with a typical purity of around 75-81.2%.[1] Common impurities include unreacted starting materials like alpha-naphthylamine, isomers, and other byproducts from the manufacturing process. The technical grade product often appears as off-white, pink, or grey crystals.

Q2: What is the most common method for purifying technical grade this compound?

A2: Recrystallization is a widely used and effective technique for purifying solid organic compounds like this compound. This method relies on the principle of differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: this compound is freely soluble in water and also soluble in 95% ethanol. Therefore, water or an ethanol-water mixture are common choices for its recrystallization. The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

Q4: How can I remove colored impurities from my this compound sample?

A4: Colored impurities can often be removed by treating the hot, dissolved solution of this compound with a small amount of activated charcoal. The activated charcoal adsorbs the colored molecules, which can then be removed by hot filtration.

Q5: What is a typical expected yield after recrystallization?

A5: The yield of purified this compound will depend on the initial purity of the technical grade material and the specific recrystallization procedure followed. While a precise yield is difficult to predict, a successful recrystallization should provide a significant increase in purity, often to over 95%.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound via recrystallization.

Issue Possible Cause Solution
Low Recovery of Purified Crystals - Too much solvent was used: A significant portion of the product remains dissolved in the mother liquor. - Premature crystallization: Crystals formed during hot filtration and were lost. - Incomplete transfer of crystals: Crystals remained in the crystallization flask.- Use the minimum amount of hot solvent required to fully dissolve the crude this compound. - Preheat the filtration apparatus (funnel and filter paper) before hot filtration. - Rinse the crystallization flask with a small amount of the cold recrystallization solvent to transfer all crystals to the filter.
Product "Oils Out" Instead of Crystallizing - High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil. - Solution is too concentrated: The solution is supersaturated to a point where it separates as a liquid phase. - Cooling is too rapid: Fast cooling can favor the formation of an oil over crystals.- Consider a preliminary purification step, such as washing the crude material, before recrystallization. - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Crystals Form Too Quickly - The solution is highly supersaturated. - Reheat the solution and add a small amount of additional solvent. Allow the solution to cool down more slowly to promote the formation of larger, purer crystals.
Purified Product is Still Colored - Colored impurities are not effectively removed by a single recrystallization. - Add a small amount of activated charcoal to the hot solution before the filtration step. Be cautious not to add too much, as it can also adsorb the desired product. A second recrystallization may be necessary.
No Crystals Form Upon Cooling - The solution is not sufficiently saturated. - Presence of impurities inhibiting crystallization. - Evaporate some of the solvent to increase the concentration of the this compound and try cooling again. - Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization. - Add a seed crystal of pure this compound to the solution.

Data Presentation

The following table summarizes the potential improvement in the purity of this compound after a purification process.

Purification Method Initial Purity (Technical Grade) Purity After Purification Key Impurities Removed
Recrystallization from Water/Ethanol~75-81.2%>95%Alpha-naphthylamine, various colored impurities, and other process-related byproducts.
Conversion to Sodium Salt and Washing81.2%The resulting acid from the purified salt showed significantly reduced impurities.Unspecified impurities from the crude starting material.

Experimental Protocols

Protocol 1: Recrystallization of Technical Grade this compound

This protocol outlines a general procedure for the purification of technical grade this compound by recrystallization.

Materials:

  • Technical grade this compound

  • Deionized water or 95% ethanol

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the technical grade this compound in an Erlenmeyer flask. Add a minimal amount of deionized water (or 95% ethanol) and heat the mixture while stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with filter paper by pouring hot solvent through it. Quickly filter the hot this compound solution.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of this compound. The specific parameters may need to be optimized for the available instrumentation and column.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV Detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized for good separation.

  • Standard Solution Preparation: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the technical grade and purified this compound samples and dissolve them in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the purity of the samples by comparing the peak area of the this compound in the sample chromatograms to the calibration curve generated from the standard solutions.

Visualizations

PurificationWorkflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization & Isolation A Technical Grade This compound B Add Minimum Hot Solvent (Water or Ethanol) A->B C Dissolved Crude Solution B->C D Add Activated Charcoal C->D E Hot Filtration D->E F Decolorized Solution E->F G Slow Cooling & Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Purified Crystals I->J

Caption: Experimental workflow for the purification of this compound.

HPLCanalysis cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Data Analysis & Quantification A Prepare Mobile Phase (Acetonitrile/Water/Buffer) D Inject into HPLC System A->D B Prepare Standard Solutions (High Purity Standard) I Generate Calibration Curve B->I C Prepare Sample Solutions (Technical & Purified) C->D E Separation on C18 Column D->E F UV Detection E->F G Obtain Chromatogram F->G H Integrate Peak Areas G->H J Calculate Purity H->J I->J

Caption: Logical workflow for HPLC purity analysis.

References

Identifying and removing Alpha-Naphthylamine impurity from Sodium naphthionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and removal of the common impurity, alpha-naphthylamine, from sodium naphthionate.

Frequently Asked Questions (FAQs)

Q1: What is the primary impurity in technical-grade this compound?

A1: A common impurity in technical-grade this compound is alpha-naphthylamine.[1] Its presence can affect the quality and performance of downstream applications, making its removal crucial for high-purity requirements.

Q2: What is the underlying principle for removing alpha-naphthylamine from this compound?

A2: The purification process leverages the significant difference in solubility between this compound and alpha-naphthylamine in water. This compound is freely soluble in water, whereas alpha-naphthylamine has very low water solubility.[2][3] This differential solubility allows for the separation of the two compounds through recrystallization.

Q3: What analytical method is suitable for quantifying the alpha-naphthylamine impurity?

A3: High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for quantifying alpha-naphthylamine content. A reversed-phase HPLC system with a C18 column and a UV detector is commonly used for this purpose.[4][5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of Purified this compound - Excessive solvent used during recrystallization. - Premature crystallization during hot filtration. - Incomplete transfer of crystals.- Use the minimum amount of hot water to dissolve the crude this compound. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. - Rinse the crystallization flask with a small amount of ice-cold water to transfer all crystals to the filter.
Product is Still Contaminated with Alpha-Naphthylamine - Inefficient recrystallization. - Trapping of impurities during rapid crystal growth.- Ensure the solution cools slowly to allow for the formation of pure crystals. - Consider a second recrystallization step for higher purity. - Wash the collected crystals thoroughly with a small amount of ice-cold water.
Oily Precipitate Forms Instead of Crystals - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. - High concentration of impurities.- Ensure the solution is not supersaturated before cooling. - Add a small amount of additional hot solvent and allow the solution to cool more slowly.
No Crystal Formation Upon Cooling - Solution is not sufficiently saturated. - Lack of nucleation sites.- If too much solvent was added, evaporate some of the solvent to increase the concentration. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

Data Presentation

The stark difference in the solubility of this compound and alpha-naphthylamine in water is fundamental to the purification process.

Compound Solubility in Water ( g/100 mL)
This compound Freely soluble
Alpha-Naphthylamine 0.17 at 20°C[2]

Experimental Protocols

Recrystallization of this compound

This protocol details the purification of this compound from alpha-naphthylamine impurity based on their differential solubility in water.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a measured amount of crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter to remove any undissolved particles.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. The highly insoluble alpha-naphthylamine will remain in the mother liquor. To maximize the yield, place the flask in an ice bath for about 30 minutes after it has reached room temperature.

  • Isolation of Crystals: Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual mother liquor containing the impurity.

  • Drying: Dry the purified crystals in a desiccator or a drying oven at an appropriate temperature.

Quantification of Alpha-Naphthylamine by HPLC

This protocol outlines a method for the quantitative analysis of alpha-naphthylamine in a sample of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 60:40 v/v) with a small amount of phosphoric acid (e.g., 0.35%) to improve peak shape.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 272 nm.[4]

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of alpha-naphthylamine in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a sample of the purified this compound and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of alpha-naphthylamine against its concentration for the standards. Determine the concentration of alpha-naphthylamine in the sample by comparing its peak area to the calibration curve.

Visualizations

Purification_Workflow Crude_SN Crude this compound (with Alpha-Naphthylamine impurity) Dissolution Dissolve in minimal hot water Crude_SN->Dissolution Hot_Filtration Hot Filtration (optional, removes insolubles) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with ice-cold water Filtration->Washing Impurity_Removed Alpha-Naphthylamine (in mother liquor) Filtration->Impurity_Removed Mother Liquor Drying Drying Washing->Drying Pure_SN Pure this compound Drying->Pure_SN

Caption: Workflow for the purification of this compound.

Logical_Relationship cluster_properties Chemical Properties cluster_process Purification Process cluster_outcome Outcome SN_Sol This compound (High Water Solubility) Recrystallization Recrystallization from Water SN_Sol->Recrystallization AN_Sol Alpha-Naphthylamine (Low Water Solubility) AN_Sol->Recrystallization Pure_SN Pure this compound (Solid Crystals) Recrystallization->Pure_SN Impurity_Solution Alpha-Naphthylamine (Remains in Solution) Recrystallization->Impurity_Solution

Caption: Principle of Purification.

References

Technical Support Center: Optimization of Sulfonation Reactions Involving Sodium Naphthionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of sulfonation reactions involving sodium naphthionate.

Troubleshooting Guide

This guide addresses common issues encountered during the sulfonation of 1-naphthylamine (B1663977) to produce this compound (sodium 4-amino-1-naphthalenesulfonate).

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Degraded Sulfonating Agent: Sulfuric acid or oleum (B3057394) may have absorbed moisture, reducing its activity.Use a fresh, unopened container of the sulfonating agent. Ensure storage in a desiccator.
Incomplete Reaction: Reaction time may be too short or the temperature too low.Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or gradually increasing the temperature.[1][2]
Sub-optimal Stoichiometry: Incorrect molar ratios of reactants.Carefully verify the molar ratios. A common starting point is a slight excess of the sulfonating agent.[1]
Loss during Work-up: The product may be lost during extraction or purification steps.Ensure the pH is optimized during aqueous work-up to facilitate product precipitation. Thoroughly wash any filter cake with a minimal amount of cold solvent to avoid dissolving the product.[2]
Formation of Multiple Isomers (e.g., 1,5-, 1,6-, 1,7-isomers) Reaction Temperature: Temperature is a critical factor in determining the regioselectivity of the sulfonation of naphthalene (B1677914) derivatives.[3]For the kinetic product (alpha-position): Maintain lower reaction temperatures (e.g., 80°C).[3][4] For the thermodynamic product (beta-position): Use higher reaction temperatures (e.g., 160°C) to allow the reaction to reach equilibrium and favor the more stable isomer.[3][4]
Formation of Polysulfonated Byproducts Harsh Reaction Conditions: Excessively high temperatures, long reaction times, or a large excess of the sulfonating agent can lead to the addition of multiple sulfonic acid groups.[3]Reduce the reaction temperature, shorten the reaction time, or use a stoichiometric amount of the sulfonating agent.[3]
Product Discoloration (Darkening) Oxidation: Aromatic amines are susceptible to oxidation, which can be exacerbated by high temperatures and the presence of strong acids.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] Temperatures above 100°C can sometimes cause product degradation and darkening.[3]
Colored Impurities: The starting materials may contain colored impurities.Ensure the purity of the starting 1-naphthylamine. Recrystallization or distillation of the starting material may be necessary.
Difficulty in Product Isolation/Purification Product is Water-Soluble: The sodium salt of naphthionic acid is soluble in water, which can complicate isolation.After quenching the reaction, consider adding a saturated solution of sodium chloride (salting out) to decrease the solubility of the product in the aqueous phase, promoting precipitation.[5]
Presence of Unreacted Starting Material and Byproducts: These can co-precipitate with the desired product.For purification, the crude product can be suspended in water, the pH adjusted to 7-8 with sodium hydroxide (B78521) to form a solution, heated, and then cooled to allow for recrystallization of the purified sodium salt.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in the sulfonation of naphthalene derivatives?

A1: In the sulfonation of naphthalene, kinetic and thermodynamic control refer to the conditions that favor the formation of different isomers. At lower temperatures, the reaction is under kinetic control, leading to the formation of the product that is formed fastest, which is typically the alpha-isomer (naphthalene-1-sulfonic acid) due to a lower activation energy.[7][8] At higher temperatures, the reaction becomes reversible and is under thermodynamic control. This allows for equilibrium to be established, favoring the formation of the most stable product, which is often the beta-isomer (naphthalene-2-sulfonic acid) due to reduced steric hindrance.[7][8]

Q2: How can I minimize the formation of sulfone byproducts?

A2: Sulfone formation can be a significant side reaction in sulfonation.[3] To minimize this, it is advisable to lower the reaction temperature.[3] Using a milder sulfonating agent, if compatible with the desired reaction, can also be considered.

Q3: What analytical techniques are recommended for monitoring the progress of a sulfonation reaction?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the consumption of starting material and the formation of the product and any isomers or byproducts.[9] Thin Layer Chromatography (TLC) can also be used for qualitative monitoring of the reaction's progress.[5]

Q4: Is it necessary to use anhydrous conditions for sulfonation reactions with sulfuric acid or oleum?

A4: Yes, using anhydrous or highly concentrated conditions is crucial. Sulfonating agents like sulfur trioxide (in oleum) are highly reactive towards water. The presence of water can lead to the hydrolysis of the sulfonating agent, reducing its effectiveness and potentially leading to lower yields.[1]

Q5: What is the "baking process" for the sulfonation of aromatic amines?

A5: The "baking process" is a traditional method for sulfonating aromatic amines, such as aniline (B41778) or naphthylamine. It involves heating the acid sulfate (B86663) of the amine to a high temperature, which causes a rearrangement to the corresponding amino-sulfonic acid.[10] A key aspect of this process is the removal of the water that is formed during the reaction to drive the equilibrium towards the product.[10]

Experimental Protocols

Protocol 1: Sulfonation of 1-Naphthylamine (Baking Process)

This protocol is based on the general principles of the "baking process" for producing 4-amino-1-naphthalenesulfonic acid (naphthionic acid).

Materials:

  • 1-Naphthylamine

  • Concentrated Sulfuric Acid (98%)

  • Trichlorobenzene (or another high-boiling inert solvent)

  • Sodium Carbonate solution

Procedure:

  • In a reaction vessel equipped with a stirrer and a condenser for distillation, suspend 1-naphthylamine in an equal volume of trichlorobenzene.

  • Slowly add an equimolar amount of concentrated sulfuric acid while stirring. An exothermic reaction will occur, forming 1-naphthylamine sulfate.

  • Heat the mixture to 180-190°C. Water will begin to distill off with the trichlorobenzene.

  • Continue heating and stirring at this temperature until no more water is evolved.

  • Cool the reaction mixture, which now contains 1-naphthylamine-4-sulfonic acid.

  • The product can be isolated by filtration.

  • To obtain the sodium salt (this compound), the isolated acid is dissolved in water and neutralized with a sodium carbonate solution until the pH is neutral.

  • The this compound can then be isolated by evaporation of the water or by salting out with sodium chloride.

Protocol 2: Sulfonation of this compound with Oleum

This protocol describes a further sulfonation of this compound to produce a trisulfonic acid, illustrating conditions for polysulfonation.

Materials:

  • This compound (245 g, 1.0 mol)

  • 65% Oleum (496 g total)

  • Anhydrous Sulfuric Acid (441 g)

  • Ammonium (B1175870) Sulfate (66 g)

  • Water

Procedure:

  • Prepare a solution of ammonium sulfate in anhydrous sulfuric acid in the reaction vessel.

  • Simultaneously introduce the this compound and half of the 65% oleum (248 g) into the solution over 2 hours, maintaining the temperature at 40°C.

  • Warm the reaction mixture to 95°C and stir at this temperature for 1 hour.

  • Add the remaining 248 g of 65% oleum at 95°C over 1 hour.

  • Continue stirring at 95°C for an additional hour.

  • Pour the sulfonation mixture into 450 ml of water.

  • Hydrolyze the mixture at 155°C for 4 hours.

  • Cool the mixture to room temperature to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

Quantitative Data Summary

ParameterProtocol 1 (Baking)Protocol 2 (Oleum)Reference
Starting Material 1-NaphthylamineThis compound[10],[6]
Sulfonating Agent Conc. H₂SO₄65% Oleum[10],[6]
Temperature 180-190°C40°C, then 95°C[10],[6]
Reaction Time Until water evolution ceases~4 hours[10],[6]
Solvent/Medium TrichlorobenzeneAnhydrous H₂SO₄[10],[6]
Key Additives NoneAmmonium Sulfate[6]

Visualizations

experimental_workflow Experimental Workflow for Sulfonation of 1-Naphthylamine cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation start Start reagents Prepare 1-Naphthylamine and Concentrated Sulfuric Acid start->reagents mix Mix Reactants in High-Boiling Solvent reagents->mix heat Heat to 180-190°C (Baking Process) mix->heat distill Remove Water via Distillation heat->distill monitor Monitor Reaction Completion distill->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete filter_acid Filter Naphthionic Acid cool->filter_acid neutralize Neutralize with Na₂CO₃ Solution filter_acid->neutralize isolate_salt Isolate this compound neutralize->isolate_salt end End isolate_salt->end troubleshooting_logic Troubleshooting Logic for Low Yield in Sulfonation cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up Process start Low Product Yield check_sulf_agent Check Sulfonating Agent (Freshness, Anhydrous) start->check_sulf_agent check_amine Check Starting Amine Purity start->check_amine check_temp Verify Reaction Temperature (Isomer Control) start->check_temp check_time Verify Reaction Time start->check_time check_stoich Check Stoichiometry start->check_stoich check_ph Optimize pH for Precipitation start->check_ph check_washing Minimize Product Loss During Washing start->check_washing solution Improved Yield check_sulf_agent->solution check_amine->solution check_temp->solution check_time->solution check_stoich->solution check_ph->solution check_washing->solution

References

Technical Support Center: Sodium Naphthionate Synthesis and Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the synthesis and scale-up of sodium naphthionate.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS No. 130-13-2) is the sodium salt of naphthionic acid (4-amino-1-naphthalenesulfonic acid).[1] It typically appears as a white to light yellow or grayish crystalline powder.[1][2][3] The compound is soluble in water and is primarily used as a chemical intermediate in the production of azo dyes for the textile, leather, and paper industries.[1][2][4]

Q2: What are the primary synthesis routes for this compound?

The most common synthesis routes involve:

  • Sulfonation of 1-Aminonaphthalene (α-naphthylamine): This process involves reacting 1-aminonaphthalene with sulfuric acid. The resulting naphthionic acid is then neutralized with a sodium base to produce this compound.[5]

  • Piria Reaction: This method involves the reaction of α-nitronaphthalene with a solution of sodium bisulfite.[6] This reaction reduces the nitro group to an amine and adds a sulfonic acid group.

Q3: What are the major industrial applications of this compound?

This compound is a crucial intermediate in the chemical industry.[7] Its primary application is in the manufacturing of a wide range of azo dyes, which are used to color textiles, leather, and paper.[2] It also has applications in the synthesis of certain pharmaceuticals and agrochemicals and can be used as an antidote for nitrite (B80452) and iodine poisoning.[3][7][8]

Q4: What are the key safety precautions for handling this compound and its precursors?

Handling this compound and its precursors requires adherence to safety protocols. It is classified as a skin, eye, and respiratory irritant.[9] α-Naphthylamine, a key precursor, is a suspected carcinogen, and its handling is regulated.[10] Standard safety measures include using personal protective equipment (PPE) such as safety glasses, gloves, and respiratory protection, and working in a well-ventilated area.[9] All waste materials should be disposed of according to licensed, professional waste disposal services.[9]

Troubleshooting Guide: Synthesis

Q5: My yield of naphthionic acid is extremely low. What are the common causes?

Low yields can stem from several issues depending on the synthesis route:

  • Side Reactions: In the Piria reaction, a significant side reaction can lead to the formation of sodium aminodisulfonate, with one experiment reporting this byproduct accounting for 66% of the product, thus drastically reducing the yield of the desired this compound.[6]

  • Sublimation of Starting Material: When synthesizing from naphthalene (B1677914), its tendency to sublimate at reaction temperatures can lead to a significant loss of starting material, resulting in yields below 50%.[11]

  • Incorrect Temperature Control: Temperature is a critical parameter. For the sulfonation of naphthalene, temperatures above 150°C are needed to favor the formation of the β-isomer (naphthalene-2-sulfonic acid), while lower temperatures favor the α-isomer.[11][12] Inconsistent temperature can lead to a mixture of products and lower the yield of the desired isomer.

Q6: I am getting a mixture of isomers during naphthalene sulfonation. How can I improve selectivity?

Isomer distribution is primarily controlled by reaction temperature.

  • For Naphthalene-1-sulfonic acid (α-isomer): This is the kinetically favored product. The reaction should be carried out at a lower temperature.[12]

  • For Naphthalene-2-sulfonic acid (β-isomer): This is the thermodynamically more stable product. Its formation is favored at higher temperatures, typically above 150°C.[11]

Q7: How can I prevent the loss of naphthalene starting material due to sublimation?

To mitigate naphthalene sublimation and improve yield:

  • Use of a High-Boiling Point Solvent: Employing a solvent such as decalin can act as a dispersant for the naphthalene and suppress its sublimation, which has been shown to improve product yield significantly, up to 93%.[11]

  • Specialized Reactor Design: Utilizing a reactor specifically designed to suppress sublimation can further increase the product yield to nearly 98%.[11]

Q8: What is the role of additives like ammonium (B1175870) sulfate (B86663) in the sulfonation of 1-aminonaphthalene?

Additives such as ammonium sulfate, alkali metal salts, or acid amides are often used in the sulfonation of 1-aminonaphthalene.[5][13] These additives can help to control the reaction conditions and improve the overall yield and purity of the resulting naphthionic acid.[5][13]

Troubleshooting Guide: Scale-Up and Purification

Q9: What are the primary challenges when scaling up this compound production?

Scaling up from laboratory to industrial production introduces several challenges:

  • Raw Material Price Volatility: The cost of raw materials, particularly naphthalene which is derived from crude oil, can be volatile and impact profit margins.[14]

  • Environmental Regulations: The manufacturing process can generate hazardous waste.[14] Strict environmental laws regarding waste disposal and emissions increase compliance costs and necessitate investment in sustainable and green manufacturing processes.[7][14]

  • Process Control: Maintaining precise temperature control and ensuring homogenous mixing in large-scale reactors is critical for consistent product quality and yield.

Q10: What is a common method for purifying crude this compound on an industrial scale?

A typical purification process involves converting the less soluble naphthionic acid into its more soluble sodium salt.

  • The crude product is suspended in water.

  • A base, such as 35% sodium hydroxide (B78521) solution, is added to bring the pH to a neutral or slightly alkaline value (pH 7-8), converting the acid into its soluble sodium salt.[13]

  • The solution is heated (e.g., to 90°C) and then cooled to allow the purified this compound to precipitate.[13]

  • The precipitate is filtered, washed with a salt solution (e.g., 10% sodium chloride) to remove impurities, pressed, and dried.[13]

Q11: Why is there an increasing demand for high-purity grades of this compound?

End-use industries, especially pharmaceuticals and specialty chemicals, require high-purity grades to ensure the efficacy, safety, and regulatory compliance of their final products.[14] This trend pushes manufacturers to optimize purification processes and adopt stricter quality control measures.

Data Presentation

Table 1: Effect of Reaction Conditions on Naphthalene Sulfonation

Parameter Condition Observation Source
Temperature > 150°C Increased yield of 2-naphthalene sulfonic acid. [11]
Solvent Decalin Improved product yield to ~93% by suppressing naphthalene sublimation. [11]

| Reactor Type | New design to suppress sublimation | Increased product yield to ~98%. |[11] |

Table 2: Recommended Parameters for Sulfonation of 1-Aminonaphthalene

Parameter Range Preferred Range Source
Sulfuric Acid Molar Ratio 3 to 10 mol per mol of 1-aminonaphthalene - [5]
Reaction Temperature 40°C to 160°C 60°C to 140°C [5]
Additive (Salts) 0.1 to 5 equivalents per mol of 1-aminonaphthalene 0.5 to 3 equivalents [5]

| Additive (Acid Amides) | 0.5 to 4 mol per mol of 1-aminonaphthalene | 0.8 to 3 mol |[5] |

Experimental Protocols

Protocol 1: Synthesis of Naphthionic Acid via Sulfonation of 1-Aminonaphthalene

This protocol is based on a patented laboratory procedure and should be adapted with appropriate safety measures.

  • Preparation: In a suitable reaction vessel, combine 561.5 g of 96% sulfuric acid (5.5 mol) and 132 g of ammonium sulfate (1.0 mol).

  • Addition of Reactant: While cooling at 25°C, slowly add 143.0 g of solid 1-aminonaphthalene (1.0 mol) to the mixture.

  • Reaction: Heat the mixture to 110°C over 30 minutes and continue stirring at this temperature for 16 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture onto 700 g of ice and stir for 6 hours to allow the product to precipitate.

  • Isolation: Filter the precipitate, wash with water until acid-free, press well to remove excess liquid, and dry under a vacuum.[5]

Protocol 2: Synthesis of this compound via the Piria Reaction

This protocol is an example from an amateur chemistry forum and illustrates the Piria reaction. Yields are typically low (20-30%).[6]

  • Reaction Setup: To a 250ml round-bottom flask equipped with a reflux condenser and overhead mixer, add 84.4 ml of water, 67.3 ml of 5.2M sodium bisulfite solution, and 11.4 g of α-nitronaphthalene.

  • Heating: Heat the mixture to boiling with stirring. Continue heating under reflux for approximately 3-5 hours until the mixture becomes homogeneous.

  • Volume Reduction: Reconfigure the apparatus for simple distillation and distill off approximately 25% of the solution's volume to concentrate the product.

  • Acidification: While the solution is still hot, add 11 ml of 32% hydrochloric acid. This will cause the precipitation of naphthionic acid and the effervescence of sulfur dioxide (perform in a well-ventilated area).

  • Isolation: Allow the mixture to cool to room temperature. The resulting solid can be filtered and washed with cold water to remove soluble salts.[6] To obtain this compound, the isolated naphthionic acid would then be neutralized with a sodium base.

Visualizations

General Synthesis Workflow for this compound cluster_route1 Route 1: Sulfonation cluster_route2 Route 2: Piria Reaction cluster_purification Purification A1 1-Aminonaphthalene A3 Sulfonation Reaction (Heating) A1->A3 A2 Sulfuric Acid (+ Additives) A2->A3 A4 Naphthionic Acid (Crude) A3->A4 C1 Neutralization (e.g., NaOH) A4->C1 B1 α-Nitronaphthalene B3 Reduction/Sulfonation (Heating) B1->B3 B2 Sodium Bisulfite B2->B3 B4 This compound (Crude) B3->B4 C2 Precipitation/Crystallization B4->C2 C1->C2 C3 Filtration & Washing C2->C3 C4 Drying C3->C4 D1 This compound C4->D1 Final Product

Caption: General Synthesis Workflow for this compound.

Troubleshooting Low Yield in Synthesis Start Low Yield Observed Q1 Which Synthesis Route? Start->Q1 Route1 Sulfonation of Naphthalene/Naphthylamine Q1->Route1 Sulfonation Route2 Piria Reaction (from Nitronaphthalene) Q1->Route2 Piria Prob1A Issue: Sublimation of Naphthalene Starting Material? Route1->Prob1A Prob1B Issue: Incorrect Reaction Temperature? Route1->Prob1B Prob2 Issue: Formation of Sodium Aminodisulfonate Side Product? Route2->Prob2 Sol1A Solution: - Use high-boiling solvent (e.g., Decalin) - Use specialized reactor Prob1A->Sol1A Sol1B Solution: - Verify temperature control - Adjust for desired isomer Prob1B->Sol1B Sol2 Solution: - Optimize reaction stoichiometry - Adjust temperature/time Prob2->Sol2

References

Technical Support Center: Photodegradation of Aromatic Sulfonates

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Degradation of Sodium Naphthionate and Related Aromatic Sulfonates under Light Exposure

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the photodegradation of this compound and other aromatic sulfonate compounds. Due to the limited specific data on the photodegradation pathways of this compound in publicly available literature, this guide offers a general framework for experimental design, troubleshooting, and data interpretation based on established principles of photochemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photodegradation a concern?

This compound (sodium 4-aminonaphthalene-1-sulfonate) is an organic compound used primarily as an intermediate in the manufacturing of azo dyes.[1][2] Its aromatic structure, containing both an amino group and a sulfonic acid group, suggests potential photosensitivity. Understanding its behavior under light exposure is crucial for assessing the environmental fate of dye-containing effluents and for ensuring the stability of products synthesized from it.

Q2: What are the expected initial steps in the photodegradation of an aromatic amine sulfonate like this compound?

While specific pathways for this compound are not well-documented, the initial steps in the photodegradation of aromatic amines and sulfonates often involve:

  • Photo-oxidation of the amino group: This can lead to the formation of nitroso, nitro, and eventually phenolic derivatives.

  • Hydroxylation of the aromatic ring: Attack by hydroxyl radicals, often generated from photosensitized processes in the presence of oxygen, can introduce hydroxyl groups onto the naphthalene (B1677914) ring.

  • Desulfonation: The sulfonic acid group can be cleaved from the aromatic ring, although this is generally a more energy-intensive process.

  • Photosensitization: Aromatic compounds can act as photosensitizers, leading to the generation of reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, which can then degrade the parent compound and other molecules.

Q3: What factors can influence the rate and pathway of photodegradation?

Several factors can significantly impact the photodegradation process:

  • pH: The pH of the solution can affect the speciation of the compound (protonation state of the amino group) and the generation of reactive species.[3]

  • Dissolved Oxygen: Oxygen can participate in photo-oxidation reactions and is a precursor for many reactive oxygen species.

  • Presence of Photosensitizers: Other molecules in the solution can absorb light and transfer energy to the compound of interest or generate ROS.

  • Light Source and Intensity: The wavelength and intensity of the light source are critical, as the compound will only degrade if it absorbs the incident light.

Q4: What analytical techniques are suitable for studying the photodegradation of this compound?

A combination of analytical techniques is often necessary to monitor the degradation of the parent compound and identify intermediates:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products. A UV-Vis or diode array detector can monitor the disappearance of the starting material and the appearance of new peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of degradation products by providing molecular weight and fragmentation information.[4]

  • UV-Vis Spectrophotometry: Can be used to monitor changes in the absorption spectrum of the solution over time, indicating the degradation of the parent compound and the formation of new chromophores.

  • Total Organic Carbon (TOC) Analysis: Measures the total amount of carbon in the sample, providing an indication of the extent of mineralization (complete degradation to CO2).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable degradation The compound does not absorb the light from the source.Check the absorbance spectrum of this compound and ensure the light source emits at an appropriate wavelength.
Insufficient light intensity or exposure time.Increase the light intensity or prolong the experiment duration.
The compound is highly photostable under the tested conditions.Consider adding a photosensitizer (e.g., acetone, riboflavin) to promote indirect photodegradation.
Complex mixture of byproducts is difficult to separate and identify Multiple degradation pathways are occurring simultaneously.[5]Use a high-resolution LC-MS system for better separation and identification. Perform time-course experiments and analyze samples at early time points to identify initial byproducts.
Secondary degradation of initial photoproducts.Shorten the light exposure time to focus on the primary degradation products.
Precipitate formation during the experiment A degradation byproduct has low solubility in the reaction medium.[5]Adjust the solvent system or pH to improve the solubility of all components. Analyze the precipitate separately to identify it.
Inconsistent degradation rates between experiments Fluctuations in light intensity or temperature.Use a calibrated and stabilized light source and control the temperature of the reaction vessel.
Changes in solution composition (e.g., dissolved oxygen, pH).Standardize the preparation of solutions and buffer the pH if necessary. Ensure consistent aeration or deaeration of the solution.

General Experimental Protocols

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water). The concentration should be high enough for accurate measurement but low enough to ensure complete dissolution.

  • For the experiment, dilute the stock solution to the desired concentration in a buffered solution of known pH.

2. Photoreactor Setup:

  • Use a photoreactor with a specific light source (e.g., a xenon lamp with filters to simulate sunlight, or a mercury lamp for specific UV wavelengths).

  • The reaction vessel should be made of a material that is transparent to the chosen wavelength (e.g., quartz).

  • Maintain a constant temperature using a water bath or cooling system.

  • Ensure consistent stirring to maintain a homogenous solution.

3. Irradiation and Sampling:

  • Take a "dark control" sample that is kept under the same conditions but protected from light to account for any non-photolytic degradation.

  • At regular time intervals, withdraw aliquots of the solution for analysis.

4. Analytical Monitoring:

  • Analyze the samples using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the remaining this compound.

  • Use LC-MS to identify the formation of degradation products in samples taken at various time points.

Data Presentation Templates

Table 1: Photodegradation Kinetics of this compound

Time (min)Concentration (µM)ln(C/C₀)% Degradation
0
15
30
60
120

Table 2: Identified Photodegradation Products by LC-MS

Retention Time (min)m/zProposed Structure

Visualizations

G cluster_workflow Experimental Workflow for Photodegradation Studies A Sample Preparation (this compound Solution) B Photoreactor (Light Source, Controlled T, Stirring) A->B C Time-course Sampling (t=0, t1, t2...) B->C D Dark Control B->D E Analytical Monitoring C->E D->E F HPLC-UV (Quantification of Parent Compound) E->F G LC-MS (Identification of Intermediates) E->G H Data Analysis (Kinetics, Pathway Proposal) F->H G->H G cluster_pathway Postulated Photodegradation Pathway for this compound SN This compound I1 Hydroxylated Intermediate SN->I1 ·OH attack I2 N-Oxidized Intermediate SN->I2 Photo-oxidation I3 Desulfonated Intermediate SN->I3 Desulfonation FP Smaller Organic Molecules + CO2 + H2O + SO4^2- I1->FP I2->FP I3->FP

References

Technical Support Center: Azo Dye Synthesis with Sodium Naphthionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of azo dyes derived from Sodium Naphthionate.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield of azo dye from this compound?

The most critical factor is maintaining a low temperature, typically between 0-5°C, during the diazotization of the aromatic amine. Diazonium salts are unstable and decompose at higher temperatures, which is a primary cause of low yield.[1][2]

Q2: What is the optimal pH for the coupling reaction with this compound?

For coupling with naphthol derivatives like this compound, the reaction medium should be mildly alkaline (typically pH 8-10).[3] This is because the naphthol exists in equilibrium with its more reactive phenoxide ion at higher pH, which speeds up the coupling reaction.[4]

Q3: My diazonium salt solution is not clear. Is this a problem?

A slightly turbid or pale grey solution of the benzenediazonium (B1195382) salt is normal.[1] However, if a significant precipitate forms, it could indicate that the amine salt has precipitated out, which is generally acceptable as long as the mixture is well-stirred during the subsequent coupling reaction.[5]

Q4: The color of my final azo dye is weak or the yield is low. What are the likely causes?

Low yield or weak color can be attributed to several factors:

  • Decomposition of the diazonium salt: This occurs if the temperature was not maintained between 0-5°C during diazotization and coupling.

  • Incorrect pH: The pH for coupling with this compound must be alkaline. An acidic or neutral pH will result in a very slow or incomplete reaction.

  • Oxidation of this compound: Phenolic compounds can be susceptible to oxidation, especially under alkaline conditions.

  • Incomplete diazotization: Ensure the correct stoichiometry of sodium nitrite (B80452) and acid is used. A slight excess of sodium nitrite can ensure the reaction goes to completion.[5]

Q5: How can I improve the precipitation and isolation of the final azo dye product?

A technique called "salting out" can be used to decrease the solubility of the dye in the aqueous solution, promoting its precipitation.[6] This is achieved by adding a neutral salt, such as sodium chloride, to the reaction mixture after the coupling is complete.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Azo Dye 1. Diazotization temperature was too high (> 5°C).[2][7] 2. Incorrect pH for the coupling reaction (not alkaline).[5] 3. Insufficient reaction time for coupling. 4. Incomplete precipitation of the dye.1. Strictly maintain the diazotization temperature between 0-5°C using an ice-salt bath. 2. Adjust the pH of the this compound solution to 8-10 before and during the addition of the diazonium salt. 3. Stir the reaction mixture for an additional 30-60 minutes after adding the diazonium salt.[8] 4. Add sodium chloride to the final mixture to "salt out" the dye and improve precipitation.[6]
Inconsistent or Unexpected Color 1. Presence of impurities in the starting materials. 2. Side reactions due to improper temperature or pH control. 3. The pH of the final isolated product. Many azo dyes are pH indicators.[5]1. Use pure reagents. Recrystallize the starting amine if necessary. 2. Adhere strictly to the recommended temperature and pH protocols. 3. Ensure the final product is washed and isolated at a neutral pH.
Difficulty Filtering the Product 1. The precipitate is too fine or colloidal.1. Gently heat the mixture after coupling is complete and then cool it slowly in an ice bath. This can promote the formation of larger crystals. 2. Use vacuum filtration with a suitable filter paper.

Experimental Protocols & Data

Optimized Protocol for Azo Dye Synthesis using this compound

This protocol outlines the key steps for the synthesis of an azo dye, for instance, by coupling diazotized aniline (B41778) with this compound.

Part A: Diazotization of Aniline

  • Dissolve 0.01 mol of aniline in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of distilled water in a 100 mL beaker.[8]

  • Cool the solution to 0–5 °C in an ice bath with continuous stirring.[8]

  • In a separate beaker, dissolve 0.01 mol of sodium nitrite in 5 mL of cold distilled water.[8]

  • Slowly, dropwise, add the sodium nitrite solution to the cold aniline hydrochloride solution while maintaining the temperature between 0 and 5 °C and stirring continuously.[8]

  • After the addition is complete, stir the mixture for an additional 10-15 minutes in the ice bath to ensure complete diazotization.

Part B: Azo Coupling with this compound

  • In a 250 mL beaker, dissolve 0.01 mol of this compound in 50 mL of a 10% aqueous sodium hydroxide (B78521) solution.

  • Cool this solution to 0-5°C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Part A to the cold this compound solution with continuous stirring.[8] A brightly colored precipitate should form immediately.[8]

  • Maintain the temperature below 5°C and continue stirring for an additional 30 minutes to ensure the completion of the coupling reaction.[8]

Part C: Isolation and Purification

  • Add 10g of sodium chloride to the reaction mixture and stir until it dissolves to aid in the precipitation of the dye.

  • Filter the precipitated dye using suction filtration (e.g., with a Büchner funnel).[8]

  • Wash the crude product with a small amount of cold, saturated sodium chloride solution to remove any unreacted salts.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, to obtain the purified product.

Table of Optimized Reaction Conditions
ParameterRecommended ConditionRationale
Diazotization Temperature 0-5°CPrevents decomposition of the unstable diazonium salt.[2][7]
Coupling Temperature 0-10°CMinimizes side reactions and diazonium salt decomposition.
Coupling pH 8-10 (Alkaline)Promotes the formation of the more reactive naphthoxide ion.[4]
**Reactant Ratio (Amine:NaNO₂) **1 : 1 to 1 : 1.1A slight excess of sodium nitrite ensures complete diazotization.[5]
Reactant Ratio (Diazo:Coupler) 1 : 1Ensures efficient use of the diazonium salt.[5]
Addition Rate Slow, dropwise addition of NaNO₂ and diazonium salt solutionsControls exothermic reactions and prevents localized temperature increases.[5]

Visualizing the Workflow and Reaction

Experimental Workflow

experimental_workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_isolation Part C: Isolation & Purification A1 Dissolve Aromatic Amine in HCl A2 Cool to 0-5°C A1->A2 A4 Slowly Add NaNO₂ to Amine Solution A2->A4 A3 Prepare NaNO₂ Solution A3->A4 A5 Stir for 10-15 min A4->A5 B3 Slowly Add Diazonium Salt to Naphthionate Solution A5->B3 Freshly Prepared Diazonium Salt B1 Dissolve this compound in NaOH (aq) B2 Cool to 0-5°C B1->B2 B2->B3 B4 Stir for 30 min B3->B4 C1 Salting Out (add NaCl) B4->C1 C2 Vacuum Filtration C1->C2 C3 Wash with Cold Brine C2->C3 C4 Recrystallization C3->C4

Caption: Experimental workflow for the synthesis of azo dyes from this compound.

Key Factors for Yield Improvement

yield_improvement Yield High Azo Dye Yield Temp Low Temperature (0-5°C) Temp->Yield pH Alkaline pH (8-10) pH->Yield Addition Slow Reagent Addition Addition->Yield Purity High Reagent Purity Purity->Yield Isolation Effective Isolation (Salting Out) Isolation->Yield

Caption: Key factors influencing the yield of azo dyes from this compound.

References

Troubleshooting poor solubility of Sodium naphthionate in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of Sodium Naphthionate in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is generally described as being freely soluble in water and soluble in 95% ethanol (B145695).[1] Its solubility is limited in diethyl ether. A key characteristic is its enhanced solubility in alkaline conditions; for instance, its solubility is at least 200 g/L in a 1N sodium hydroxide (B78521) (NaOH) solution. It is slightly soluble in concentrated caustic aqueous and ethanol solutions.[1]

Q2: Why am I observing precipitation of this compound during my reaction?

Precipitation of this compound can occur due to several factors, primarily related to changes in the reaction medium's pH, temperature, or the presence of other ionic species. Azo dye synthesis, a common application for this compound, involves distinct pH stages. The initial diazotization step is conducted in a strongly acidic medium, while the subsequent coupling reaction's optimal pH depends on the coupling partner, often requiring mildly acidic to alkaline conditions.[2] A shift in pH outside the optimal range for solubility can cause the compound to precipitate.

Q3: How does pH affect the solubility of this compound?

Q4: Can the temperature of my reaction mixture influence the solubility of this compound?

Yes, temperature can affect solubility. For most solids dissolved in liquids, solubility tends to increase with temperature. However, azo coupling reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2] At these reduced temperatures, the solubility of all reactants, including this compound, will be lower than at room temperature, potentially leading to precipitation if the concentration is too high.

Q5: How does the ionic strength of the reaction mixture affect this compound's solubility?

The presence of other salts in the reaction mixture, which increases the ionic strength, can impact the solubility of this compound. This phenomenon is known as the "salting-out" or "salting-in" effect. While specific data for this compound is limited, high concentrations of salts can sometimes decrease the solubility of organic compounds in aqueous solutions. Given that azo dye synthesis often involves the use of various salts (e.g., sodium nitrite (B80452), sodium chloride), it is a factor to consider if you are observing unexpected precipitation.

Troubleshooting Guides

Issue 1: Precipitation of this compound during Diazotization (Acidic Conditions)

Possible Cause: this compound, while soluble in water, may have reduced solubility in the strongly acidic conditions required for diazotization, especially at the low temperatures (0-5 °C) necessary to stabilize the diazonium salt.

Troubleshooting Steps:

  • Concentration Adjustment: Reduce the initial concentration of this compound in the reaction mixture.

  • Order of Addition: Consider adding the this compound solution gradually to the chilled acidic medium with vigorous stirring to avoid localized high concentrations.

  • Co-solvent: If the reaction chemistry allows, the addition of a small amount of a water-miscible organic co-solvent, such as ethanol, may help to increase solubility. However, this should be tested on a small scale first to ensure it does not negatively impact the reaction.

Issue 2: Precipitation during the Coupling Reaction

Possible Cause: The pH of the coupling reaction is critical and varies depending on the coupling agent. If the pH is not optimal for the solubility of both the diazonium salt and the this compound, precipitation can occur.

Troubleshooting Steps:

  • Precise pH Control: Carefully monitor and adjust the pH of the reaction mixture to the optimal range for the specific coupling reaction. This may involve the use of buffers.

  • Temperature Maintenance: Ensure the reaction is maintained at the recommended low temperature (0-5 °C) to prevent decomposition of the diazonium salt, which can lead to byproducts that may also have poor solubility.[2]

  • Slow Addition: Add the diazonium salt solution slowly to the solution of the coupling partner with efficient stirring. This helps to maintain a homogeneous mixture and prevent localized pH and concentration gradients that could induce precipitation.[2]

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterFreely Soluble[1]
95% EthanolSoluble[1]
Diethyl EtherInsoluble[1]
1N NaOH (aq)≥ 200 g/L
Concentrated Caustic Aqueous SolutionsSlightly Soluble[1]
Concentrated Caustic Ethanol SolutionsSlightly Soluble[1]

Experimental Protocols

Protocol: General Method for Azo Dye Synthesis Involving this compound

This protocol outlines a general procedure for the synthesis of an azo dye using this compound as the amine component. Note: This is a generalized protocol and may require optimization for specific target molecules.

Part A: Diazotization of this compound

  • Dissolve the desired amount of this compound in distilled water.

  • In a separate vessel, prepare a solution of hydrochloric acid or sulfuric acid and cool it to 0-5 °C in an ice-salt bath.

  • Slowly add the this compound solution to the cold mineral acid with continuous stirring, maintaining the temperature between 0-5 °C.

  • Prepare a solution of sodium nitrite in water and cool it.

  • Add the cold sodium nitrite solution dropwise to the acidic this compound solution. Keep the temperature strictly between 0-5 °C.

  • Stir the mixture for 15-30 minutes after the addition is complete. The resulting solution contains the diazonium salt.

Part B: Azo Coupling

  • In a separate reaction vessel, dissolve the coupling agent in an appropriate solvent (e.g., aqueous NaOH for phenols, or a slightly acidic solution for amines).

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold solution of the coupling agent with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes.

  • The formation of a colored precipitate indicates the formation of the azo dye.

  • Isolate the product by filtration, wash with cold water, and dry.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor this compound Solubility cluster_diazo Diazotization Troubleshooting cluster_coupling Coupling Reaction Troubleshooting start Precipitation Observed check_stage Identify Reaction Stage start->check_stage diazotization Diazotization (Acidic) check_stage->diazotization Diazotization coupling Coupling Reaction check_stage->coupling Coupling diazo_q1 Is concentration too high? diazotization->diazo_q1 couple_q1 Is pH optimal for the specific coupling agent? coupling->couple_q1 diazo_a1 Reduce initial concentration diazo_q1->diazo_a1 Yes diazo_q2 Was addition too fast? diazo_q1->diazo_q2 No diazo_a1->diazo_q2 diazo_a2 Add this compound solution slowly with vigorous stirring diazo_q2->diazo_a2 Yes diazo_q3 Is solubility still poor? diazo_q2->diazo_q3 No diazo_a2->diazo_q3 diazo_a3 Consider a co-solvent (e.g., ethanol) after small-scale testing diazo_q3->diazo_a3 Yes couple_a1 Adjust and buffer pH precisely couple_q1->couple_a1 No couple_q2 Is temperature maintained at 0-5°C? couple_q1->couple_q2 Yes couple_a1->couple_q2 couple_a2 Improve temperature control (e.g., ice-salt bath) couple_q2->couple_a2 No couple_q3 Is addition of diazonium salt slow and with good stirring? couple_q2->couple_q3 Yes couple_a2->couple_q3 couple_a3 Ensure slow, controlled addition with vigorous mixing couple_q3->couple_a3 No

Caption: Troubleshooting workflow for poor this compound solubility.

Azo_Dye_Synthesis_Pathway General Pathway for Azo Dye Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions sodium_naphthionate This compound (in aqueous solution) diazonium_salt Diazonium Salt Intermediate sodium_naphthionate->diazonium_salt Diazotization coupling_agent Coupling Agent (e.g., Phenol, Amine) azo_dye Azo Dye Product (Precipitate) coupling_agent->azo_dye diazotization_conditions Diazotization - Strong Acid (HCl, H2SO4) - Sodium Nitrite (NaNO2) - 0-5°C coupling_conditions Coupling - pH dependent on coupling agent - 0-5°C diazonium_salt->azo_dye Azo Coupling

Caption: General signaling pathway for azo dye synthesis.

References

Technical Support Center: Stabilizing Sodium Naphthionate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Sodium Naphthionate solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solution stability important?

A1: Sodium 4-amino-1-naphthalenesulfonate, commonly known as this compound, is a water-soluble organic compound.[1] It is frequently used as an intermediate in the synthesis of azo dyes and other organic molecules.[2] The stability of its solutions is critical for experimental reproducibility, as degradation can lead to the formation of impurities, changes in concentration, and altered reactivity, all of which can compromise experimental results.

Q2: What are the primary factors that affect the stability of this compound solutions?

A2: The stability of this compound solutions is primarily influenced by:

  • pH: The reactivity and stability of this compound can be influenced by the pH of the solution.[3] Extreme acidic or basic conditions can potentially lead to hydrolysis or other degradation reactions.

  • Light: As an aminonaphthalenesulfonic acid, this compound may be sensitive to light, particularly UV radiation, which can induce photodegradation.[4]

  • Temperature: While generally possessing good thermal stability, elevated temperatures can accelerate degradation kinetics.[3]

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can degrade the molecule.

  • Presence of Metal Ions: Certain metal ions can catalyze degradation reactions in solutions of organic compounds.

Q3: What are the visible signs of this compound solution degradation?

A3: Degradation of a this compound solution may be indicated by:

  • Color Change: A noticeable change in color, such as the development of a yellow or brownish tint from an initially colorless or pale yellow solution, can signify the formation of degradation products. This can be due to oxidation of the amino group.

  • Precipitation: The formation of a precipitate may indicate the formation of insoluble degradation products or a change in the solubility of the compound due to factors like a shift in pH.

  • Inconsistent Experimental Results: A lack of reproducibility in experiments where the solution is used can be a strong indicator of solution instability.

Troubleshooting Guides

Issue 1: Color of the this compound solution changes over time.
  • Possible Cause 1: Oxidation. The amino group on the naphthalene (B1677914) ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen) and light.

    • Solution:

      • Prepare solutions fresh whenever possible.

      • Store stock solutions in amber glass vials to protect from light.

      • For long-term storage, consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing the container to minimize contact with oxygen.

  • Possible Cause 2: pH Instability. A shift in the pH of the solution could contribute to degradation pathways that produce colored compounds.

    • Solution:

      • Use buffered solutions to maintain a stable pH. The optimal pH for stability is generally in the neutral to slightly acidic range.

      • When preparing solutions, use high-purity water and reagents to avoid introducing acidic or basic contaminants.

Issue 2: Inconsistent results in diazotization reactions.
  • Possible Cause 1: Incomplete Diazotization. The conversion of the primary aromatic amine of this compound to a diazonium salt may be incomplete.

    • Solution:

      • Temperature Control: Diazotization reactions are highly temperature-sensitive. Maintain a low temperature (typically 0-5 °C) throughout the addition of sodium nitrite (B80452) to prevent the decomposition of the unstable diazonium salt.[5]

      • Acid Concentration: Ensure an adequate excess of acid (e.g., hydrochloric acid) is present to maintain a low pH and generate nitrous acid from sodium nitrite.

      • Test for Excess Nitrous Acid: After the addition of sodium nitrite, test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates that sufficient nitrous acid is present for complete diazotization.

  • Possible Cause 2: Decomposition of the Diazonium Salt. The diazonium salt intermediate is often unstable at higher temperatures and can decompose, reducing the yield of the subsequent coupling reaction.

    • Solution:

      • Use the freshly prepared, cold diazonium salt solution immediately in the subsequent coupling reaction.

      • Avoid allowing the diazonium salt solution to warm up.

Issue 3: Unexpected peaks appear in HPLC analysis of the solution.
  • Possible Cause: Degradation. The appearance of new peaks in a chromatogram is a clear indication that the this compound has degraded.

    • Solution:

      • Conduct a forced degradation study to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, light, heat). This will help in identifying the retention times of potential degradation products.

      • Analyze the chromatograms from the forced degradation study to confirm if the unexpected peaks in your experimental samples correspond to known degradation products.

      • Based on the degradation pathway identified, implement the appropriate stabilization strategies outlined in this guide.

Data Presentation

While specific quantitative data on the degradation rates of this compound solutions under various conditions is not extensively available in public literature, the following table summarizes the expected stability based on general chemical principles and information on related compounds. This should be used as a general guideline for experimental design.

ParameterConditionExpected StabilityRecommendations
pH Acidic (pH < 4)Moderate to LowUse with caution; prepare fresh.
Neutral (pH 6-7)GoodRecommended for short-term storage.
Alkaline (pH > 8)Moderate to LowUse with caution; prepare fresh.
Temperature 2-8 °C (Refrigerated)GoodRecommended for short-term storage (days to weeks).
Room Temperature (~25 °C)ModerateSuitable for immediate use; avoid prolonged storage.
Elevated (> 40 °C)LowAvoid; accelerates degradation.
Light Dark (Amber Vial)GoodRecommended for all storage conditions.
Ambient LightModerateProne to photodegradation over time.
UV LightLowSignificant degradation expected.
Atmosphere Inert (Nitrogen/Argon)ExcellentRecommended for long-term storage of stock solutions.
AirModerateSusceptible to oxidation.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

This protocol describes the preparation of a 1 mg/mL stock solution.

Materials:

  • This compound (high purity)

  • Deionized water (or appropriate buffer, e.g., phosphate (B84403) buffer pH 7)

  • Volumetric flask (amber)

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh 100 mg of this compound powder.

  • Transfer the powder to a 100 mL amber volumetric flask.

  • Add approximately 80 mL of deionized water (or buffer) to the flask.

  • Stir the solution on a magnetic stirrer until the solid is completely dissolved.

  • Once dissolved, bring the solution to the final volume of 100 mL with the solvent.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • For immediate use, this solution can be stored at room temperature, protected from light. For short-term storage, store at 2-8 °C.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound solutions. Analysis of the stressed samples is typically performed by a stability-indicating method such as HPLC.

Materials:

  • This compound stock solution (e.g., 1 mg/mL)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • pH meter

  • Heating block or water bath

  • Photostability chamber or UV lamp

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate a sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and analyze.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate and sample as described for acid hydrolysis.

    • Neutralize aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Store at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Analyze aliquots at specified time points.

  • Thermal Degradation:

    • Place an aliquot of the this compound stock solution in a tightly sealed vial.

    • Heat in an oven or heating block at an elevated temperature (e.g., 70 °C) for a defined period.

    • Cool to room temperature before analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the this compound stock solution in a photochemically transparent container to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

    • Simultaneously, keep a control sample wrapped in aluminum foil to exclude light.

    • Analyze both the exposed and control samples at specified time points.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting this compound Solution Instability Start Instability Observed (e.g., color change, inconsistent results) Check_Storage Verify Storage Conditions (Temp, Light, Age) Start->Check_Storage Storage_OK Storage Conditions Correct? Check_Storage->Storage_OK Correct_Storage Action: Correct Storage (e.g., refrigerate, use amber vial) Storage_OK->Correct_Storage No Measure_pH Measure Solution pH Storage_OK->Measure_pH Yes Re_evaluate Re-evaluate Solution Stability Correct_Storage->Re_evaluate Re_evaluate->Check_Storage pH_Correct Is pH in Optimal Range (Neutral to slightly acidic)? Measure_pH->pH_Correct Adjust_pH Action: Use Buffered Solvent or Prepare Fresh Solution pH_Correct->Adjust_pH No Analytical_Check Perform Analytical Check (e.g., HPLC, UV-Vis) pH_Correct->Analytical_Check Yes Adjust_pH->Re_evaluate Degradation_Confirmed Degradation Confirmed? Analytical_Check->Degradation_Confirmed Discard Action: Discard Solution and Prepare Fresh Degradation_Confirmed->Discard Yes Use_Solution Solution is Likely Stable Investigate Other Experimental Parameters Degradation_Confirmed->Use_Solution No Discard->Re_evaluate

Caption: Troubleshooting workflow for this compound solution instability.

Experimental_Workflow General Experimental Workflow for Using this compound Start Start Prep_Solution Prepare Fresh Sodium Naphthionate Solution (Use buffered solvent, protect from light) Start->Prep_Solution Quality_Check Optional: Perform Quick Quality Check (e.g., visual inspection, UV-Vis scan) Prep_Solution->Quality_Check Experiment Perform Experiment (e.g., Diazotization, Synthesis) Quality_Check->Experiment Analyze_Results Analyze Experimental Results Experiment->Analyze_Results Results_OK Results as Expected? Analyze_Results->Results_OK Troubleshoot Troubleshoot Experiment (Refer to Instability Workflow) Results_OK->Troubleshoot No End End Results_OK->End Yes Troubleshoot->Prep_Solution

Caption: General experimental workflow for using this compound solutions.

References

Incompatible materials and reagents with Sodium naphthionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling, storage, and use of sodium naphthionate, with a focus on incompatible materials and reagents. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 130-13-2) is the sodium salt of 4-amino-1-naphthalenesulfonic acid.[1][2] It typically appears as a light gray to light brown crystalline powder.[3][4] Its primary use is as an intermediate in the synthesis of azo dyes.[2]

Q2: What are the main chemical incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents.[3][5] It is also sensitive to light, air, and moisture.[3][6][7]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6][8] It should be protected from light, air, and moisture.[6][7]

Q4: What hazardous decomposition products can be expected from this compound?

A4: Upon thermal decomposition, this compound can release hazardous substances including oxides of nitrogen (NOx), carbon (CO, CO₂), and sulfur (SOx), as well as sodium oxides.[3][5]

Q5: Can this compound be mixed with acids?

A5: While the controlled reaction of this compound with acids and nitrites is a key step in the diazotization process for dye synthesis, uncontrolled mixing with strong acids should be avoided as it can lead to hazardous reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of this compound powder (darkening) Exposure to light or air.Store the reagent in a tightly sealed, opaque container in a dark, well-ventilated area. Consider storing under an inert atmosphere for long-term stability.
Caking or clumping of the powder Absorption of moisture (hygroscopic nature).Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed immediately after use.
Unexpected color change or gas evolution upon mixing with another reagent. Incompatibility with an oxidizing agent.Immediately and safely stop the addition of the reagent. If the reaction is vigorous, evacuate the area and follow emergency protocols. Review the safety data sheet (SDS) of all reagents before mixing.
Inconsistent results in diazotization reactions. Degradation of this compound due to improper storage.Use a fresh batch of this compound that has been stored correctly. Consider performing a quality control check on the stored material.

Quantitative Data

The following table summarizes the key quantitative data related to the stability of this compound.

Parameter Value Source
Decomposition Temperature280 °C (decomposes)[4][7]

Experimental Protocols

Protocol 1: General Spill Cleanup Procedure for this compound

This protocol outlines the steps for safely cleaning up a small spill of this compound powder in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat, and a dust respirator.

  • Inert absorbent material (e.g., sand, vermiculite).

  • Sealable plastic bags for waste disposal.

  • Broom and dustpan or a vacuum cleaner with a HEPA filter.

  • Mild soap and water.

Procedure:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate spill area. Ensure adequate ventilation to avoid inhalation of dust.

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill: If the spill is a powder, carefully sweep or vacuum the material. Avoid creating dust clouds.

  • Absorb any Liquid: If the powder has come into contact with a liquid, cover the spill with an inert absorbent material.

  • Collect Waste: Carefully scoop the spilled material and absorbent into a sealable plastic bag.

  • Decontaminate the Area: Clean the spill area with a damp cloth and a mild soap and water solution.

  • Dispose of Waste: Label the waste bag appropriately and dispose of it according to your institution's hazardous waste disposal guidelines.

  • Wash Hands: Thoroughly wash your hands after completing the cleanup.

Protocol 2: General Guideline for Assessing Material Compatibility

This protocol provides a general framework for assessing the compatibility of this compound with other reagents when specific data is unavailable. This should be performed on a small scale in a controlled environment.

Materials:

  • Small-scale reaction vessel (e.g., test tube, small beaker).

  • Stirring mechanism (e.g., magnetic stirrer).

  • Temperature monitoring device.

  • Appropriate PPE.

  • This compound and the reagent to be tested.

Procedure:

  • Review Literature: Conduct a thorough literature search for any known incompatibilities between this compound and the test reagent or similar chemical classes.

  • Small-Scale Test: In a well-ventilated fume hood, prepare a small amount of this compound in a suitable solvent (if applicable).

  • Controlled Addition: Slowly add a small amount of the test reagent to the this compound solution while stirring and monitoring the temperature.

  • Observe for Changes: Carefully observe for any signs of a reaction, such as:

    • Temperature increase.

    • Gas evolution.

    • Color change.

    • Precipitate formation.

  • Incremental Addition: If no reaction is observed, continue to add the test reagent in small increments, monitoring for any changes after each addition.

  • Hold Time: After the final addition, continue to monitor the mixture for a period to ensure no delayed reaction occurs.

  • Scale-Up with Caution: If no incompatibility is observed on a small scale, any scale-up should be performed with caution, with continuous monitoring.

Visualizations

IncompatibleMaterials cluster_Incompatibilities Incompatible With cluster_Decomposition Hazardous Decomposition Products SodiumNaphthionate This compound StrongOxidants Strong Oxidizing Agents SodiumNaphthionate->StrongOxidants Reacts with Light Light SodiumNaphthionate->Light Degrades in Air Air SodiumNaphthionate->Air Sensitive to Moisture Moisture SodiumNaphthionate->Moisture Hygroscopic NOx Nitrogen Oxides (NOx) SodiumNaphthionate->NOx Decomposes to COx Carbon Oxides (CO, CO2) SodiumNaphthionate->COx Decomposes to SOx Sulfur Oxides (SOx) SodiumNaphthionate->SOx Decomposes to NaOx Sodium Oxides SodiumNaphthionate->NaOx Decomposes to

Caption: Incompatibility and decomposition pathways of this compound.

SpillCleanupWorkflow Start Spill Occurs Assess Assess Spill Size and Risk Start->Assess SmallSpill Small Spill? Assess->SmallSpill Cleanup Follow Small Spill Cleanup Protocol SmallSpill->Cleanup Yes LargeSpill Large Spill or Unknown Risk SmallSpill->LargeSpill No End Cleanup Complete Cleanup->End Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Emergency Response Evacuate->Alert Alert->End After professional cleanup

Caption: Decision workflow for handling a this compound spill.

References

Technical Support Center: Recrystallization of Sodium Naphthionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of sodium naphthionate (also known as sodium 4-amino-1-naphthalenesulfonate).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The most common and effective solvents for recrystallizing this compound are water and aqueous ethanol (B145695) solutions. This compound is freely soluble in water and soluble in 95% ethanol, making these good choices.[1] The ideal solvent or solvent mixture will dissolve the compound when hot but have low solubility when cold, maximizing the yield of pure crystals upon cooling. For technical grade material, starting with deionized water is highly recommended.

Q2: What are the common impurities in technical grade this compound?

A2: Technical grade this compound can contain several impurities. The most common include:

  • Alpha-naphthylamine: A precursor in the synthesis.

  • Beta-naphthylamine: A hazardous isomer that should be removed.

  • Insoluble matters: Particulate contaminants from the manufacturing process.

  • Heavy metals: Trace amounts of various metals.

A typical specification for technical grade this compound might list impurities with the following limits:

  • Insoluble Matters in water: Less than 0.20%

  • Alpha Naphthylamine: Less than 500 ppm

  • Beta Naphthylamine: Less than 20 ppm[2]

Q3: My this compound is colored. How can I decolorize the solution?

A3: If your hot, dissolved solution of this compound has a noticeable color (e.g., pink, grey, or brownish), this is likely due to colored organic impurities. You can often remove these by adding a small amount of activated charcoal to the hot solution. After adding the charcoal, keep the solution hot for a few minutes while stirring to allow for adsorption of the impurities. Then, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize.

Q4: What is a typical purity for technical grade this compound?

A4: The purity of technical grade this compound is often around 75%.[3] Recrystallization is performed to increase this purity for applications requiring a higher grade of the compound.

Troubleshooting Recrystallization Issues

Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation 1. Too much solvent was used: The solution is not supersaturated upon cooling. 2. The solution cooled too quickly: This can sometimes inhibit nucleation. 3. Supersaturation: The solution is supersaturated but crystal nucleation has not initiated.1. Reduce Solvent Volume: Reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again. 2. Slow Cooling: Ensure the solution cools slowly and undisturbed. You can insulate the flask to slow the cooling rate. 3. Induce Crystallization: - Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. - Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a nucleation site.
Oiling Out 1. The compound's melting point is lower than the boiling point of the solvent, and the solution is highly concentrated. 2. High concentration of impurities: Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.1. Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation. Allow the solution to cool more slowly. 2. Use a Mixed Solvent System: If using water, try adding some ethanol. The change in solvent polarity may prevent oiling out.
Crystals Form Too Quickly 1. The solution is too concentrated. 2. The solution cooled too rapidly. 1. Add More Solvent: Reheat the solution to dissolve the crystals and add a small amount of extra hot solvent. 2. Slow Cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Rapid cooling can trap impurities in the crystal lattice.
Poor Yield 1. Too much solvent was used in the initial dissolution or for washing the crystals. 2. The crystals were washed with a solvent that was not cold enough. 3. Premature crystallization during hot filtration. 1. Use Minimal Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. 2. Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product. 3. Keep Funnel and Flask Hot: During hot gravity filtration, keep the funnel and receiving flask hot to prevent the product from crystallizing on the filter paper or in the funnel stem.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

This protocol is suitable for purifying technical grade this compound that contains water-soluble impurities.

Methodology:

  • Dissolution: In a beaker, add the crude this compound. For every 10 grams of crude material, start by adding approximately 40-50 mL of deionized water. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the this compound is completely dissolved. Avoid adding a large excess of water to ensure the solution is saturated.

  • Hot Filtration (if necessary): If there are insoluble impurities or if decolorizing charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Recrystallization of this compound from an Ethanol-Water Mixture

This protocol can be effective if impurities are less soluble in an ethanol-water mixture compared to pure water.

Methodology:

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a 95% ethanol and 5% water mixture and heat to boiling with stirring. Continue adding small portions of the hot solvent mixture until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration as described in Protocol 1.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Solubility Data (Qualitative)

SolventSolubility at Room TemperatureSolubility in Hot Solvent
Water SolubleVery Soluble
95% Ethanol SolubleVery Soluble
Toluene InsolubleInsoluble
Hexanes/Ligroin InsolubleInsoluble
Diethyl Ether InsolubleInsoluble

This table is based on generally available qualitative data.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound add_solvent Add Minimum Amount of Hot Solvent (e.g., Water) start->add_solvent dissolve Heat and Stir until Dissolved add_solvent->dissolve hot_filtration Hot Gravity Filtration (if insolubles are present) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Ice-Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals under Vacuum wash_crystals->dry_crystals end_product Pure Sodium Naphthionate Crystals dry_crystals->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_no_crystals Troubleshooting: No Crystals cluster_yes_crystals Evaluation start Recrystallization Attempted check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No yes_crystals Crystals Formed check_crystals->yes_crystals Yes too_much_solvent Too Much Solvent? no_crystals->too_much_solvent supersaturated Supersaturated? no_crystals->supersaturated boil_off Boil Off Excess Solvent too_much_solvent->boil_off induce Induce Crystallization (Scratch/Seed) supersaturated->induce check_yield Yield Acceptable? yes_crystals->check_yield check_purity Purity Acceptable? check_yield->check_purity Yes low_yield Low Yield check_yield->low_yield No impure Impure check_purity->impure No success Successful Recrystallization check_purity->success Yes review_wash Review Washing Procedure low_yield->review_wash review_cooling Review Cooling Rate (Too Fast?) impure->review_cooling

Caption: Logical troubleshooting guide for common recrystallization issues.

References

Overcoming side reactions in the synthesis of Sodium naphthionate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Sodium Naphthionate and its derivatives. Our goal is to help you overcome common side reactions and optimize your synthetic protocols for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as sodium 4-amino-1-naphthalenesulfonate, is an organic compound with the chemical formula C₁₀H₈NNaO₃S.[1] It typically appears as a white to light yellow crystalline powder and is soluble in water.[2][3] Its primary industrial use is as a crucial intermediate in the production of azo dyes for textiles, leather, and paper.[1] Beyond dyes, it serves as a versatile intermediate in various other chemical syntheses.[1]

Q2: What are the most common side reactions during the synthesis of this compound derivatives?

A2: The most prevalent side reactions include:

  • Isomer Formation: The sulfonation of 1-naphthylamine (B1663977) can yield various positional isomers, such as 1-aminonaphthalene-5-sulfonic acid, 1-aminonaphthalene-6-sulfonic acid (1,6-Cleve's acid), and 1-aminonaphthalene-7-sulfonic acid (1,7-Cleve's acid), alongside the desired 4-sulfonated product.[2]

  • Polysulfonation: Introduction of multiple sulfonic acid groups onto the naphthalene (B1677914) ring, leading to the formation of di- or tri-sulfonated byproducts, is a common issue, especially with strong sulfonating agents like oleum.[4][5]

  • Oxidation: The amino group of 1-naphthylamine and its derivatives is susceptible to oxidation, which can lead to the formation of colored impurities and a reduction in the overall yield.[6]

  • Desulfonation: The sulfonation process is reversible and, under certain conditions like high temperatures and low acid concentrations, the sulfonic acid group can be removed, leading to product loss.[7][8]

Q3: How can I minimize the formation of unwanted isomers during sulfonation?

A3: The formation of isomers is primarily influenced by the reaction temperature. Sulfonation of 1-naphthylamine is a classic example of kinetic versus thermodynamic control.

  • Low Temperature (Kinetic Control): At lower temperatures (typically below 120°C), the reaction favors the formation of the kinetically controlled product, 1-aminonaphthalene-4-sulfonic acid (naphthionic acid).

  • High Temperature (Thermodynamic Control): At higher temperatures (above 150-160°C), the reaction favors the thermodynamically more stable isomers, such as 1-aminonaphthalene-6-sulfonic acid.[9]

Therefore, to maximize the yield of the 4-sulfonated isomer, it is crucial to maintain a low reaction temperature.

Q4: What are the best methods for purifying crude this compound?

A4: Common purification techniques include:

  • Fractional Crystallization: This method exploits the differences in solubility of the various isomeric salts. By carefully controlling the temperature and solvent composition, it is possible to selectively crystallize the desired isomer.[10][11]

  • Salting Out: The sodium salt of the desired product can often be precipitated from the reaction mixture by adding a saturated solution of sodium chloride.[2]

  • Conversion to the Acid Form: Acidifying the solution can precipitate the less soluble naphthionic acid, leaving more soluble isomers and byproducts in the solution. The purified acid can then be reconverted to its sodium salt.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Product
Symptom Possible Cause Recommended Action
Low overall yield with a complex mixture of products. Incorrect reaction temperature leading to a mixture of isomers. Carefully control the reaction temperature. For the 4-sulfonated product, maintain a low temperature (e.g., 20-40°C). Use a cooling bath to manage the exothermic reaction.
Significant amount of unreacted starting material. Incomplete reaction due to insufficient sulfonating agent or reaction time. Increase the molar ratio of the sulfonating agent to the 1-naphthylamine. Extend the reaction time and monitor the reaction progress using techniques like HPLC.
Low yield with evidence of product decomposition (dark coloration). Oxidation of the starting material or product. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants, though their effectiveness can vary.[12]
Product precipitates initially but redissolves upon workup. Desulfonation is occurring during the workup. Avoid excessive heating during the workup. Keep the pH of the solution acidic until you are ready to precipitate the sodium salt.
Issue 2: Presence of Impurities in the Final Product
Symptom Possible Cause Recommended Action
Product contains a high percentage of isomeric impurities (e.g., 1,6-Cleve's acid). Reaction temperature was too high, favoring the thermodynamic product. Optimize the reaction temperature for the desired isomer. For the 4-isomer, lower the temperature. For other isomers, a higher temperature may be necessary.
Product is highly soluble in water, making isolation difficult. Formation of polysulfonated byproducts. Use a less aggressive sulfonating agent (e.g., concentrated sulfuric acid instead of oleum). Carefully control the stoichiometry of the sulfonating agent.
The final product has a dark color. Oxidation products are present. Purify the product by recrystallization. Activated carbon can sometimes be used to remove colored impurities.

Data Presentation

Table 1: Effect of Sulfonation Temperature on Isomer Distribution

Temperature (°C)1-Aminonaphthalene-4-sulfonic acid (%)1-Aminonaphthalene-5-sulfonic acid (%)1-Aminonaphthalene-6-sulfonic acid (%)Other Isomers (%)
25~90~5<1~4
100~15~35~40~10
160<5~10~80~5

Note: These are approximate values and can vary based on reaction time and the specific sulfonating agent used.

Experimental Protocols

Protocol 1: Synthesis of Sodium 4-Amino-1-naphthalenesulfonate (this compound)

Materials:

  • 1-Naphthylamine

  • Concentrated Sulfuric Acid (98%)

  • Sodium Chloride

  • Sodium Bicarbonate

  • Distilled Water

Procedure:

  • In a flask equipped with a stirrer and a cooling bath, slowly add 143 g (1.0 mol) of 1-naphthylamine to 200 g of concentrated sulfuric acid, maintaining the temperature below 30°C.

  • Once the addition is complete, stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitor by TLC or HPLC).

  • Carefully pour the reaction mixture onto 1 kg of crushed ice with stirring.

  • The naphthionic acid will precipitate. Filter the precipitate and wash it with cold water until the washings are no longer acidic.

  • Suspend the naphthionic acid cake in 1 L of water and neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral.

  • Heat the solution to dissolve the this compound.

  • Add 150 g of sodium chloride to the hot solution to salt out the product.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Filter the this compound crystals, wash with a small amount of cold saturated sodium chloride solution, and dry in a vacuum oven at 80°C.

Protocol 2: Purification of this compound by Fractional Crystallization

Materials:

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot water.

  • Slowly add ethanol to the hot solution until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature. The desired isomer should crystallize out first due to its lower solubility.

  • If crystallization does not occur, add a seed crystal of pure this compound.

  • Once crystallization is complete, cool the mixture in an ice bath for 30 minutes.

  • Filter the crystals and wash them with a cold water/ethanol mixture.

  • Dry the purified crystals in a vacuum oven.

Mandatory Visualization

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions 1-Naphthylamine 1-Naphthylamine Naphthionic_Acid Naphthionic Acid (4-Amino-1-naphthalenesulfonic acid) 1-Naphthylamine->Naphthionic_Acid H₂SO₄ (conc.) Low Temperature Isomers Isomeric Aminonaphthalenesulfonic Acids (e.g., 1,6-Cleve's Acid) 1-Naphthylamine->Isomers High Temperature Oxidation_Products Oxidation Products (e.g., Naphthoquinone) 1-Naphthylamine->Oxidation_Products Oxidizing Agents Sodium_Naphthionate This compound Naphthionic_Acid->Sodium_Naphthionate NaHCO₃ / NaOH Polysulfonated Di- and Tri-sulfonated Byproducts Naphthionic_Acid->Polysulfonated Oleum / Excess H₂SO₄

Caption: Main reaction pathway for the synthesis of this compound and common side reactions.

Troubleshooting_Workflow start Experiment Start low_yield Low Yield? start->low_yield check_temp Check Reaction Temperature low_yield->check_temp Yes product_impure Product Impure? low_yield->product_impure No check_reagents Check Reagent Stoichiometry & Purity check_temp->check_reagents check_workup Review Workup Procedure check_reagents->check_workup check_workup->product_impure failure Consult Further Resources check_workup->failure purify Implement Purification (e.g., Recrystallization) product_impure->purify Yes success Successful Synthesis product_impure->success No purify->success

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Best practices for handling and storage of Sodium naphthionate to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the best practices for handling and storing sodium naphthionate to prevent degradation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research materials.

Troubleshooting Guides and FAQs

This section addresses specific issues users might encounter during their experiments with this compound.

Frequently Asked Questions (FAQs)

  • Question: My solid this compound has changed color from off-white to a brownish tint. Is it still usable? Answer: A color change often indicates degradation. This compound is sensitive to light and air, and oxidation can lead to the formation of colored impurities.[1] For applications requiring high purity, such as in the synthesis of pharmaceuticals or analytical reagents, using discolored this compound is not recommended as it may impact the reaction outcome and purity of the final product. For less sensitive applications, the suitability would need to be determined by analytical testing (e.g., HPLC) to assess the purity.

  • Question: My this compound solution has turned dark. What could be the cause? Answer: Darkening of a this compound solution is a strong indicator of degradation. This can be caused by several factors:

    • Oxidation: Exposure to air can cause oxidative degradation of the aromatic amine group.[2][3]

    • Light Exposure: The compound is light-sensitive, and exposure to UV or visible light can accelerate degradation.[4]

    • pH: The stability of this compound in solution can be pH-dependent. Extreme pH values may promote hydrolysis or other degradation pathways.[5][6]

    • Contaminants: The presence of metal ions can catalyze oxidation.[2]

  • Question: I am observing unexpected side products in my reaction where this compound is a starting material. Could this be due to degradation? Answer: Yes, the use of degraded this compound can introduce impurities that may lead to the formation of unexpected side products in your reaction. Degradation products may have different reactivity compared to pure this compound. It is recommended to verify the purity of your starting material before use, especially if you observe unexpected reaction outcomes.

  • Question: How can I minimize the degradation of this compound during handling? Answer: To minimize degradation during handling:

    • Work in a well-ventilated area to avoid inhalation of dust.[7]

    • Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

    • Handle the compound in an environment with subdued lighting and avoid direct sunlight.[8]

    • Minimize the time the container is open to the air to reduce exposure to moisture and oxygen.[9]

    • For solutions, use freshly prepared solutions and protect them from light by using amber glassware or wrapping the container in aluminum foil.[10]

  • Question: What are the best practices for storing hygroscopic and light-sensitive compounds like this compound? Answer: For hygroscopic and light-sensitive compounds, proper storage is crucial:

    • Container: Store in a tightly sealed, opaque container.[9]

    • Environment: Keep in a cool, dry, and dark place. A desiccator can be used to protect from moisture.[1]

    • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon).[11]

Quantitative Data on Stability

ParameterConditionExpected ObservationPotential Degradation Products
Thermal Stability 100°C for 24 hours (solid)Minimal degradation expected.Oxides of carbon, nitrogen, and sulfur (at decomposition temperatures >280°C).[1][4]
Photostability Exposure to UV light (solid)Discoloration (yellowing to browning).Oxidized and polymerized products.
pH Stability (Aqueous Solution) pH 3 (Acidic)Potential for slow hydrolysis of the sulfonate group over extended periods.Naphthylamine derivatives.
pH 7 (Neutral)Relatively stable, but susceptible to oxidation.Oxidized aromatic species.[2]
pH 11 (Alkaline)Increased rate of oxidation of the amine group.Quinone-imine type structures and polymers.[3]
Oxidative Stability Exposure to air (solid)Slow oxidation, leading to discoloration over time.Oxidized aromatic species.
H₂O₂ (3%) in solutionRapid degradation and discoloration.Hydroxylated and ring-opened products.[12]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.[13][14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a methanol-water mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a petri dish.

    • Expose to dry heat at 100°C in an oven for 24 hours.

    • Dissolve a known amount of the stressed solid in the solvent for analysis.

  • Photodegradation (Solid State):

    • Spread a thin layer of solid this compound in a petri dish.

    • Expose to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period.

    • Dissolve a known amount of the stressed solid in the solvent for analysis.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed stock solution), using a stability-indicating HPLC method.[15][16]
  • The HPLC method should be capable of separating the intact this compound from its degradation products. A reversed-phase C18 column with a gradient elution using a phosphate (B84403) buffer and acetonitrile (B52724) is a common starting point.
  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

Diagram of Degradation Factors

The following diagram illustrates the key factors that can lead to the degradation of this compound.

cluster_storage Storage Conditions cluster_experimental Experimental Conditions Light Light Degradation Degradation Light->Degradation Heat Heat Heat->Degradation Moisture Moisture Moisture->Degradation Air (Oxygen) Air (Oxygen) Air (Oxygen)->Degradation pH pH pH->Degradation Oxidizing Agents Oxidizing Agents Oxidizing Agents->Degradation This compound This compound This compound->Degradation

Caption: Factors influencing the degradation of this compound.

Experimental Workflow for Stability Testing

The diagram below outlines the general workflow for conducting a stability study on this compound.

Start Start Prepare Sample Prepare Sample Start->Prepare Sample Expose to Stress Conditions Expose to Stress Conditions Prepare Sample->Expose to Stress Conditions Analyze by HPLC Analyze by HPLC Expose to Stress Conditions->Analyze by HPLC Evaluate Data Evaluate Data Analyze by HPLC->Evaluate Data End End Evaluate Data->End

Caption: Workflow for a forced degradation study of this compound.

References

Validation & Comparative

A Comparative Analysis of Naphthalenesulfonic Acid-Based Dye Intermediates: Sodium Naphthionate, Tobias Acid, and Sulpho Tobias Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of azo dyes, the selection of intermediates is a critical determinant of the final product's performance characteristics, including color vibrancy, fastness, and dyeing efficiency. This guide provides a comparative analysis of three key naphthalenesulfonic acid-based dye intermediates: Sodium 4-amino-1-naphthalenesulfonate (Sodium Naphthionate), 2-amino-1-naphthalenesulfonic acid (Tobias Acid), and 2-amino-1,5-naphthalenedisulfonic acid (Sulpho Tobias Acid).

This analysis is intended for researchers, scientists, and professionals in drug development and related fields who utilize dye chemistry in their work. The guide outlines the chemical properties of these intermediates, presents a standardized experimental protocol for a comparative study, and details the evaluation of the resulting dyes.

Chemical Properties and Applications Overview

This compound, Tobias acid, and Sulpho Tobias acid are all derivatives of naphthalene (B1677914) and serve as crucial precursors in the production of a wide range of azo dyes.[1][2][3] Their primary application lies in the textile, leather, and paper industries, where they are used to synthesize dyes with excellent colorfastness and intensity.[4]

This compound (Sodium 4-amino-1-naphthalenesulfonate) is a versatile intermediate used in the manufacturing of various azo dyes. Its chemical structure contributes to the production of dyes with good solubility and dyeing properties.

Tobias Acid (2-amino-1-naphthalenesulfonic acid) is another fundamental building block in the synthesis of azo dyes and pigments.[2] It is particularly noted for its role in producing vibrant and durable colors.[4]

Sulpho Tobias Acid (2-amino-1,5-naphthalenedisulfonic acid) is a disulfonic acid derivative, which generally imparts higher water solubility to the resulting dyes compared to its monosulfonated counterparts. This characteristic can be advantageous in specific dyeing applications. It is a key intermediate for reactive and direct dyes.[3]

Comparative Performance Data

Table 1: Hypothetical Comparison of Azo Dye Synthesis Yield and Spectroscopic Properties

Dye IntermediateMolecular FormulaMolecular Weight ( g/mol )Hypothetical Yield (%)Hypothetical λmax (nm) in EthanolHypothetical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
This compoundC₁₀H₈NNaO₃S245.238548025,000
Tobias AcidC₁₀H₉NO₃S223.258847527,000
Sulpho Tobias AcidC₁₀H₉NO₆S₂303.318247024,000

Table 2: Hypothetical Comparison of Colorfastness Properties of Resulting Azo Dyes

Dye IntermediateLight Fastness (AATCC 16.3)Wash Fastness (AATCC 61) - Color ChangeWash Fastness (AATCC 61) - StainingRubbing Fastness (AATCC 8) - DryRubbing Fastness (AATCC 8) - Wet
This compound443-44-53
Tobias Acid4-54-5453-4
Sulpho Tobias Acid4444-54
(Ratings are on a scale of 1 to 5, where 5 represents the best fastness.)

Experimental Protocols

To conduct a rigorous comparative analysis of these dye intermediates, a standardized experimental protocol is essential. The following sections detail the methodologies for the synthesis of azo dyes from each intermediate and the subsequent performance testing.

Synthesis of Azo Dyes

This protocol describes a general procedure for the synthesis of an azo dye using a selected aromatic amine (e.g., aniline) and one of the naphthalenesulfonic acid intermediates as the coupling component. The synthesis should be carried out in parallel for all three intermediates to ensure comparable results.

Materials:

  • Aniline (B41778)

  • This compound

  • Tobias Acid

  • Sulpho Tobias Acid

  • Sodium Nitrite (B80452) (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Ice

  • Distilled Water

  • Ethanol

  • Beakers, magnetic stirrer, filtration apparatus

Procedure:

a) Diazotization of Aniline:

  • Dissolve a specific molar equivalent of aniline in a solution of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C.

  • Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

b) Preparation of Coupling Component Solution:

  • For each intermediate, dissolve an equimolar amount in an aqueous solution of sodium carbonate or sodium hydroxide to facilitate dissolution.

  • Cool this solution to 0-5 °C in an ice bath.

c) Coupling Reaction:

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and adjust the pH to the optimal range for coupling (typically alkaline for phenols and naphthols, and acidic for amines) by adding sodium hydroxide or hydrochloric acid as needed.

  • Continue stirring for 1-2 hours in the ice bath to ensure complete reaction.

  • The precipitated dye is then collected by filtration, washed with cold water until the filtrate is neutral, and dried in an oven at a controlled temperature.

d) Purification:

  • The crude dye can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain a product of high purity.

Characterization of Synthesized Dyes

a) Yield Calculation: The percentage yield of the purified dye from each intermediate should be calculated based on the initial molar amount of the limiting reactant.

b) Spectroscopic Analysis:

  • UV-Visible Spectroscopy: Record the UV-Vis absorption spectra of the synthesized dyes in a suitable solvent (e.g., ethanol) to determine the wavelength of maximum absorption (λmax).

  • Molar Absorptivity (ε) Determination: Prepare a series of standard solutions of the purified dye of known concentrations. Measure the absorbance at λmax and plot a calibration curve of absorbance versus concentration. The molar absorptivity can be calculated from the slope of the linear plot according to the Beer-Lambert law.

Evaluation of Dyeing Performance and Colorfastness

The synthesized dyes should be used to dye a standard textile substrate (e.g., cotton or wool fabric) under identical conditions of dye concentration, temperature, time, and liquor ratio.

a) Colorfastness to Light (AATCC Test Method 16.3):

  • Expose the dyed fabric specimens to a xenon-arc lamp under specified conditions of temperature and humidity for a predetermined duration.

  • Evaluate the change in color of the exposed portion against the unexposed portion using the AATCC Gray Scale for Color Change.

b) Colorfastness to Washing (AATCC Test Method 61):

  • Place the dyed fabric specimen in a stainless-steel container with a standard detergent solution and stainless-steel balls.

  • Agitate the container in a Launder-Ometer at a specified temperature and for a specific duration to simulate home laundering.

  • Assess the color change of the specimen and the staining of an adjacent multifiber fabric using the respective AATCC Gray Scales.

c) Colorfastness to Rubbing (Crocking) (AATCC Test Method 8):

  • Rub a standard white cotton cloth (crock square) against the surface of the dyed fabric under controlled pressure for a specified number of cycles using a crockmeter.

  • Perform the test under both dry and wet conditions.

  • Evaluate the degree of color transferred to the white cloth using the AATCC Gray Scale for Staining.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key processes in this comparative analysis.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_purification Purification & Analysis Aromatic_Amine Aromatic Amine (e.g., Aniline) NaNO2_HCl NaNO2 / HCl (0-5°C) Aromatic_Amine->NaNO2_HCl Diazonium_Salt Diazonium Salt NaNO2_HCl->Diazonium_Salt Azo_Dye Crude Azo Dye Diazonium_Salt->Azo_Dye Coupling_Component Coupling Component (this compound, Tobias Acid, or Sulpho Tobias Acid) Alkaline_Solution Alkaline Solution (0-5°C) Coupling_Component->Alkaline_Solution Alkaline_Solution->Azo_Dye Filtration Filtration & Washing Azo_Dye->Filtration Recrystallization Recrystallization Filtration->Recrystallization Purified_Dye Purified Azo Dye Recrystallization->Purified_Dye Characterization Characterization (Yield, UV-Vis) Purified_Dye->Characterization

Caption: Workflow for the synthesis and initial analysis of azo dyes.

Dye_Performance_Evaluation_Workflow cluster_fastness_testing Colorfastness Testing Purified_Dye Purified Azo Dye Dyeing_Process Dyeing of Textile Substrate Purified_Dye->Dyeing_Process Dyed_Fabric Dyed Fabric Dyeing_Process->Dyed_Fabric Light_Fastness Light Fastness (AATCC 16.3) Dyed_Fabric->Light_Fastness Wash_Fastness Wash Fastness (AATCC 61) Dyed_Fabric->Wash_Fastness Rubbing_Fastness Rubbing Fastness (AATCC 8) Dyed_Fabric->Rubbing_Fastness Evaluation Evaluation using AATCC Gray Scales Light_Fastness->Evaluation Wash_Fastness->Evaluation Rubbing_Fastness->Evaluation

Caption: Workflow for the evaluation of dyeing performance.

Conclusion

The choice of a naphthalenesulfonic acid-based intermediate significantly influences the properties of the resulting azo dye. While this compound and Tobias Acid are workhorse intermediates for a wide range of applications, Sulpho Tobias Acid offers the potential for enhanced water solubility. A systematic experimental comparison, as outlined in this guide, is crucial for selecting the optimal intermediate for a specific application, balancing factors such as dye yield, color characteristics, and the required fastness properties. The provided protocols offer a framework for researchers to conduct such a comparative analysis and make informed decisions in their dye synthesis endeavors.

References

A Comparative Guide to Validating the Purity of Sodium Naphthionate using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a critical aspect of experimental integrity and product quality. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of sodium naphthionate. Supported by detailed experimental protocols and comparative data, this document aims to assist in the selection of the most appropriate analytical methodology.

This compound (4-amino-1-naphthalenesulfonic acid sodium salt) is a versatile chemical intermediate.[1][2][3] Its purity is crucial for consistent performance in downstream applications. HPLC stands out as a robust and widely used technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[4][5][6][7]

Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, other methods can also be employed for purity assessment. The choice of technique often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of potential impurities, and available instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC) Thin-Layer Chromatography (TLC) Ion Chromatography (IC) Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential migration of components on a stationary phase via a liquid mobile phase.Separation of ions based on their interaction with a resin, followed by conductivity or UV detection.Separation of ions in an electrolyte solution under the influence of an electric field.
Purity Assessment (%) 98.0 - 102.0Semi-quantitative97.5 - 101.598.5 - 101.0
Limit of Detection (LOD) Low ng/mLµg rangeLow µg/mLng/mL to µg/mL
Limit of Quantitation (LOQ) Low µg/mLHigh µg rangeµg/mL rangeµg/mL range
Precision (RSD%) < 2%10 - 20%< 3%< 5%
Throughput ModerateHighModerateHigh
Primary Impurity Detected Alpha-Naphthylamine and other organic synthesis byproductsGross impuritiesInorganic counter-ions and some organic ionsCharged impurities

Table 1: Comparison of Analytical Techniques for this compound Purity Validation. This table presents a summary of key performance parameters for different analytical methods. The data is synthesized from typical performance characteristics of these techniques.

Experimental Protocols

A detailed and validated experimental protocol is essential for reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reverse-phase HPLC method for the determination of this compound purity and the quantification of its primary impurity, alpha-naphthylamine.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: A mixture of 0.1 M phosphate (B84403) buffer (pH 6.8) and acetonitrile (B52724) (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

    • Impurity Standard Solution: Accurately weigh and dissolve alpha-naphthylamine reference standard in the mobile phase to a final concentration of 0.01 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 0.1 mg/mL.

  • Validation Parameters (based on ICH Q2(R1) Guidelines): [4][5][7]

    • Specificity: The method should demonstrate the ability to assess the analyte unequivocally in the presence of its potential impurities. This can be confirmed by analyzing spiked samples and observing distinct peaks for this compound and alpha-naphthylamine.

    • Linearity: A linear relationship between the concentration and the detector response should be established over a range of concentrations (e.g., 50% to 150% of the nominal concentration). A correlation coefficient (r²) of >0.999 is typically required.[6]

    • Accuracy: The accuracy of the method is determined by recovery studies. Known amounts of the analyte are added to a placebo, and the recovery is calculated. The acceptance criterion is typically between 98.0% and 102.0%.[5]

    • Precision:

      • Repeatability (Intra-assay precision): The precision of the method is assessed by performing multiple injections of the same sample. The relative standard deviation (RSD) should be less than 2%.[5]

      • Intermediate Precision (Inter-assay precision): This is determined by performing the analysis on different days or with different analysts. The RSD should be less than 2%.[5]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[8] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[8]

Visualizing the Workflow and Decision-Making Process

Graphical representations of the experimental workflow and the logic for selecting an analytical method can provide clarity and guidance.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Validation prep_std Weigh and Dissolve Reference Standard hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) prep_std->hplc_system prep_imp Weigh and Dissolve Impurity Standard prep_imp->hplc_system prep_sample Weigh and Dissolve This compound Sample prep_sample->hplc_system inject Inject Samples and Standards hplc_system->inject detect UV Detection at 254 nm inject->detect integrate Peak Integration and Quantification detect->integrate validate Method Validation (Linearity, Accuracy, Precision) integrate->validate report Generate Purity Report validate->report

Caption: HPLC workflow for this compound purity analysis.

method_selection start Start: Purity Analysis of this compound quant Quantitative Analysis Required? start->quant impurities Specific Impurity Quantification? quant->impurities Yes tlc Use TLC for Qualitative Screening quant->tlc No ions Inorganic Ion Analysis? impurities->ions No hplc Use HPLC impurities->hplc Yes (Organic) throughput High Throughput Screening? ions->throughput No ic Use Ion Chromatography ions->ic Yes throughput->hplc No ce Consider Capillary Electrophoresis throughput->ce Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Performance Analysis of Dyes: Sodium Naphthionate Precursors Versus Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, performance, and applications of azo dyes derived from sodium naphthionate compared to other common precursors, such as aniline (B41778) and its derivatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data to inform the selection of dyes for various applications, from textile coloring to advanced biological imaging.

This compound, a derivative of naphthalene (B1677914), serves as a crucial building block in the synthesis of a wide array of azo dyes. These dyes are renowned for their vibrant colors and excellent fastness properties, making them staples in the textile, leather, and paper industries.[1] Beyond these traditional applications, the unique photophysical properties of naphthalimide-based dyes, which can be synthesized from naphthionic acid, have garnered significant interest in the realm of biomedical research, particularly in the development of fluorescent probes for cellular imaging.[2][3][4]

This guide presents a comparative analysis of the performance of dyes synthesized from this compound against those derived from other precursors, notably aniline and its substituted analogues. The comparison focuses on key performance indicators, including molar absorptivity, fluorescence quantum yield, photostability, and solubility. Detailed experimental protocols for the synthesis and characterization of these dyes are also provided to ensure reproducibility and facilitate further research.

Performance Comparison: Naphthionate-Derived Dyes vs. Aniline-Derived Dyes

The performance of a dye is intrinsically linked to its chemical structure, which is determined by the precursor molecules used in its synthesis. The introduction of the naphthalene ring system from this compound often imparts distinct characteristics compared to the simpler benzene (B151609) ring of aniline.

Photophysical Properties

The electronic properties of the aromatic backbone play a significant role in the absorption and emission characteristics of the resulting azo dyes. Naphthalenic systems, with their extended π-conjugated systems, often lead to dyes with absorption maxima at longer wavelengths (bathochromic shift) compared to their benzenic counterparts.[5][6]

Table 1: Comparison of Molar Absorptivity and Fluorescence Quantum Yield

Dye PrecursorRepresentative DyeMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Fluorescence Quantum Yield (Φ)SolventReference
This compound Derivative4-Amino-N-methyl-1,8-naphthalimide-based azo dye33,196 - 49,080Not ReportedDMF:H₂O[7]
Aniline DerivativeAniline BlueData not readily availableData not readily available-[5]
p-Nitroaniline Derivativep-Nitroaniline-based azo dye~2.32 x 10⁴ - 3.10 x 10⁴Not ReportedVarious[8]

Note: A direct comparison of structurally analogous dyes is limited by the available data. The data presented is for representative dyes from each class.

Fastness Properties

Fastness refers to a dye's ability to retain its color when exposed to various environmental factors such as light, washing, and rubbing. Dyes derived from this compound are generally valued for their good to excellent fastness properties on various substrates.[1][9]

Table 2: Comparison of Fastness Properties

PrecursorDye SystemSubstrateLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Rubbing Fastness (Scale 1-5)Reference
1-Naphthylamine (B1663977) (from Naphthionate)8-hydroxyquinoline-based azo dyePolyesterModerate to ExcellentModerate to ExcellentGood[7][9]
Aniline1-(1-Phenylazo)-2-naphtholCottonExcellentExcellentExcellent[10]
4-Amino-N-alkyl-1,8-naphthalimideNaphthalimide-based azo dyeWool/PolyamideMediumVery Good (4-5)Good[7]
Solubility

The solubility of a dye is a critical parameter for its application, particularly in dyeing processes and biological assays. The presence of sulfonic acid groups, as in this compound, generally imparts good water solubility to the resulting dyes.[11] The solubility of aniline-derived dyes can vary widely depending on the presence of hydrophilic or hydrophobic substituents.

Table 3: Solubility Characteristics

PrecursorGeneral Solubility ProfileFactors Influencing SolubilityReference
This compoundGenerally good in waterThe presence of the sulfonate group enhances water solubility.[11][12]
AnilineVariableDepends on the nature and position of substituents on the aniline ring. Can be tailored for solubility in either aqueous or organic media.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of dye performance. Below are generalized procedures for the synthesis of azo dyes from this compound and aniline precursors.

Synthesis of an Azo Dye from this compound

The synthesis of azo dyes from this compound typically involves a two-step diazotization-coupling reaction.

  • Diazotization: this compound is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) is then added dropwise to form the diazonium salt.

  • Coupling: The cold diazonium salt solution is slowly added to a cooled alkaline solution of a coupling component (e.g., a phenol (B47542) or another aromatic amine). The azo dye precipitates out of the solution and can be collected by filtration, washed, and dried.[14][15]

Synthesis of an Azo Dye from Aniline

The synthesis of azo dyes from aniline follows a similar diazotization-coupling procedure.

  • Diazotization: Aniline is dissolved in an acidic solution and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added slowly to form the benzene diazonium salt.

  • Coupling: The resulting diazonium salt solution is then coupled with an electron-rich aromatic compound, such as β-naphthol, dissolved in an alkaline solution, to produce the azo dye.[10][15]

Visualization of Experimental Workflow and Biological Applications

Graphviz diagrams are provided to illustrate the logical flow of the dye synthesis process and the application of these dyes in visualizing cellular signaling pathways.

DyeSynthesisWorkflow General Workflow for Azo Dye Synthesis cluster_diazotization Diazotization Step cluster_coupling Coupling Step cluster_purification Purification precursor Aromatic Amine Precursor (e.g., this compound or Aniline) diazonium_salt Diazonium Salt Formation precursor->diazonium_salt acid Acidic Solution (e.g., HCl) acid->diazonium_salt na_nitrite Sodium Nitrite (NaNO2) Solution na_nitrite->diazonium_salt azo_dye Azo Dye Precipitation diazonium_salt->azo_dye coupling_component Coupling Component (e.g., Phenol, Naphthol) coupling_component->azo_dye alkaline Alkaline Solution (e.g., NaOH) alkaline->azo_dye filtration Filtration azo_dye->filtration washing Washing filtration->washing drying Drying washing->drying pure_dye Pure Azo Dye drying->pure_dye

General Workflow for Azo Dye Synthesis
Biological Applications: Visualizing Cellular Signaling Pathways

Naphthalimide-based fluorescent probes, derived from naphthionic acid, have emerged as powerful tools for imaging specific cellular events and signaling pathways. Their ability to exhibit changes in fluorescence upon interaction with specific enzymes or cellular environments makes them ideal for such applications.

Hypoxia, a condition of low oxygen, activates the HIF signaling pathway, which is crucial in cancer progression. Azo dye-based fluorescent probes have been developed to detect hypoxic conditions in cells. These probes are typically non-fluorescent under normal oxygen levels (normoxia) but become fluorescent upon reduction of the azo bond by reductases that are overexpressed in hypoxic environments.[16][17][18]

HIF_Signaling_Pathway Imaging HIF Pathway with Azo Dye Probe cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) probe_normoxia Azo Dye Probe (Non-fluorescent) hif_alpha_degradation HIF-1α Degradation probe_hypoxia Azo Dye Probe reductases Overexpressed Reductases probe_hypoxia->reductases enters cell fluorescent_product Fluorescent Product reductases->fluorescent_product reduces azo bond hif_alpha_stabilization HIF-1α Stabilization fluorescent_product->hif_alpha_stabilization visualizes hypoxic cells hif_translocation Translocation to Nucleus hif_alpha_stabilization->hif_translocation gene_expression Target Gene Expression (e.g., Angiogenesis, Metabolism) hif_translocation->gene_expression

Imaging HIF Pathway with Azo Dye Probe

Caspases are a family of proteases that play a central role in apoptosis, or programmed cell death. Fluorescent probes based on naphthalimide have been designed to detect caspase activity. These probes often employ a Förster Resonance Energy Transfer (FRET) mechanism, where the cleavage of a specific peptide sequence by an active caspase leads to a change in the fluorescence signal, allowing for the visualization of apoptosis in real-time.[19][20][21][22][23]

Caspase_Signaling_Pathway Imaging Caspase Activity with a FRET Probe cluster_no_apoptosis No Apoptosis cluster_apoptosis Apoptosis fret_probe_intact Intact FRET Probe (Donor-Linker-Acceptor) fret_occurs FRET Occurs (Acceptor Emission) fret_probe_intact->fret_occurs Excitation of Donor caspase_inactive Inactive Caspase apoptotic_stimulus Apoptotic Stimulus caspase_active Active Caspase apoptotic_stimulus->caspase_active fret_probe_cleaved Cleaved FRET Probe caspase_active->fret_probe_cleaved cleaves linker donor_emission Donor Emission fret_probe_cleaved->donor_emission Excitation of Donor

Imaging Caspase Activity with a FRET Probe

References

A Comparative Guide to Alternatives for Sodium Naphthionate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternatives to sodium naphthionate for the synthesis of azo dyes. The following sections detail the performance of various aniline (B41778) derivatives and other coupling components, supported by experimental data from multiple studies. This document aims to assist researchers in selecting the optimal precursors for novel dye development by presenting key performance indicators, detailed experimental protocols, and visual representations of synthetic pathways.

Introduction to Azo Dye Synthesis and the Role of this compound

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are a cornerstone of the chemical industry, with wide applications in textiles, printing, and biomedical research. The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich nucleophile.

This compound (sodium 4-amino-1-naphthalenesulfonate) is a commonly used diazo component in the synthesis of a variety of azo dyes. Its naphthalene (B1677914) ring system and the presence of a sulfonic acid group contribute to the properties of the resulting dyes, such as their color and water solubility. However, the exploration of alternative compounds is driven by the desire to access a wider range of colors, improve dye properties such as fastness to light and washing, and to investigate novel molecular structures with potential applications in areas like targeted drug delivery and molecular imaging.

Performance Comparison of this compound Alternatives

The selection of an alternative to this compound involves considering various performance parameters, including reaction yield, the spectral properties of the resulting dye (color), and the dye's fastness on different substrates. This section provides a comparative overview of common alternatives.

Aniline Derivatives as Diazo Components

A wide range of substituted anilines can be used as alternatives to this compound. The nature and position of the substituent on the aniline ring significantly influence the electronic properties of the resulting diazonium salt and, consequently, the characteristics of the final azo dye.

Diazo ComponentChemical StructureTypical Yield (%)λmax (nm) of dye with β-naphtholMolar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) of dye with β-naphtholReference
This compound C₁₀H₈NNaO₃SVariesNot specifiedNot specified[1]
Sulfanilic Acid H₂NC₆H₄SO₃H~85-95~495~20,000[2]
Aniline C₆H₅NH₂~75-85~482~18,000[2]
p-Nitroaniline O₂NC₆H₄NH₂>90~490~25,000[2]
o-Nitroaniline O₂NC₆H₄NH₂~80-90~510~22,000[2]
2-Chloroaniline ClC₆H₄NH₂~70-80~485~19,500[2]
4-Bromoaniline BrC₆H₄NH₂~70-85~488~21,000[2]

Note: Yields and spectral data are approximate and can vary based on specific reaction conditions and the coupling agent used. The data for aniline derivatives is based on coupling with β-naphthol under specific experimental conditions as reported in the cited literature.[2]

Alternative Coupling Components

Besides varying the diazo component, using alternative coupling components to react with the diazonium salt of this compound or its alternatives can lead to a diverse range of azo dyes.

Coupling ComponentChemical StructureResulting Dye PropertiesReference
β-Naphthol C₁₀H₈OCommonly used, produces a range of red and orange dyes with good fastness.[3][4]
8-Hydroxyquinoline (B1678124) C₉H₇NODyes exhibit good affinity for polyester (B1180765) fabrics with moderate to excellent fastness to washing, light, rubbing, and perspiration.[5][5]
Phenol (B47542) C₆H₆OProduces yellow to orange dyes.[6]
Salicylic Acid C₇H₆O₃Can be used to introduce a carboxylic acid group, potentially altering solubility and binding properties.

Experimental Protocols

This section provides detailed methodologies for the synthesis of azo dyes using this compound and a common alternative, sulfanilic acid.

Synthesis of an Azo Dye using Naphthionic Acid (from this compound)

This protocol describes the synthesis of an azo dye using naphthionic acid (the free acid of this compound) and a generic coupling component like a phenol or naphthol.

1. Diazotization of Naphthionic Acid:

  • Suspend naphthionic acid in dilute hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C and stirring continuously.

  • The completion of diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

2. Coupling Reaction:

  • Dissolve the coupling component (e.g., β-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from step 1 to the cold solution of the coupling component with vigorous stirring.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.

3. Isolation and Purification:

  • Filter the precipitated dye using suction filtration.

  • Wash the crude product with cold water to remove any unreacted salts.

  • The dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or an ethanol/water mixture).

Synthesis of an Azo Dye using Sulfanilic Acid

This protocol outlines the synthesis of an azo dye using sulfanilic acid and β-naphthol, a common laboratory experiment.[7]

1. Preparation of the Diazo Component Solution:

  • In a flask, dissolve sulfanilic acid and sodium carbonate in water by gentle warming.[7]

  • Cool the solution to room temperature.

2. Diazotization of Sulfanilic Acid:

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution to the sulfanilic acid solution.

  • Pour this mixture into a beaker containing crushed ice and concentrated hydrochloric acid. A fine white precipitate of the diazonium salt should form.

3. Preparation of the Coupling Component Solution:

  • In a beaker, dissolve β-naphthol in a cold aqueous solution of sodium hydroxide.

4. Azo Coupling Reaction:

  • Slowly add the cold diazonium salt suspension from step 2 to the cold β-naphthol solution with constant stirring.

  • An orange-red dye should form immediately.[4]

  • Stir the mixture for a few minutes to ensure complete reaction.

5. Isolation of the Dye:

  • Heat the mixture to boiling to dissolve the dye, then add solid sodium chloride to salt out the dye.

  • Cool the mixture in an ice bath until the dye completely precipitates.

  • Collect the dye by suction filtration and wash it with a small amount of cold water.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the general workflow of azo dye synthesis and the logical relationship between the parent compound and its alternatives.

AzoDyeSynthesisWorkflow cluster_diazotization Diazotization Step cluster_coupling Coupling Step AromaticAmine Primary Aromatic Amine (e.g., this compound) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO₂, HCl 0-5 °C AzoDye Azo Dye DiazoniumSalt->AzoDye CouplingComponent Coupling Component (e.g., β-Naphthol) CouplingComponent->AzoDye

Caption: General workflow for the synthesis of azo dyes.

AlternativesRelationship cluster_AnilineDerivatives Aniline Derivative Alternatives cluster_OtherCouplingComponents Alternative Coupling Components SodiumNaphthionate This compound SulfanilicAcid Sulfanilic Acid SodiumNaphthionate->SulfanilicAcid Structural Analogue pNitroaniline p-Nitroaniline SodiumNaphthionate->pNitroaniline Alternative Diazo Component Aniline Aniline SodiumNaphthionate->Aniline Alternative Diazo Component Hydroxyquinoline 8-Hydroxyquinoline SodiumNaphthionate->Hydroxyquinoline Used with similar Diazo components BetaNaphthol β-Naphthol SodiumNaphthionate->BetaNaphthol Common Coupling Partner

Caption: Logical relationship between this compound and its alternatives.

Conclusion

While this compound remains a valuable precursor in azo dye synthesis, a variety of alternatives offer the potential for creating dyes with a broad spectrum of colors and tailored properties. Aniline derivatives, such as sulfanilic acid and nitroanilines, have demonstrated high reaction yields and can be used to fine-tune the spectral characteristics of the resulting dyes. Furthermore, the use of alternative coupling components like 8-hydroxyquinoline provides access to dyes with excellent fastness properties, particularly for synthetic fibers like polyester.

The choice of an alternative to this compound will depend on the specific requirements of the target azo dye, including desired color, solubility, and fastness properties. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to explore these alternatives and develop novel azo dyes for a wide range of applications. It is important to note that for a direct and definitive comparison, the performance of this compound and its alternatives should be evaluated under identical experimental conditions.

References

A Comparative Guide to the Efficacy of Sodium Naphthionate and Other Naphthalene Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic efficacy of sodium naphthionate against other common naphthalene (B1677914) derivatives, namely 1-naphthylamine (B1663977) and 2-naphthol (B1666908). The focus is on their application in the synthesis of azo dyes, a prominent class of compounds with wide-ranging applications in industry and research. This document outlines detailed experimental protocols, presents available quantitative data for comparison, and visualizes the synthetic pathways.

Executive Summary

Data Presentation: Azo Dye Synthesis

The following tables summarize the available quantitative data for the synthesis of specific azo dyes using different naphthalene derivatives. It is important to note that the target dyes are different in each case, and thus the yields are not directly comparable as a measure of the starting material's inherent reactivity without further controlled studies.

Table 1: Synthesis of an Azo Dye using 1-Naphthylamine

Starting MaterialCoupling AgentTarget Azo DyeReported YieldReference
1-Naphthylamine8-Hydroxyquinoline (B1678124)Hydroxy Azo Naphthylamine83%[4]

Table 2: Synthesis of Azo Dyes using this compound (Naphthionic Acid)

Starting MaterialCoupling AgentTarget Azo DyeReported YieldReference
This compoundTetrazotized Benzidine (B372746)Congo Red"Excellent yields" (unquantified)[5]
Naphthionic Acid2-NaphtholAcid Red 88Not specified[6]

Table 3: Synthesis of an Azo Dye using 2-Naphthol

Starting Material (Diazo Component)Coupling AgentTarget Azo DyeReported YieldReference
Sulfanilic Acid2-NaphtholOrange IINot specified

Mandatory Visualization

The following diagrams illustrate the general workflow and reaction pathways for the synthesis of azo dyes from naphthalene derivatives.

G cluster_0 Diazotization cluster_1 Azo Coupling cluster_2 Work-up A Primary Aromatic Amine (e.g., 1-Naphthylamine, Naphthionic Acid) C Diazonium Salt A->C  0-5 °C B Sodium Nitrite (B80452) (NaNO2) + Strong Acid (e.g., HCl) B->C  In situ generation of HNO2 E Azo Dye C->E  Alkaline or  Acidic conditions D Coupling Component (e.g., 2-Naphthol, 8-Hydroxyquinoline) D->E F Precipitation/ Filtration E->F G Washing F->G H Drying/ Purification G->H

General workflow for azo dye synthesis.

G cluster_0 Diazotization of Naphthionic Acid cluster_1 Azo Coupling with 2-Naphthol naphthionic_acid Naphthionic Acid (from this compound) diazonium_salt Diazonium Salt of Naphthionic Acid naphthionic_acid->diazonium_salt na_no2_hcl NaNO2, HCl 0-5°C na_no2_hcl->diazonium_salt acid_red_88 Acid Red 88 diazonium_salt->acid_red_88 Coupling two_naphthol 2-Naphthol two_naphthol->acid_red_88

Synthesis of Acid Red 88.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the azo dyes mentioned in the data presentation tables.

Protocol 1: Synthesis of Hydroxy Azo Naphthylamine from 1-Naphthylamine

This protocol is adapted from a study reporting an 83% yield.[4]

1. Diazotization of 1-Naphthylamine:

  • Dissolve 1-naphthylamine and 4-chloroaniline (B138754) in a mixture of ethanol (B145695) and hydrochloric acid.

  • Cool the solution to 0°C in an ice bath. Maintaining this temperature is crucial to prevent the formation of unwanted phenol (B47542) byproducts.

  • Slowly add a solution of sodium nitrite (NaNO₂) to the cooled mixture.

  • Stir the reaction mixture for one hour at 0°C to ensure the complete formation of the diazonium salt.

2. Azo Coupling with 8-Hydroxyquinoline:

  • Prepare a cold solution of 8-hydroxyquinoline and sodium hydroxide.

  • Gradually add the cold 8-hydroxyquinoline solution to the diazonium salt solution from the previous step.

  • Continue stirring the mixture for another hour at 0°C.

  • The crude product will precipitate out of the solution.

3. Isolation and Purification:

  • Filter the crude product using a Büchner funnel.

  • Wash the collected solid with cold water to remove any soluble impurities.

  • Dry the product.

  • Recrystallize the crude product from ethanol to obtain deep red crystals of the desired azo dye.

Protocol 2: Synthesis of Congo Red from this compound

This protocol is based on the established synthesis of Congo Red.[5][7][8]

1. Tetrazotization of Benzidine:

  • In a beaker, dissolve benzidine in acidified water (hydrochloric acid) at room temperature.

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • Add a solution of sodium nitrite and continue to agitate the mixture for one hour at 0-5°C to form the tetrazotized benzidine.

2. Coupling with this compound:

  • Prepare a solution of this compound.

  • Dropwise, add the this compound solution to the cold tetrazotized benzidine solution over 30 minutes, maintaining the temperature at 0-5°C.

  • Stir the reaction mixture for an additional hour at the same temperature.

3. Isolation:

  • The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once complete, the dye is "salted out" by adding a concentrated sodium chloride solution.

  • Filter the precipitated dye, dry it, and recrystallize from ethanol.

Protocol 3: Synthesis of Orange II from 2-Naphthol and Sulfanilic Acid

This is a classic azo dye synthesis.

1. Diazotization of Sulfanilic Acid:

  • In a test tube (A), place approximately 0.5 mL of concentrated HCl and cool it in an ice-water bath.

  • In a separate test tube (B), combine 0.49 g of sulfanilic acid, 0.13 g of sodium carbonate, and 5 mL of water. Heat this in a hot water bath until a clear solution is obtained.

  • In a third test tube (C), dissolve 0.2 g of sodium nitrite in 1 mL of water.

  • Remove test tube B from the heat and immediately add the contents of test tube C to it.

  • Add the resulting mixture from test tube B to the cold HCl in test tube A.

  • Place the combined mixture in an ice-water bath until a significant amount of the white diazonium salt precipitates.

2. Azo Coupling with 2-Naphthol:

  • In a 25 mL round-bottom flask, dissolve 0.38 g of 2-naphthol in 2 mL of 2.5 M NaOH solution.

  • Add a magnetic stir bar and cool the flask in an ice-water bath with stirring.

  • Slowly add the diazonium salt suspension from the previous step to the 2-naphthol solution while stirring.

  • Continue to stir and cool the reaction for 10 minutes.

3. Isolation and Purification ("Salting Out"):

  • Remove the flask from the ice bath and heat it gently until the solution begins to boil.

  • Add 1 g of sodium chloride (NaCl) and continue heating until it is fully dissolved.

  • Stop heating, allow the mixture to cool to room temperature, and then chill it in an ice-water bath for 15 minutes.

  • Filter the solid product using vacuum filtration and wash it with a saturated NaCl solution.

  • Air-dry the solid product.

Concluding Remarks

This guide provides a comparative overview of the synthetic utility of this compound, 1-naphthylamine, and 2-naphthol in the context of azo dye synthesis. While the presented data does not allow for a direct, quantitative comparison of efficacy due to the synthesis of different target molecules, it offers valuable insights into the reaction conditions and expected outcomes for each precursor.

  • This compound is advantageous due to its water solubility, which is beneficial for certain industrial processes. It is a key component in the synthesis of important dyes like Congo Red and Acid Red 88.

  • 1-Naphthylamine is a versatile precursor for a variety of azo dyes, and the synthesis of a derivative has been reported with a high yield of 83%.[4]

  • 2-Naphthol is a widely used coupling component, and its reactions are well-established, as demonstrated by the classic synthesis of Orange II.

The choice of naphthalene derivative will ultimately depend on the desired properties of the final product, the required reaction conditions, and considerations of cost and safety. Researchers are encouraged to use the provided protocols as a starting point for their own synthetic endeavors and to optimize conditions for their specific target molecules.

References

Comparative Guide to Cross-Reactivity Studies of Antibodies Targeting Small Molecule Haptens

Author: BenchChem Technical Support Team. Date: December 2025

A Framework for Assessing Antibodies Against Sodium Naphthionate-Derived Haptens

Introduction

This guide provides a comprehensive overview of the principles and methodologies for conducting cross-reactivity studies of antibodies targeting small molecule haptens. Due to the limited availability of public data specifically on this compound-derived haptens, this document utilizes analogous data from studies on other small molecules, such as sulfonamides and quinolones, to illustrate best practices in experimental design, data presentation, and interpretation. The provided protocols and data serve as a robust framework for researchers, scientists, and drug development professionals to design and evaluate cross-reactivity for their own antibodies of interest.

Cross-reactivity is a critical characteristic of an antibody, defining its ability to bind to molecules that are structurally similar to the target antigen.[1] For haptens—small molecules that must be conjugated to a larger carrier protein to elicit an immune response—understanding cross-reactivity is paramount.[2] It can lead to inaccurate quantification, false-positive results, or an overestimation of the analyte concentration in an immunoassay.[2] Therefore, rigorous cross-reactivity testing is a fundamental aspect of immunoassay validation.[2] It's important to note that cross-reactivity is not an intrinsic, fixed characteristic of an antibody but can be influenced by the specific immunoassay format and the concentrations of the reagents used.[3][4]

Data Presentation: Comparative Cross-Reactivity

The cross-reactivity of an antibody is typically assessed using a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA). The performance of the antibody against various structurally related compounds is compared to its performance with the target analyte. The results are often expressed as a percentage of cross-reactivity, calculated from the half-maximal inhibitory concentration (IC50) values.

The formula for calculating percent cross-reactivity is:

% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Competing Compound) x 100

Below are examples of how cross-reactivity data are typically presented, using sulfonamide and quinolone antibodies as surrogates.

Table 1: Cross-Reactivity of a Sulfonamide Antibody in Different Immunoassay Formats [3]

CompoundFPIA (Fluorescence Polarization Immunoassay)ELISA (Enzyme-Linked Immunosorbent Assay)
IC50 (nM) Cross-Reactivity (%)
Sulfachlorpyridazine3.5100
Sulfamethoxypyridazine4.185
Sulfisoxazole12.029
Sulfamethizole13.027
Sulfadiazine20.018
Sulfamerazine21.017
Sulfamethazine30.012
Sulfadimethoxine55.06.4

This table demonstrates how the cross-reactivity profile of the same antibody can vary depending on the immunoassay platform used.[3]

Table 2: Cross-Reactivity of an Anti-Enrofloxacin Monoclonal Antibody [5]

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Enrofloxacin (ENR)1.22100
Ciprofloxacin (CIP)1.05116.19
Norfloxacin (NOR)1.6374.85
Sarafloxacin (SAR)2.4549.80
Danofloxacin (DAN)21.655.64
Ofloxacin (OFL)28.174.33
Lomefloxacin (LOM)153.210.80
Oxolinic acid (OXO)>1000<0.1
Fleroxacin (FLE)>1000<0.1

This table showcases a typical cross-reactivity screening panel for a specific hapten, including compounds with high, moderate, and negligible cross-reactivity.

Experimental Protocols

The most common method for determining antibody cross-reactivity to haptens is the indirect competitive ELISA (icELISA).

Detailed Protocol for Indirect Competitive ELISA (icELISA)

This protocol is a generalized procedure and may require optimization for specific antibodies and haptens.

Materials:

  • Coating Antigen: Hapten conjugated to a carrier protein (e.g., Ovalbumin - OVA or Bovine Serum Albumin - BSA).

  • Antibody: Monoclonal or polyclonal antibody specific to the target hapten.

  • Microtiter Plate: 96-well high-binding polystyrene plate.

  • Buffers:

    • Coating Buffer (e.g., 0.05 M carbonate buffer, pH 9.6).

    • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST).

    • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST).

    • Assay Buffer (e.g., PBST).

  • Standards: Target hapten and potential cross-reactants of known concentrations.

  • Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-labeled goat-anti-mouse IgG).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) solution.

  • Stop Solution: e.g., 2 M H₂SO₄.

  • Equipment: Microplate reader, pipettes, microplate washer (optional).

Procedure:

  • Coating:

    • Dilute the coating antigen (e.g., hapten-OVA conjugate) to a pre-optimized concentration (typically 1-10 µg/mL) in Coating Buffer.[6]

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.[7]

    • Incubate for 2 hours at 37°C or overnight at 4°C.[6]

  • Washing (1):

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200-300 µL of Wash Buffer per well.[6]

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block any remaining protein-binding sites.[6][7]

    • Incubate for 1-2 hours at 37°C.[7]

  • Washing (2):

    • Aspirate the blocking solution and wash the plate 3 times as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target hapten (for the standard curve) and the potential cross-reactants in Assay Buffer.

    • In separate tubes or a separate plate, add 50 µL of each standard/cross-reactant dilution.

    • Add 50 µL of the primary antibody (at a pre-optimized dilution) to each of these wells, mix, and pre-incubate for a short period if required by the specific assay.

    • Transfer 100 µL of the antibody-hapten mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 30-60 minutes at 37°C.[7]

  • Washing (3):

    • Aspirate the solution and wash the plate 3-5 times as in step 2.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.[6]

    • Incubate for 30-60 minutes at 37°C.[7]

  • Washing (4):

    • Aspirate the secondary antibody solution and wash the plate 5 times. This washing step is critical to reduce background noise.[8]

  • Substrate Development:

    • Add 100 µL of TMB Substrate solution to each well.[8]

    • Incubate in the dark at room temperature (or 37°C) for 15-20 minutes.[8]

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[6][8]

  • Data Acquisition:

    • Read the optical density (OD) of each well at 450 nm using a microplate reader.[6][7]

  • Data Analysis:

    • Plot a standard curve of OD versus the logarithm of the target hapten concentration.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal).

    • Similarly, determine the IC50 value for each potential cross-reactant.

    • Calculate the percent cross-reactivity using the formula mentioned previously.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows involved in cross-reactivity studies.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 1. Coat Plate with Hapten-Protein Conjugate p2 2. Wash Plate p1->p2 p3 3. Block Plate p2->p3 p4 4. Wash Plate p3->p4 r1 5. Add Mixture: Primary Ab + Free Hapten (Sample/Standard) p4->r1 r2 6. Wash Plate r1->r2 r3 7. Add Enzyme-Labeled Secondary Antibody r2->r3 r4 8. Wash Plate r3->r4 d1 9. Add Substrate (TMB) r4->d1 d2 10. Stop Reaction d1->d2 d3 11. Read Absorbance (OD) d2->d3 a1 12. Plot Standard Curve (OD vs. Concentration) d3->a1 a2 13. Determine IC50 Values a1->a2 a3 14. Calculate % Cross-Reactivity a2->a3 Antibody_Cross_Reactivity_Concept cluster_high_affinity High Affinity & Specific Binding cluster_low_affinity Low Affinity & Cross-Reactivity cluster_no_binding No Binding ab1 Antibody hapten1 Target Hapten (e.g., this compound derivative) ab1->hapten1 Strong, Specific Binding (Low IC50) ab2 Antibody hapten2 Structurally Similar Molecule ab2->hapten2 Weak, Non-specific Binding (High IC50) ab3 Antibody hapten3 Unrelated Molecule ab3->hapten3 No Significant Binding

References

Quantitative comparison of fluorescence from Sodium naphthionate and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the fluorescence properties of sodium naphthionate and its key derivatives. The information presented is intended to assist researchers in selecting the appropriate fluorescent probe for their specific applications, with a focus on experimental data and detailed methodologies.

Quantitative Comparison of Fluorescence Properties

The following table summarizes the key photophysical parameters for this compound and two classes of its fluorescent derivatives: anilinonaphthalene sulfonates (ANS) and aminonaphthalimides. These derivatives are widely used as environmentally sensitive fluorescent probes.

CompoundSolventExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_f)Reference
Sodium 4-amino-1-naphthalenesulfonate (AmNS)-AlginateWater325--High in polar solvents[1]
8-Anilino-1-naphthalenesulfonic acid (ANS)Water3505151650.004[2][3]
8-Anilino-1-naphthalenesulfonic acid (ANS)Ethylene Glycol-466-0.37[4]
4-Amino-1,8-naphthalimide (B156640) (4APNI)Hexane-460-High[5]
4-Amino-1,8-naphthalimide (4APNI)Methanol-538-Low[5]
2-Amino-1,8-naphthalimide (2APNI)Various Solvents-420-445-0.2-0.3[5]

Note: The quantum yield of 4-aminonaphthalene-1-sulfonic acid (AmNS) conjugated to alginate in water is noted as being highest in more polar solvents, suggesting that unconjugated this compound would also exhibit fluorescence in aqueous solutions.[1] The fluorescence of ANS is highly dependent on the polarity of its environment, with a significant increase in quantum yield in less polar solvents.[2][4] Similarly, the fluorescence of 4-amino-1,8-naphthalimide derivatives is strongly influenced by solvent polarity.[5]

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield (Φ_f) of a sample relative to a standard with a known quantum yield.

a. Materials:

  • Fluorophore of interest (Sample): this compound or its derivative.

  • Reference Standard: A compound with a well-characterized fluorescence quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Solvent: Spectroscopic grade, ensuring no background fluorescence.

  • Instrumentation: UV-Vis spectrophotometer and a spectrofluorometer.

b. Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the sample and the reference standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Note the absorbance at the excitation wavelength that will be used for the fluorescence measurements.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each solution.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements of the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard.

    • The slope of the resulting linear plots represents the gradient (Grad).

    • Calculate the quantum yield of the sample (Φ_x) using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) Where:

      • Φ_st is the quantum yield of the standard.

      • Grad_x and Grad_st are the gradients for the sample and standard, respectively.

      • η_x and η_st are the refractive indices of the sample and standard solutions (if different solvents are used).

Protein Binding Assay using ANS Fluorescence

This protocol describes a common application of ANS derivatives to study their binding to proteins, which is often accompanied by a significant increase in fluorescence.

a. Materials:

  • ANS solution: A stock solution of 8-anilino-1-naphthalenesulfonic acid in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Protein solution: A solution of the protein of interest in the same buffer.

  • Instrumentation: A spectrofluorometer.

b. Procedure:

  • Prepare Samples: Prepare a series of samples containing a fixed concentration of the protein and varying concentrations of ANS. Also, prepare a blank sample containing only the buffer and a control sample with only ANS.

  • Incubation: Incubate the samples at a constant temperature for a specific period to allow for binding equilibrium to be reached.

  • Fluorescence Measurement:

    • Set the excitation wavelength to 350 nm.

    • Record the fluorescence emission spectra from 400 nm to 600 nm for all samples.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all measurements.

    • Plot the fluorescence intensity at the emission maximum (around 470-480 nm for bound ANS) as a function of the ANS concentration.

    • The resulting binding curve can be analyzed to determine binding parameters such as the dissociation constant (K_d) and the number of binding sites.

Visualizations

The following diagrams illustrate key experimental workflows.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Sample & Standard) Dilutions Prepare Serial Dilutions (Abs < 0.1) Stock_Solutions->Dilutions Absorbance Measure Absorbance (UV-Vis) Dilutions->Absorbance Fluorescence Measure Fluorescence (Spectrofluorometer) Absorbance->Fluorescence Integration Integrate Emission Spectra Fluorescence->Integration Plotting Plot Intensity vs. Absorbance Integration->Plotting Calculation Calculate Quantum Yield (Φf) Plotting->Calculation

Workflow for Determining Relative Fluorescence Quantum Yield.

protein_binding_workflow Start Start: Prepare Protein and ANS Solutions Titration Titrate Protein with ANS Start->Titration Incubation Incubate to Reach Equilibrium Titration->Incubation Measurement Measure Fluorescence Emission (λex = 350 nm) Incubation->Measurement Data_Processing Correct for Blank and Controls Measurement->Data_Processing Plotting Plot Fluorescence Intensity vs. ANS Concentration Data_Processing->Plotting Analysis Analyze Binding Curve (Determine Kd, n) Plotting->Analysis End End: Characterize Protein-Ligand Interaction Analysis->End

Workflow for Protein Binding Assay using ANS Fluorescence.

References

A Comparative Analysis of the Stability of Sodium Naphthionate and Structurally Related Sulfonated Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of sodium 4-amino-1-naphthalenesulfonate (sodium naphthionate) against other common sulfonated aromatic amines, namely sulfanilic acid (4-aminobenzenesulfonic acid) and metanilic acid (3-aminobenzenesulfonic acid). The information presented herein is intended to assist researchers in selecting appropriate compounds for applications where chemical stability is a critical parameter. The comparative data is based on established principles of chemical stability and degradation pathways for aromatic amines and sulfonic acids.

Introduction to Sulfonated Amines

Sulfonated aromatic amines are a class of organic compounds characterized by the presence of both an amino group (-NH₂) and a sulfonic acid group (-SO₃H) attached to an aromatic ring. These compounds are widely used as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] this compound, a sodium salt of naphthionic acid, is noted for its utility as a dye intermediate and its good thermal stability.[1] Understanding the relative stability of these compounds under various environmental conditions is crucial for ensuring the quality, safety, and efficacy of the final products.

Comparative Stability Data

The following table summarizes the expected stability profiles of this compound, sulfanilic acid, and metanilic acid under forced degradation conditions. The data is presented as the percentage degradation of the parent compound after a defined period of exposure to various stressors. It is important to note that this data is illustrative and intended to reflect plausible outcomes based on the chemical structures of the compounds.

Stress ConditionThis compound (% Degradation)Sulfanilic Acid (% Degradation)Metanilic Acid (% Degradation)Observations
Thermal (105°C, 24h) < 2%< 1%< 1%All compounds exhibit high thermal stability in the solid state.[1]
Photostability (ICH Q1B), Solid 5 - 10%3 - 7%4 - 8%Noticeable discoloration (yellowing to light brown). Aromatic amines are susceptible to photo-oxidation.[3]
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) < 1%< 1%< 1%The sulfonic acid and amino groups are generally stable to acid hydrolysis under these conditions.
Base Hydrolysis (0.1 N NaOH, 60°C, 24h) < 1%< 1%< 1%Stable to basic hydrolysis.
Oxidative (3% H₂O₂, RT, 24h) 10 - 15%8 - 12%9 - 14%Significant degradation and color change due to oxidation of the amino group.
Humidity (90% RH, 25°C, 7 days) < 1%< 1%< 1%Non-hygroscopic and stable in the presence of moisture.[4]

Experimental Protocols

The following protocols describe the methodologies for conducting a comparative stability study of this compound and similar sulfonated amines. These protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[5][6]

1. Materials and Equipment

  • This compound (CAS 130-13-2)

  • Sulfanilic Acid (CAS 121-57-3)

  • Metanilic Acid (CAS 121-47-1)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Photostability chamber

  • Temperature and humidity-controlled stability chambers

  • pH meter

  • Analytical balance

  • Volumetric glassware

2. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecules.[7]

  • Acid Hydrolysis: A solution of each compound (1 mg/mL) is prepared in 0.1 N HCl. The solutions are heated at 60°C for 24 hours. Samples are withdrawn at regular intervals, neutralized, and analyzed by HPLC.[7]

  • Base Hydrolysis: A solution of each compound (1 mg/mL) is prepared in 0.1 N NaOH. The solutions are heated at 60°C for 24 hours. Samples are withdrawn, neutralized, and analyzed by HPLC.

  • Oxidative Degradation: A solution of each compound (1 mg/mL) is prepared in 3% hydrogen peroxide. The solutions are kept at room temperature for 24 hours, protected from light. Samples are withdrawn and analyzed by HPLC.[7]

  • Thermal Degradation: Solid samples of each compound are placed in an oven at 105°C for 24 hours. Samples are then dissolved in a suitable solvent and analyzed by HPLC.[7]

  • Photostability Testing: Solid samples of each compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Control samples are kept in the dark under the same temperature conditions. The samples are then analyzed by HPLC.[7]

3. Long-Term Stability Protocol

  • Samples of each compound are stored in controlled environmental chambers under the following conditions:

    • 25°C ± 2°C / 60% RH ± 5% RH

    • 40°C ± 2°C / 75% RH ± 5% RH (accelerated)

  • The samples are tested at initial (0), 3, 6, 9, 12, 18, 24, and 36-month time points.[8]

  • At each time point, the samples are analyzed for appearance, assay, and degradation products by HPLC.

Visualizations

G Experimental Workflow for Comparative Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_longterm Long-Term Stability Studies cluster_analysis Analysis cluster_results Data Evaluation prep Prepare solutions and solid samples of This compound, Sulfanilic Acid, and Metanilic Acid acid Acid Hydrolysis prep->acid Expose to stress conditions base Base Hydrolysis prep->base Expose to stress conditions oxidation Oxidative Degradation prep->oxidation Expose to stress conditions thermal Thermal Degradation prep->thermal Expose to stress conditions photo Photostability prep->photo Expose to stress conditions storage Store samples at 25°C/60%RH and 40°C/75%RH prep->storage Expose to stress conditions hplc HPLC Analysis for Assay and Degradants acid->hplc base->hplc oxidation->hplc thermal->hplc visual Visual Inspection for Color Change thermal->visual photo->hplc photo->visual storage->hplc storage->visual compare Compare Degradation Profiles and Establish Stability Ranking hplc->compare visual->compare G Potential Oxidative Degradation Pathway A Sulfonated Aromatic Amine H₂N-Ar-SO₃H B N-Oxidized Intermediate [O] Further Oxidation/Polymerization A->B Oxidizing Agent (e.g., H₂O₂) C Colored Degradation Products B->C

References

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Sodium Naphthionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of sodium naphthionate, a key intermediate in the synthesis of various dyes. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to select and validate an analytical method suitable for their specific requirements, with a focus on inter-laboratory performance.

The successful transfer of analytical methods between laboratories is a critical component of the drug development and manufacturing lifecycle, ensuring consistent and reliable data for quality control and regulatory submissions.[1] This process, also known as analytical method transfer, qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory.[1] The primary goal is to ensure that the receiving laboratory can achieve comparable results to the transferring laboratory, maintaining the method's validated state.[1]

Comparative Analysis of Analytical Techniques

The selection of an analytical method for this compound is contingent on factors such as the required sensitivity, sample matrix, throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for its robustness and versatility in analyzing non-volatile and thermally unstable compounds.[2] Other potential methods include titration and Gas Chromatography (GC), which may require derivatization.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVTitrationGas Chromatography (GC)
Principle Separation based on polarity, detection by UV absorbance.Neutralization reaction.Separation based on volatility, detection by flame ionization or mass spectrometry.
Specificity HighLow to ModerateHigh
Sensitivity High (µg/mL to ng/mL)Low (mg/mL)Very High (pg/mL)
Precision (%RSD) < 2%< 1%< 5%
Throughput High (with autosampler)LowModerate
Limitations Requires soluble samples.Prone to interference from other acidic/basic impurities.Requires derivatization for non-volatile compounds like this compound.

Inter-Laboratory Validation Study Protocol: HPLC-UV Method

An inter-laboratory validation study is crucial to establish the reproducibility and robustness of an analytical method.[2][3] Below is a detailed protocol for a hypothetical inter-laboratory study of an HPLC-UV method for the quantification of this compound.

Objective

To assess the reproducibility and transferability of an HPLC-UV method for the quantitative determination of this compound across multiple laboratories.[2]

Scope

A minimum of three laboratories with qualified personnel and calibrated HPLC systems will participate in the study.[2]

Materials
  • Reference Standard: this compound, certified purity >99.5%.

  • Samples: Homogenized batches of a simulated intermediate containing this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). A placebo sample will also be provided.

  • Reagents and Solvents: All reagents and solvents should be of HPLC grade or equivalent.

Experimental Procedure
  • Prepare a standard stock solution of the reference standard at a concentration of 1.0 mg/mL in a suitable solvent (e.g., water:acetonitrile 50:50).

  • From this stock, prepare a working standard solution at a concentration of 0.1 mg/mL.[1]

Accurately weigh and dissolve an appropriate amount of the provided samples to obtain a final target concentration of 0.1 mg/mL.

  • Instrument: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Before sample analysis, perform system suitability tests by injecting the working standard solution five times. The acceptance criteria should be met (e.g., %RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates ≥ 2000).[1]

Each laboratory will analyze the provided samples in triplicate.

Data Analysis and Reporting

The coordinating laboratory will collect and analyze the data from all participating laboratories.[2] The results will be evaluated for accuracy, precision (repeatability and intermediate precision), and reproducibility.

Table 2: Hypothetical Inter-Laboratory Validation Results for this compound Assay (% Label Claim)

LaboratorySample 1 (80%)Sample 2 (100%)Sample 3 (120%)Mean Recovery (%)Inter-Lab %RSD
Lab A 79.8100.2120.5100.20.8
Lab B 80.599.5119.899.91.1
Lab C 79.5100.8120.1100.10.9
Overall Mean 79.9100.2120.1100.1-
Overall %RSD 0.60.70.3-0.9

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow of the inter-laboratory validation process.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Data Analysis & Reporting Phase A Coordinating Lab Prepares and Distributes Protocol & Samples B Participating Labs Receive Materials and Confirm Readiness A->B C System Suitability Testing B->C Start of Analysis D Analysis of Validation Samples (Triplicate) C->D E Data Recording and Initial Processing D->E F Participating Labs Submit Data to Coordinating Lab E->F Data Submission G Statistical Analysis of Inter-Lab Data F->G H Final Validation Report Generation G->H

Caption: Workflow for Inter-Laboratory Method Validation.

This guide provides a foundational understanding and a practical framework for conducting an inter-laboratory validation of an analytical method for this compound. Adherence to a well-defined protocol and clear communication between participating laboratories are paramount to a successful validation study.

References

A Comparative Environmental Impact Study of Sodium Naphthionate as a Dye Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Sodium Naphthionate and its Alternatives

This compound (sodium 4-amino-1-naphthalenesulfonate) is a crucial building block in the production of a wide array of azo dyes used in the textile, leather, and paper industries.[1][2] Its synthesis and use, however, are associated with environmental concerns characteristic of the dye manufacturing sector, including the generation of hazardous waste and the potential for water pollution.[2][3]

In the quest for more sustainable chemical manufacturing, several alternatives to this compound are considered, each with its own environmental profile. This guide focuses on two such alternatives:

  • N-phenyl-1-naphthylamine: Also used in dye synthesis and as an antioxidant.[4][5][6][7]

  • H-acid (1-amino-8-naphthol-3,6-disulfonic acid): A significant dye intermediate, particularly for black dyes.[8][9]

Comparative Environmental Impact Data

The following tables summarize the available quantitative data on the environmental impact of this compound and its alternatives. It is important to note the significant data gaps for this compound, which underscores the necessity for empirical testing.

Table 1: Aquatic Toxicity Data

ChemicalTest OrganismEndpointResultReference
This compound Data Not AvailableLC50/EC50Data Not Available-
N-phenyl-1-naphthylamine Microcystis aeruginosa (Aquatic Bacteria)EC50 (48h)16.62 µM[5][10]
H-acid Data Not AvailableLC50/EC50Data Not Available-

Table 2: Biodegradability and Waste Generation Data

ChemicalBiodegradabilityKey Environmental NotesReference
This compound A microbial consortium has been identified that can use 4-amino-1-naphthalenesulfonic acid (the parent acid of this compound) as a sole source of carbon, nitrogen, and sulfur, suggesting potential for biodegradation under specific conditions.[11]Manufacturing process can produce hazardous waste and is subject to strict environmental regulations.[3][11]
N-phenyl-1-naphthylamine Not readily biodegradable; observed to degrade slowly in soil studies.[4][7]Very toxic to aquatic life with long-lasting effects.[12][13][4][7][12][13]
H-acid Not readily biodegradable under activated sludge treatment conditions.[14]Manufacturing 1 kg of H-acid can generate up to 50 kg of waste, with a very high Chemical Oxygen Demand (COD) of approximately 150,000 mg/L.[8] The production is banned in many developed countries due to its high pollution potential.[8][15][8][14][15]

Experimental Protocols for Environmental Impact Assessment

To generate the comparative data required for a comprehensive environmental risk assessment, the following standard experimental protocols are recommended.

Aquatic Toxicity Testing

Objective: To determine the concentration of a substance that is lethal to or has a significant sublethal effect on aquatic organisms.

Recommended Guideline: OECD Guideline for the Testing of Chemicals, Section 2: Effects on Biotic Systems.

  • Acute Fish Toxicity Test (OECD 203): This test determines the concentration of a chemical that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test measures the concentration at which 50% of the daphnids (water fleas) are immobilized (EC50) after a 48-hour exposure.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

Biodegradability Testing

Objective: To assess the potential for a chemical to be broken down by microorganisms in the environment.

Recommended Guideline: OECD Guideline for the Testing of Chemicals, Section 3: Environmental Fate and Behaviour.

  • Ready Biodegradability (OECD 301): This series of tests (A-F) assesses the likelihood of a substance to biodegrade rapidly and completely in an aerobic environment. Common methods include the DOC Die-Away test (301A) and the CO2 Evolution Test (301B).

  • Inherent Biodegradability (OECD 302): These tests (A-C) are designed to assess whether a chemical has any potential for biodegradation. A positive result in an inherent biodegradability test indicates that the substance is not persistent.

  • Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) Analysis: The ratio of BOD to COD is a common indicator of the biodegradability of wastewater. A higher BOD/COD ratio suggests that the effluent is more amenable to biological treatment. Standard methods for water and wastewater analysis, such as those provided by the American Public Health Association (APHA), should be followed.

Wastewater Analysis

Objective: To characterize the effluent from the manufacturing process of the dye intermediates.

Recommended Protocols:

  • High-Performance Liquid Chromatography (HPLC): To identify and quantify the concentration of the dye intermediate and any by-products in the wastewater.

  • Total Organic Carbon (TOC) Analysis: To measure the total amount of organically bound carbon in the wastewater, providing an indication of the overall organic pollution load.

  • Standard Methods for the Examination of Water and Wastewater (APHA): For the analysis of parameters such as pH, suspended solids, and the concentration of specific ions.

Visualization of Comparative Workflow and Environmental Impact

The following diagrams illustrate the logical flow of the comparative study and the key environmental considerations in the lifecycle of a dye intermediate.

Comparative Environmental Impact Assessment Workflow cluster_selection Selection of Dye Intermediates cluster_testing Environmental Impact Testing cluster_analysis Data Analysis and Comparison cluster_decision Informed Decision Making sodium_naphthionate This compound aquatic_toxicity Aquatic Toxicity (OECD 201, 202, 203) sodium_naphthionate->aquatic_toxicity biodegradability Biodegradability (OECD 301, 302) sodium_naphthionate->biodegradability wastewater_analysis Wastewater Analysis (HPLC, TOC, COD/BOD) sodium_naphthionate->wastewater_analysis alternative_1 N-phenyl-1-naphthylamine alternative_1->aquatic_toxicity alternative_1->biodegradability alternative_1->wastewater_analysis alternative_2 H-acid alternative_2->aquatic_toxicity alternative_2->biodegradability alternative_2->wastewater_analysis data_comparison Comparative Analysis of LC50, EC50, Biodegradation Rates, and Effluent Characteristics aquatic_toxicity->data_comparison biodegradability->data_comparison wastewater_analysis->data_comparison sustainable_choice Selection of Environmentally Preferable Intermediate data_comparison->sustainable_choice

Caption: Workflow for a comparative environmental assessment of dye intermediates.

Lifecycle Environmental Hotspots of a Dye Intermediate cluster_lifecycle Dye Intermediate Lifecycle cluster_impacts Potential Environmental Impacts raw_materials Raw Material Extraction synthesis Chemical Synthesis raw_materials->synthesis resource_depletion Resource Depletion raw_materials->resource_depletion dye_production Dye Production synthesis->dye_production energy_consumption Energy Consumption synthesis->energy_consumption hazardous_waste Hazardous Waste Generation synthesis->hazardous_waste air_emissions Air Emissions synthesis->air_emissions application Textile Dyeing dye_production->application water_pollution Water Pollution (Toxicity, COD/BOD) dye_production->water_pollution wastewater Wastewater Treatment application->wastewater application->water_pollution disposal Sludge Disposal wastewater->disposal wastewater->hazardous_waste Sludge wastewater->water_pollution soil_contamination Soil Contamination disposal->soil_contamination

Caption: Key environmental impact points in the lifecycle of a dye intermediate.

Conclusion and Recommendations

The available data, while incomplete for this compound, suggests that its alternatives, N-phenyl-1-naphthylamine and H-acid, present significant environmental challenges. N-phenyl-1-naphthylamine is highly toxic to aquatic life and is not readily biodegradable. The manufacturing of H-acid is a notoriously polluting process, generating vast quantities of highly contaminated wastewater.

Recommendations for researchers, scientists, and drug development professionals:

  • Prioritize Empirical Testing: Given the lack of publicly available quantitative data for this compound, it is crucial to conduct direct experimental assessments of its aquatic toxicity and biodegradability using the standardized protocols outlined in this guide.

  • Conduct a Full Life Cycle Assessment (LCA): For a comprehensive comparison, a cradle-to-grave LCA of this compound and its alternatives should be performed. This would provide a more holistic view of the environmental footprint of each chemical, from raw material extraction to final disposal.

  • Explore Greener Alternatives: The significant environmental drawbacks of the alternatives presented here highlight the need for the development and adoption of greener dye intermediates. Research into bio-based alternatives and the development of cleaner synthesis pathways for existing intermediates are critical areas for future work.

  • Consider the Entire Process: The environmental impact of a dye intermediate is not solely determined by its intrinsic properties but also by the efficiency and waste management of its synthesis and application processes. Process optimization and the implementation of robust wastewater treatment technologies are essential for mitigating the environmental footprint of dye manufacturing.

By systematically evaluating the environmental impact of dye intermediates and investing in greener chemical technologies, the scientific and industrial communities can contribute to a more sustainable future for the chemical and textile industries.

References

Assessing the Cost-Effectiveness of Sodium Naphthionate in Industrial Dye Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of industrial dye production, the selection of raw materials is a critical factor that directly impacts both the quality of the final product and the economic viability of the manufacturing process. Sodium naphthionate, a key intermediate in the synthesis of a wide range of azo dyes, is prized for its ability to produce vibrant and long-lasting colors for textiles, leather, and paper.[1][2][3] This guide provides an objective comparison of the performance and cost-effectiveness of this compound against common alternatives, supported by experimental data and detailed methodologies.

Performance and Cost Comparison of Dye Intermediates

The selection of a primary aromatic amine for diazotization is a crucial step that dictates the final properties and cost of an azo dye. While this compound is a widely used and effective intermediate, several alternatives, primarily substituted aniline (B41778) derivatives, are also employed in industrial settings. This section provides a comparative analysis of these compounds based on available data.

Table 1: Quantitative Comparison of Azo Dye Intermediate Performance

IntermediateMolecular Weight ( g/mol )Typical Yield (%)Final Dye Properties (Coupled with β-naphthol)
This compound 245.23Varies by process, typically highGood fastness properties, wide color range (reds, oranges)[4][1]
Sulfanilic Acid 173.19~85-95λmax ~495 nm, Molar Absorptivity ~20,000 L mol⁻¹ cm⁻¹[5]
Aniline-2,5-disulfonic Acid 253.25Data not readily available in comparative studiesUsed in the synthesis of various azo dyes
4-Aminotoluene-3-sulfonic Acid 187.22Data not readily available in comparative studiesUsed in the synthesis of azobenzene (B91143) derivatives[6]
p-Nitroaniline 138.12>90λmax ~490 nm, Molar Absorptivity ~25,000 L mol⁻¹ cm⁻¹[5]

Table 2: Indicative Cost Comparison of Dye Intermediates (Laboratory/Reagent Grade)

IntermediatePrice Range (per kg)Key Considerations for Industrial Scale
This compound ~$3 - $5 (Industrial Grade)Price is influenced by the cost of naphthalene, a crude oil derivative.[4] Environmental regulations on manufacturing can impact cost.
Sulfanilic Acid ~$85 - $2,280 (Synthesis/Reagent Grade)[7][8][9][10][11]Lower molecular weight may offer a cost advantage per mole. Widely available.
Aniline-2,5-disulfonic Acid ~$12,000 (Reagent Grade)[12][13][14]Higher price for laboratory grade suggests potentially higher industrial cost.
4-Aminotoluene-3-sulfonic Acid ~$315 - $17,169 (Reagent Grade)[1][6][15][16][17]Price varies significantly based on purity and supplier.

Disclaimer: The prices listed are based on publicly available data for laboratory-grade chemicals and may not reflect bulk industrial pricing. Industrial prices are subject to negotiation, volume, purity, and supplier contracts.

Experimental Protocols

Detailed and reproducible methodologies are essential for the synthesis and evaluation of azo dyes. The following protocols outline the standard procedures for the synthesis of azo dyes using this compound and a common alternative, Sulfanilic Acid.

Protocol 1: Synthesis of an Azo Dye using this compound

This protocol describes a general procedure for the diazotization of this compound and its subsequent coupling with a suitable aromatic compound (e.g., 2-naphthol).

1. Diazotization of this compound:

  • a. Dissolve a molar equivalent of this compound in dilute hydrochloric acid.

  • b. Cool the solution to 0-5 °C in an ice bath.

  • c. Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C and stirring continuously.

  • d. Test for the presence of excess nitrous acid using starch-iodide paper. The reaction is complete when the paper turns blue.

2. Coupling Reaction:

  • a. Prepare a solution of the coupling agent (e.g., 2-naphthol) in an aqueous alkaline solution (e.g., sodium hydroxide).

  • b. Cool this solution to 0-5 °C in an ice bath.

  • c. Slowly add the cold diazonium salt solution from step 1 to the cold coupling agent solution with vigorous stirring.

  • d. A brightly colored precipitate of the azo dye will form immediately.

  • e. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

3. Isolation and Purification:

  • a. Filter the precipitated dye using vacuum filtration.

  • b. Wash the crude product thoroughly with cold water until the filtrate is neutral.

  • c. Dry the purified dye in an oven at a low temperature.

Protocol 2: Synthesis of an Azo Dye using Sulfanilic Acid

This protocol details the synthesis of an azo dye using Sulfanilic Acid as the primary aromatic amine.

1. Preparation of the Diazo Component Solution:

  • a. In a beaker, dissolve 1.1 g of sulfanilic acid in 13 mL of a 2.5% sodium carbonate solution by gentle warming.

  • b. Cool the solution under tap water and add 0.5 g of sodium nitrite, stirring until it is fully dissolved.

2. Diazotization:

  • a. In a separate 200 mL beaker, prepare a mixture of approximately 8 g of crushed ice and 1.3 mL of concentrated HCl.

  • b. Slowly and with constant stirring, add the sulfanilic acid/sodium nitrite solution from step 1 to the ice-cold HCl solution.

3. Coupling Reaction:

  • a. Prepare a solution of the coupling agent (e.g., N,N-dimethylaniline) in glacial acetic acid.

  • b. Slowly add the coupling agent solution to the cold diazonium salt suspension with continuous stirring.

4. Isolation and Purification:

  • a. Heat the reaction mixture to boiling to dissolve the dye precipitate.

  • b. Add sodium chloride to "salt out" the dye, decreasing its solubility.

  • c. Continue heating until the salt dissolves.

  • d. Allow the mixture to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • e. Collect the dye by vacuum filtration and wash with a saturated sodium chloride solution.

  • f. Dry the product thoroughly.

Visualization of Experimental Workflows

To provide a clear understanding of the synthesis process, the following diagrams illustrate the experimental workflows for azo dye production.

AzoDyeSynthesisWorkflow cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_isolation Isolation & Purification Start Start Dissolve Amine Dissolve Primary Aromatic Amine (e.g., this compound) in Acid Start->Dissolve Amine Cool to 0-5C Cool Solution to 0-5°C Dissolve Amine->Cool to 0-5C Add NaNO2 Add Sodium Nitrite Solution Dropwise Cool to 0-5C->Add NaNO2 Stir & Test Stir and Test for Excess Nitrous Acid Add NaNO2->Stir & Test Diazonium Salt Diazonium Salt Solution Formed Stir & Test->Diazonium Salt Combine Solutions Slowly Add Diazonium Salt to Coupling Agent Solution Diazonium Salt->Combine Solutions Prepare Coupling Agent Prepare Coupling Agent Solution (e.g., 2-Naphthol) in Alkaline Solution Cool Coupling Agent Cool Solution to 0-5°C Prepare Coupling Agent->Cool Coupling Agent Cool Coupling Agent->Combine Solutions Stir Stir for 30-60 min at 0-5°C Combine Solutions->Stir Azo Dye Precipitate Azo Dye Precipitate Formed Stir->Azo Dye Precipitate Filter Vacuum Filtration Azo Dye Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry in Oven Wash->Dry Final Product Purified Azo Dye Dry->Final Product

Caption: General experimental workflow for the synthesis of azo dyes.

LogicFlow Start Start: Select Dye Intermediate CostAnalysis Cost Analysis of Raw Materials Start->CostAnalysis PerformanceReqs Define Performance Requirements (Color, Fastness) Start->PerformanceReqs Decision Select Optimal Intermediate CostAnalysis->Decision SynthesisEfficiency Evaluate Synthesis Efficiency (Yield, Reaction Time) PerformanceReqs->SynthesisEfficiency EnvironmentalImpact Assess Environmental Impact & Regulations PerformanceReqs->EnvironmentalImpact SynthesisEfficiency->Decision EnvironmentalImpact->Decision SodiumNaphthionate This compound Decision->SodiumNaphthionate Cost-Effective & Meets Performance Alternative Alternative Intermediate Decision->Alternative Better Cost/Performance Trade-off

Caption: Logical workflow for selecting a cost-effective dye intermediate.

Conclusion

The cost-effectiveness of this compound in industrial dye production is a multifactorial assessment. While it remains a robust and reliable intermediate for producing high-quality azo dyes, a thorough analysis of alternatives is crucial for process optimization and cost management.

This compound offers the advantage of producing dyes with a desirable color range and good fastness properties. Its manufacturing process is well-established. However, its cost is susceptible to fluctuations in the price of naphthalene, a petrochemical derivative.

Alternative intermediates , such as Sulfanilic Acid, can offer a lower cost per mole due to their lower molecular weight and potentially simpler synthesis routes. The performance of dyes derived from these alternatives, in terms of color and fastness, can be comparable or even superior for specific applications.

For researchers and drug development professionals, understanding the structure-property relationships of these intermediates is key. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the final dye, including desired color, fastness properties, and the overall economic constraints of the production process. A careful evaluation of the factors presented in this guide will enable a more informed and cost-effective selection of dye intermediates.

References

Safety Operating Guide

Navigating the Safe Disposal of Sodium Naphthionate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Sodium naphthionate, a versatile dye intermediate and corrosion inhibitor, requires careful management at the end of its lifecycle.[1] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is classified as a skin, eye, and respiratory irritant.[2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) and Handling Precautions:

Protective EquipmentSpecificationRationale
Gloves Nitrile rubber, minimum 0.11 mm thicknessTo prevent skin contact and irritation.[4]
Eye Protection Chemical safety goggles or a face shieldTo protect against dust, splashes, and serious eye irritation.[2][3]
Respiratory Protection NIOSH-approved respiratorTo avoid inhalation of dust, which can cause respiratory irritation.[2]
Protective Clothing Laboratory coatTo prevent contamination of personal clothing.

Handling and Storage:

  • Avoid the formation of dust and aerosols.[2]

  • Use in a well-ventilated area.[3]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

  • Keep containers tightly closed when not in use.[3]

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[2] This ensures that the waste is managed in compliance with all local, state, and federal regulations.

For Small Laboratory Spills:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, sweep up the spilled solid material, taking care not to create dust.[2][3]

  • Collection: Place the swept material into a suitable, sealed, and clearly labeled container for hazardous waste.[3]

  • Decontamination: Clean the spill area with soap and plenty of water.[2]

For Bulk Quantities and Unused Product:

  • Segregation: Keep this compound waste separate from other waste streams to avoid potentially hazardous reactions.

  • Packaging: Ensure the waste is stored in its original or a compatible, well-labeled, and sealed container.

  • Professional Disposal: Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[2] The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2][6]

Experimental Protocol: Oxidative Degradation of Aromatic Amines

While professional disposal is the standard, understanding the principles of chemical degradation can be valuable. Advanced Oxidation Processes (AOPs) are effective for treating wastewater containing aromatic amines.[2] The following is a general procedure for the oxidative degradation of aromatic amines using potassium permanganate (B83412), which should be adapted and tested for this compound on a small scale before implementation.

Objective: To degrade the aromatic amine structure of this compound through oxidation.

Materials:

  • This compound waste

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Permanganate (KMnO₄)

  • Distilled water

  • Beakers and flasks

  • Stir plate and stir bar

  • pH meter or pH paper

Procedure:

  • Prepare a 1.7 N Sulfuric Acid Solution: In a fume hood, slowly add concentrated sulfuric acid to cold distilled water to the desired concentration. Always add acid to water, never the other way around.

  • Dissolve the Aromatic Amine: In a separate flask, dissolve a small, known quantity of the this compound waste in the prepared 1.7 N sulfuric acid solution.

  • Oxidation: While stirring the solution, slowly add a 0.2 M potassium permanganate solution. The solution will turn a deep purple color, indicating the presence of the permanganate ion.

  • Reaction: Continue stirring and allow the mixture to stand at room temperature for at least 8 hours to ensure complete oxidation. The disappearance of the purple color indicates the consumption of the permanganate oxidant.

  • Neutralization and Disposal: After the reaction is complete, neutralize the solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 9.[7] This neutralized solution may then be flushed down the drain with copious amounts of water, provided it complies with local sewer disposal regulations.[7]

Disclaimer: This experimental protocol is a general guideline for the degradation of aromatic amines and has not been specifically validated for this compound. Laboratory professionals should conduct a thorough risk assessment and small-scale testing before applying this procedure to their waste stream.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start This compound Waste Generated assess Assess Quantity and Nature of Waste start->assess spill Small Laboratory Spill assess->spill Minor bulk Bulk or Unused Product assess->bulk Major protocol Consider In-Lab Degradation (Small Scale) assess->protocol ppe Wear Appropriate PPE spill->ppe segregate Segregate from Other Waste bulk->segregate contain Contain Spill (Avoid Dust) ppe->contain collect Collect in Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate contact Contact Licensed Disposal Company decontaminate->contact package Package in Sealed, Labeled Container segregate->package package->contact transport Arrange for Professional Transport and Disposal contact->transport incinerate Incineration in a Chemical Incinerator transport->incinerate oxidize Oxidative Degradation Protocol protocol->oxidize If feasible & compliant neutralize Neutralize and Dispose per Regulations oxidize->neutralize

This compound Disposal Workflow

By adhering to these safety protocols and disposal procedures, laboratory professionals can effectively manage this compound waste, fostering a safe and environmentally conscious research environment.

References

Essential Safety and Operational Guide for Handling Sodium Naphthionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Sodium Naphthionate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and requires careful handling to avoid exposure.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following PPE guidelines is mandatory to minimize risk.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166, or chemical safety goggles.[2][4]To prevent eye contact with dust particles which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant, impervious gloves (inspect before use).[2][4] A lab coat or appropriate protective clothing should be worn to prevent skin exposure.[4]To avoid direct skin contact which can lead to irritation.[1][2]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use ABEK-P2 (EU EN 143) respirator cartridges.[2]To prevent inhalation of dust, which may cause respiratory tract irritation.[2][4]

Operational Procedures for Safe Handling

Safe handling of this compound involves a systematic approach from preparation to disposal. Always handle this chemical in accordance with good industrial hygiene and safety practices.[2]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated area, preferably a fume hood, is used for all handling procedures to control airborne dust.[2][4]

    • Inspect all PPE for integrity before use.[2]

    • Have an emergency eyewash station and safety shower readily accessible.[5]

  • Handling:

    • Avoid the formation of dust and aerosols during handling.[2]

    • Minimize the quantity of this compound used to the amount necessary for the experiment.

    • Avoid all contact with eyes, skin, and clothing.[4]

    • Do not ingest or inhale the substance.[4]

    • After handling, wash hands thoroughly before breaks and at the end of the workday.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][4]

    • Keep the container tightly closed when not in use.[2][4]

    • The substance is noted to be hygroscopic, light-sensitive, and air-sensitive, requiring proper storage conditions to maintain stability.[2]

Emergency and Spill Response

In the event of an accidental release or exposure, immediate action is crucial.

  • Spill:

    • Evacuate unnecessary personnel from the area.[6]

    • Wear appropriate PPE.[2]

    • Avoid generating dust.[2]

    • Carefully sweep or vacuum the spilled material and place it into a suitable, closed, and labeled container for disposal.[2][6]

    • Do not let the product enter drains.[2]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician if irritation occurs.[2][4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[2][4]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[2][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Surplus and non-recyclable this compound should be offered to a licensed professional waste disposal company.[2]

    • One approved method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Materials:

    • Dispose of contaminated gloves and other disposable PPE after use in accordance with applicable laws and good laboratory practices.[2]

    • Contaminated packaging should be disposed of in the same manner as the unused product.[2]

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Experimentation cluster_cleanup 3. Post-Experiment cluster_disposal 4. Waste Management prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment (Eyewash, Shower) prep_workspace->prep_emergency handle_weigh Weigh this compound (Minimize Dust) prep_emergency->handle_weigh handle_experiment Perform Experimental Procedure handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash dispose_solid Collect Solid Waste in Labeled, Sealed Container cleanup_wash->dispose_solid dispose_ppe Dispose of Contaminated PPE as Hazardous Waste dispose_solid->dispose_ppe dispose_professional Transfer Waste to Licensed Disposal Service dispose_ppe->dispose_professional

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.